4'-chloro Deschloroalprazolam
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H13ClN4 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-6-8-13(18)9-7-12)14-4-2-3-5-15(14)22(11)16/h2-9H,10H2,1H3 |
InChI Key |
QZQFCOLCRXZSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Analysis of 4'-chloro-deschloroalprazolam: Chemical Structure and Inferred Properties
This document provides a detailed examination of the chemical structure of 4'-chloro-deschloroalprazolam, a novel research chemical and a derivative of the benzodiazepine (B76468) class. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Benzodiazepine Analogs
The therapeutic and psychoactive properties of benzodiazepines are largely determined by the specific functional groups attached to their core diazepine (B8756704) ring structure. Modifications to these groups can significantly alter a compound's potency, duration of action, and metabolic profile. The subject of this paper, 4'-chloro-deschloroalprazolam, is an example of such a modification, representing a structural analog of the well-known anxiolytic, alprazolam.
Elucidation of the Chemical Structure
The chemical name "4'-chloro-deschloroalprazolam" systematically describes its structure in relation to alprazolam. To understand this, we must first consider the structure of the parent compounds.
-
Alprazolam: The chemical structure of alprazolam features a chlorine atom attached to the phenyl ring at the 8-position of the benzodiazepine core.
-
Deschloroalprazolam: The prefix "deschloro-" indicates the removal of this chlorine atom. Therefore, deschloroalprazolam is alprazolam without the chlorine at the 8-position. This compound is also known as flualprazolam.
-
4'-chloro-deschloroalprazolam: The "4'-chloro" designation specifies the addition of a chlorine atom to the 4-position of the phenyl ring that is attached to the 6-position of the benzodiazepine core (often referred to as the "pendant" phenyl ring).
Therefore, the chemical structure of 4'-chloro-deschloroalprazolam is characterized by a triazolo-benzodiazepine core with a phenyl group at the 6-position that is substituted with a chlorine atom at the 4'-position, and a methyl group on the triazole ring.
Table 1: Comparative Structural and Chemical Data
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |
| Alprazolam | 8-chloro-1-methyl-6-phenyl-4H-triazolo[4,3-a]benzodiazepine | C₁₇H₁₃ClN₄ | 308.77 g/mol |
| Deschloroalprazolam (Flualprazolam) | 1-methyl-6-phenyl-4H-triazolo[4,3-a]benzodiazepine | C₁₇H₁₄N₄ | 274.32 g/mol |
| 4'-chloro-deschloroalprazolam | 6-(4-chlorophenyl)-1-methyl-4H-benzo[f]triazolo[4,3-a]diazepine | C₁₇H₁₃ClN₄ | 308.77 g/mol |
Logical Derivation of the Structure
The following diagram illustrates the logical relationship and structural modifications from the parent compound alprazolam to 4'-chloro-deschloroalprazolam.
Experimental Protocols
Detailed experimental data for 4'-chloro-deschloroalprazolam is not widely available in peer-reviewed literature, as it is a relatively novel compound. However, standard analytical techniques would be employed for its characterization.
4.1. Synthesis Protocol (Hypothetical)
A plausible synthesis route would involve the reaction of 2-amino-5-(4-chlorophenyl)benzophenone with ethyl aminomalonate to form the benzodiazepine core, followed by cyclization with hydrazine (B178648) and subsequent reaction with triethyl orthoacetate and methylation to form the triazole ring.
4.2. Analytical Characterization Workflow
The following workflow would be utilized to confirm the identity and purity of synthesized 4'-chloro-deschloroalprazolam.
Conclusion
4'-chloro-deschloroalprazolam is a distinct chemical entity within the benzodiazepine class, structurally derived from alprazolam through two key modifications. Its IUPAC name is 6-(4-chlorophenyl)-1-methyl-4H-benzo[f]triazolo[4,3-a]diazepine. While empirical data on its pharmacological and toxicological properties are scarce, its structure suggests it would act as a central nervous system depressant, similar to other benzodiazepines. Further research is required to fully characterize this compound.
4'-chloro Deschloroalprazolam CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-chloro Deschloroalprazolam is a novel psychoactive substance (NPS) classified as a triazolobenzodiazepine. As a structural isomer of the prescription drug alprazolam, it has emerged on the illicit drug market, posing significant challenges for forensic and clinical toxicology. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, analytical detection methods, and presumed pharmacological action. Due to its recent appearance and unsanctioned status, publicly available data on its synthesis, detailed pharmacology, and metabolism are limited. This document aims to consolidate the existing knowledge to aid researchers and professionals in its identification and in understanding its potential effects.
Chemical and Physical Data
This compound is characterized by the CAS Number 92262-72-1 and the molecular formula C17H13ClN4.[1][2][3][4][5] It is an analogue of alprazolam. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 92262-72-1 | [1][2][3][4][5] |
| Molecular Formula | C17H13ClN4 | [1][2][3][4][5] |
| IUPAC Name | 6-(4-chlorophenyl)-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepine | [1][4] |
| Molecular Weight | 308.76 g/mol | [1][2] |
| Appearance | Crystalline solid |
Structural Isomerism with Alprazolam
A critical aspect of this compound is its isomeric relationship with alprazolam. Both compounds share the same molecular formula and mass, which can lead to misidentification in routine toxicological screenings if appropriate analytical techniques are not employed. The structural difference lies in the position of the chlorine atom on the phenyl ring.
Analytical Methodologies
The identification and differentiation of this compound from its isomers are paramount in forensic analysis. Several analytical techniques have been employed for its detection.
| Analytical Technique | Key Findings | Source(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can distinguish between this compound and alprazolam based on unique fragment ions. | |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Provides high-resolution mass data for accurate identification and differentiation from isomers. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of the compound. | |
| X-ray Crystallography | Confirms the three-dimensional structure of the molecule. |
Experimental Protocol: GC-MS Analysis (General)
A general protocol for the analysis of novel benzodiazepines like this compound using GC-MS involves the following steps. Specific parameters may vary based on the instrumentation and laboratory standard operating procedures.
-
Sample Preparation: Biological samples (e.g., blood, urine) or seized materials are extracted using liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest. The extract is then derivatized if necessary to improve volatility and chromatographic performance.
-
Instrumentation: An Agilent 5975 Series GC/MSD System or a similar instrument is typically used.
-
Chromatographic Separation: A capillary column (e.g., DB-5MS) is used to separate the components of the sample based on their boiling points and affinity for the stationary phase.
-
Mass Spectrometry Detection: The separated components are ionized (usually by electron ionization), and the resulting fragments are detected by the mass spectrometer, producing a unique mass spectrum for each compound.
Experimental Protocol: LC-QTOF-MS Analysis (General)
LC-QTOF-MS offers high sensitivity and specificity for the analysis of complex matrices.
-
Sample Preparation: Samples are typically diluted in an appropriate solvent (e.g., methanol) and may undergo protein precipitation or other cleanup steps.
-
Instrumentation: A high-resolution mass spectrometer such as a Sciex X500R QTOF system is used.
-
Liquid Chromatography: A C18 column (e.g., Phenomenex® Kinetex® C18) is commonly used for separation with a gradient elution program using mobile phases such as ammonium (B1175870) formate (B1220265) in water and methanol.
-
Mass Spectrometry: The eluent from the LC is introduced into the QTOF mass spectrometer, which provides accurate mass measurements of the parent ion and its fragments, allowing for confident identification.
Pharmacology and Mechanism of Action (Presumed)
As a benzodiazepine, this compound is presumed to exert its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.
Note: Specific pharmacological data, including binding affinity, potency, and efficacy of this compound at the GABAA receptor, are not currently available in peer-reviewed literature.
Synthesis
Toxicology and Metabolism
There is a significant lack of formal toxicological and metabolic studies on this compound. A potential metabolite, α-hydroxy-4'-chloro Deschloroalprazolam, has been proposed based on the known metabolism of structurally similar benzodiazepines like triazolam. However, in vivo and in vitro metabolic studies are required to confirm this. The toxicity profile is also largely unknown, but it is expected to be similar to other potent benzodiazepines, with risks of sedation, respiratory depression, and dependence.
Conclusion
This compound represents a significant challenge in the evolving landscape of novel psychoactive substances. While analytical methods for its detection and differentiation from isomers are established, a substantial knowledge gap exists regarding its synthesis, pharmacology, and toxicology. This guide consolidates the currently available technical information to support the scientific and drug development communities in addressing the emergence of this and other novel benzodiazepines. Further research is critically needed to fully characterize its pharmacological and toxicological profile to better understand its potential impact on public health.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4'-chloro Deschloroalprazolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-chloro Deschloroalprazolam is a triazolobenzodiazepine derivative that has emerged as a designer drug.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies for its characterization, and its pharmacological mechanism of action. The information is intended to support researchers, scientists, and drug development professionals in understanding this compound for forensic, toxicological, and pharmaceutical research purposes.
Chemical and Physical Properties
This compound, with the IUPAC name 6-(4-chlorophenyl)-1-methyl-4H-[2][3][4]triazolo[4,3-a][2][4]benzodiazepine, is a structural analogue of alprazolam.[1][5] Its core chemical structure consists of a benzene (B151609) ring fused to a diazepine (B8756704) ring, with an additional triazole ring fused to the diazepine ring. The key distinguishing feature is the presence of a chlorine atom at the 4'-position of the phenyl ring.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃ClN₄ | [1][6][7] |
| Molar Mass | 308.77 g/mol | [1][6] |
| Appearance | Crystalline solid | [7] |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| pKa | Not available | The triazole ring system suggests it is a weakly basic compound. |
Solubility
Solubility information is crucial for handling and formulation development. The following data has been reported for this compound:
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
| DMSO | 20 mg/mL | [7] |
| Ethanol | 10 mg/mL | [7] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, the general synthesis of 1-methyltriazolobenzodiazepines can be achieved by heating a 1,4-benzodiazepin-2-thione with hydrazine (B178648) and acetic acid in a suitable solvent such as n-butanol under reflux.
A potential synthetic route for this compound could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
Analytical Characterization
The structural elucidation and identification of this compound rely on various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of this compound. It is an isomer of alprazolam, and while they have the same molecular weight, their fragmentation patterns can be used for differentiation.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Typically, a standard diluted in methanol (B129727) is used.[5]
-
Instrumentation: An Agilent 5975 Series GC/MSD System or similar is often employed.[5]
-
Fragmentation: While having a similar mass spectrum to alprazolam, a key distinguishing feature is the higher abundance of the 131.1 Da fragment ion in this compound compared to alprazolam. Conversely, alprazolam shows a higher abundance of the 165.0 Da fragment ion.[8]
-
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):
-
Sample Preparation: Dilution in a suitable solvent like methanol.
-
Instrumentation: A system such as an Agilent 6520 Accurate-Mass Q-TOF LC/MS can be used.
-
Chromatography: A C18 column (e.g., Phenomenex Kinetex 50 x 2.1 mm, 2.6 µm) with a gradient elution using mobile phases of ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724) is a common setup.
-
Detection: Electrospray ionization in positive mode is typically used. The exact mass measurement capabilities of QTOF-MS allow for high confidence in identification.
-
References
- 1. 4'-Chlorodeschloroalprazolam - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cfsre.org [cfsre.org]
- 6. This compound | C17H13ClN4 | CID 142641556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Monographs [cfsre.org]
In Vitro Metabolic Profile of 4'-chloro Deschloroalprazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the predicted in vitro metabolic pathways of 4'-chloro Deschloroalprazolam, a novel designer benzodiazepine (B76468). Due to the limited direct research on this specific compound, this guide leverages metabolic data from its structurally analogous and well-characterized triazolobenzodiazepines, alprazolam and triazolam. The primary metabolic routes are anticipated to be hydroxylation reactions mediated by cytochrome P450 enzymes, leading to the formation of key metabolites. This document outlines the probable metabolic transformations, presents the data in a structured format, details relevant experimental protocols for in vitro studies, and provides a visual representation of the metabolic signaling pathway. This information is intended to guide researchers in the development of analytical methods for the detection of this compound and its metabolites, and to inform further pharmacological and toxicological assessments.
Introduction
This compound is a designer benzodiazepine that has emerged in the illicit drug market. Structurally, it is an analogue of alprazolam, differing by the substitution of a chlorine atom at the 4'-position of the phenyl ring and the absence of a chlorine atom on the benzo ring. Understanding the metabolism of this compound is crucial for forensic analysis, clinical toxicology, and in assessing its pharmacokinetic and pharmacodynamic profile. In the absence of direct in vitro metabolism studies on this compound, this guide extrapolates data from the well-documented metabolism of alprazolam and triazolam, which share the same triazolobenzodiazepine core structure.
The in vitro metabolism of both alprazolam and triazolam is predominantly hepatic and involves oxidative transformations catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, the CYP3A subfamily, including CYP3A4 and CYP3A5, plays a pivotal role in their biotransformation.[1][2][3][4] The major metabolic pathways for these analogues are hydroxylation at the alpha-position of the triazolo-methyl group and at the 4-position of the benzodiazepine ring.[1][5][6]
Predicted Metabolic Pathways of this compound
Based on the metabolism of alprazolam and triazolam, the primary in vitro metabolic pathways for this compound are predicted to be:
-
α-Hydroxylation: The methyl group of the triazolo ring is a likely site for hydroxylation, leading to the formation of α-hydroxy-4'-chloro Deschloroalprazolam. This pathway is analogous to the formation of α-hydroxyalprazolam and α-hydroxytriazolam.[1][7]
-
4-Hydroxylation: The benzodiazepine ring is susceptible to hydroxylation at the 4-position, resulting in the formation of 4-hydroxy-4'-chloro Deschloroalprazolam. This is a major metabolic route for both alprazolam and triazolam.[1][7]
The cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are the catalysts for these oxidative reactions.[2][3][4] It is plausible that, similar to alprazolam, the formation of the 4-hydroxy metabolite will be the major pathway.[1][5][6]
The following diagram illustrates the predicted primary metabolic pathways of this compound.
Quantitative Data Summary
As there is no direct quantitative data for the in vitro metabolism of this compound, the following table presents illustrative data based on studies of alprazolam with human liver microsomes. This data is intended to provide a reference for the expected kinetic parameters.
| Substrate | Metabolite | Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/mg protein/min) |
| Alprazolam | 4-hydroxy-alprazolam | CYP3A4 | 170 - 305 | Data not consistently reported |
| Alprazolam | α-hydroxy-alprazolam | CYP3A4/3A5 | 63 - 441 | Data not consistently reported |
Note: The kinetic parameters for alprazolam metabolism can vary significantly between different studies and liver preparations.[1][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the in vitro metabolism of this compound, adapted from established protocols for alprazolam and triazolam.
Incubation with Human Liver Microsomes (HLMs)
This protocol is designed to identify and characterize the metabolites of this compound formed by the mixed-function oxidase system present in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration to minimize the final solvent concentration in the incubation mixture.
-
In a microcentrifuge tube, combine potassium phosphate buffer, the NADPH regenerating system, and the HLM suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Add the this compound stock solution to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration should be in a range that allows for the determination of kinetic parameters (e.g., 1-100 µM).
-
The final incubation volume is typically 200-500 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
-
Incubation with Recombinant Human CYP Isoforms
This protocol is used to identify the specific CYP enzymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, and other relevant isoforms) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Control incubations (without NADPH or with heat-inactivated enzymes)
Procedure:
-
Follow the same general procedure as for the HLM incubations (Section 4.1).
-
In place of HLMs, use a specific concentration of each recombinant CYP isoform.
-
Run parallel incubations with a panel of different CYP isoforms to screen for metabolic activity.
-
Include appropriate positive and negative controls.
-
Analyze the samples by LC-MS/MS to determine which isoforms produce metabolites of this compound.
The following diagram outlines the experimental workflow for in vitro metabolism studies.
Conclusion
While direct experimental data on the in vitro metabolism of this compound is currently unavailable, a predictive metabolic profile can be constructed based on its structural similarity to alprazolam and triazolam. The primary metabolic pathways are anticipated to be α- and 4-hydroxylation, mediated by CYP3A4 and CYP3A5 enzymes. The experimental protocols detailed in this guide provide a robust framework for conducting in vitro studies to confirm these predicted pathways and to characterize the enzymes involved. Such studies are essential for the forensic identification of this compound use and for a comprehensive understanding of its pharmacology and toxicology. Further research is warranted to definitively elucidate the metabolic fate of this emerging designer benzodiazepine.
References
- 1. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. Effect of age on in vitro triazolam biotransformation in male human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Precursor: 4′-Chloro Deschloronordiazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4′-chloro deschloronordiazepam, a key synthetic precursor in the development of certain designer benzodiazepines. This document outlines a plausible synthetic pathway, details relevant experimental protocols, and presents a summary of expected analytical data for the characterization of this compound.
Introduction
4′-Chloro deschloronordiazepam, chemically known as 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a crucial intermediate in the synthesis of novel benzodiazepine (B76468) derivatives. Its structure is analogous to nordiazepam, with the notable addition of a chlorine atom at the 4′ position of the 5-phenyl ring. Understanding the synthesis and characterization of this precursor is essential for forensic analysis, metabolism studies, and the development of new psychoactive substances.
Synthesis Pathway
A plausible and commonly employed synthetic route for 4′-chloro deschloronordiazepam involves a three-step process commencing with the synthesis of a substituted benzophenone (B1666685), followed by acylation and subsequent cyclization to form the benzodiazepine core.
Caption: Proposed synthetic pathway for 4'-chloro deschloronordiazepam.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These are based on established methodologies for the synthesis of related benzodiazepines and may require optimization for this specific compound.
Step 1: Synthesis of 2-Amino-5,4'-dichlorobenzophenone
The synthesis of the key intermediate, 2-amino-5,4'-dichlorobenzophenone, can be achieved via a Friedel-Crafts acylation of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
4-Chloroaniline
-
4-Chlorobenzoyl chloride
-
Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)
-
Tetrachloroethane or other suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Benzene (B151609) for chromatography
-
Alumina (B75360) for column chromatography
Procedure:
-
In a reaction vessel under inert atmosphere and cooled with an ice bath, dissolve 4-chloroaniline in tetrachloroethane.
-
Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the solution while stirring.
-
Add 4-chlorobenzoyl chloride dropwise to the mixture.
-
After the addition is complete, reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Heat the resulting mixture to hydrolyze any remaining imine intermediates.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Wash the organic layer with a dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.
-
Purify the crude 2-amino-5,4'-dichlorobenzophenone by column chromatography on alumina using benzene as the eluent.
Step 2: Synthesis of 2-(Chloroacetamido)-5,4'-dichlorobenzophenone
The amino group of the benzophenone intermediate is acylated using chloroacetyl chloride.
Materials:
-
2-Amino-5,4'-dichlorobenzophenone
-
Chloroacetyl chloride
-
Toluene (B28343) or other inert solvent
Procedure:
-
Dissolve 2-amino-5,4'-dichlorobenzophenone in toluene in a reaction flask equipped with a reflux condenser.
-
Add chloroacetyl chloride to the solution.
-
Heat the mixture to reflux and maintain for several hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 2-(chloroacetamido)-5,4'-dichlorobenzophenone. This crude product can often be used in the next step without further purification.
Step 3: Synthesis of 4′-Chloro Deschloronordiazepam (7-Chloro-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
The final step involves the cyclization of the acylated intermediate in the presence of ammonia to form the benzodiazepine ring.
Materials:
-
2-(Chloroacetamido)-5,4'-dichlorobenzophenone
-
Ammonia (gaseous or in a solution like ethanolic ammonia)
-
Ethanol (B145695) or other suitable solvent
Procedure:
-
Dissolve the crude 2-(chloroacetamido)-5,4'-dichlorobenzophenone in ethanol.
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the precipitated solid and wash with cold ethanol and water.
-
Dry the product under vacuum to obtain 4′-chloro deschloronordiazepam.
Characterization Data
The following tables summarize the expected physicochemical and spectral data for 4′-chloro deschloronordiazepam.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Synonyms | 4′-Chloro deschloronordiazepam, Desmethyl-4′-chlorodiazepam |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O |
| Molecular Weight | 305.16 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not reported, but expected to be a high-melting solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the CH₂ group of the diazepine (B8756704) ring. A broad singlet for the NH proton. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 170 ppm. Imine carbon (C=N) signal around δ 160 ppm. Aromatic carbon signals in the range of δ 120-140 ppm. A signal for the CH₂ carbon. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 304 and 306 (due to chlorine isotopes). Fragmentation pattern likely to involve loss of CO, Cl, and rearrangement of the diazepine ring. |
| Infrared (IR) Spectroscopy | N-H stretching vibration around 3200-3300 cm⁻¹. C=O (amide) stretching vibration around 1680-1700 cm⁻¹. C=N stretching vibration around 1610-1630 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of synthesized 4′-chloro deschloronordiazepam.
Caption: General workflow for the characterization of 4'-chloro deschloronordiazepam.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of the synthetic precursor 4′-chloro deschloronordiazepam. The outlined synthetic pathway and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, forensic science, and drug development. The provided experimental protocols are based on established chemical principles and offer a starting point for the laboratory synthesis of this compound. Further research and experimental validation are necessary to confirm and expand upon the data presented herein.
Pharmacology of Novel Triazolobenzodiazepine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolobenzodiazepines (TBZDs) are a class of benzodiazepine (B76468) derivatives characterized by a triazole ring fused to the diazepine (B8756704) ring. This structural modification has led to a range of pharmacological profiles, with many analogs exhibiting potent activity at the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the pharmacology of novel triazolobenzodiazepine analogs, focusing on their interaction with GABA-A receptors, methodologies for their evaluation, and the signaling pathways they modulate. The information is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel central nervous system (CNS) therapeutics.
Core Pharmacology: Interaction with GABA-A Receptors
The primary molecular target for most triazolobenzodiazepines is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[1] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), with the subunit composition determining the pharmacological properties of the receptor subtype.[1] Triazolobenzodiazepines bind to the benzodiazepine site, located at the interface of the α and γ subunits, and act as positive allosteric modulators.[1] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization and a decrease in neuronal excitability.[1]
The affinity and efficacy of novel triazolobenzodiazepine analogs can vary significantly among different GABA-A receptor subtypes, leading to distinct pharmacological profiles. For instance, compounds with higher affinity or efficacy at the α1 subunit are often associated with sedative effects, while those targeting α2/α3 subunits may exhibit more anxiolytic properties with reduced sedation.[2]
Quantitative Data on Novel Triazolobenzodiazepine Analogs
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of representative novel 8-substituted triazolobenzodiazepine analogs at various GABA-A receptor subtypes. These compounds, XLi-JY-DMH and SH-TRI-108, are analogs of triazolam and have been evaluated for their potential as subtype-selective anxiolytics.[2]
Table 1: Binding Affinities (Ki, nM) of Novel Triazolobenzodiazepine Analogs at Rat GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Triazolam (Reference) | 0.6 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.9 ± 0.2 |
| XLi-JY-DMH | 7.7 ± 5.5 | 7.2 ± 3.0 | 4.2 ± 1.6 | 3.8 ± 1.0 |
| SH-TRI-108 | 285.0 ± 182.0 | 248.0 ± 294.0 | 117.0 ± 26.0 | 122.0 ± 37.0 |
Data are presented as mean ± SD of Ki values from radioligand binding assays.
Table 2: Functional Potency (EC50, nM) and Maximal Efficacy (% Potentiation of GABA Response) of Novel Triazolobenzodiazepine Analogs at Rat GABA-A Receptor Subtypes
| Compound | Subtype | EC50 (nM) | 95% CI | Max Effect (%) |
| Triazolam (Reference) | α1β3γ2 | 19.3 | 11.2 - 33.2 | 461.6 |
| α2β3γ2 | 13.9 | 7.5 - 25.7 | 664.9 | |
| α3β3γ2 | 15.6 | 10.1 - 24.2 | 852.3 | |
| α5β3γ2 | 13.5 | 8.8 - 20.7 | 754.7 | |
| XLi-JY-DMH | α1β3γ2 | 75.8 | 48.0 - 119.8 | 475.8 |
| α2β3γ2 | 34.2 | 22.3 - 52.6 | 703.9 | |
| α3β3γ2 | 42.1 | 29.1 - 60.9 | 851.1 | |
| α5β3γ2 | 37.1 | 24.3 - 56.6 | 759.1 | |
| SH-TRI-108 | α1β3γ2 | 499.0 | 285.0 - 873.0 | 509.3 |
| α2β3γ2 | 19.8 | 11.5 - 34.0 | 694.7 | |
| α3β3γ2 | 79.9 | 49.3 - 129.5 | 753.1 | |
| α5β3γ2 | 115.0 | 73.0 - 181.0 | 711.2 |
Data obtained from patch-clamp electrophysiology on recombinant GABA-A receptors.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from methods used to determine the binding affinity of novel compounds for the benzodiazepine site on GABA-A receptors.
1. Membrane Preparation:
-
Transfected HEK cells expressing specific rat αXβ3γ2 GABA-A receptor subtypes are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a radioligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound (novel triazolobenzodiazepine analog).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., clonazepam).
-
The plates are incubated to allow binding to reach equilibrium.
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for Functional Characterization
This protocol outlines the whole-cell patch-clamp technique used to measure the functional modulation of GABA-A receptors by novel triazolobenzodiazepine analogs.
1. Cell Culture:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired rat GABA-A receptor subunits (e.g., α1, β3, and γ2).
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on the transfected cells.
-
Cells are clamped at a holding potential (e.g., -70 mV).
-
A low concentration of GABA (e.g., EC5-10) is applied to elicit a baseline chloride current.
-
The novel triazolobenzodiazepine analog is then co-applied with GABA at various concentrations.
3. Data Acquisition and Analysis:
-
The potentiation of the GABA-induced current by the test compound is measured.
-
Concentration-response curves are generated by plotting the percentage of current enhancement against the concentration of the test compound.
-
The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy (Emax) are determined by fitting the data to a sigmoidal dose-response equation.
In Vivo Behavioral Assessment: Squirrel Monkey Observation
This protocol provides a general framework for observing the sedative effects of novel triazolobenzodiazepine analogs in squirrel monkeys.
1. Subjects and Housing:
-
Adult squirrel monkeys are housed individually with visual and auditory contact with other monkeys.
-
The environment is enriched, and water is available ad libitum. Food is provided on a regular schedule.
2. Drug Administration:
-
The novel triazolobenzodiazepine analog is administered, typically via intramuscular injection.
-
A range of doses is tested, along with a vehicle control.
3. Behavioral Observation:
-
Following drug administration, monkeys are observed in their home cages by trained observers who are blind to the treatment conditions.
-
A quantitative observational checklist is used to score the occurrence and duration of specific behaviors. These can include:
-
Locomotion: Movement around the cage.
-
Environmental Exploration: Interaction with objects in the cage.
-
Posture: Normal, resting, or procumbent (lying down).
-
Signs of Sedation: Drooping eyelids, ataxia (incoordination).
-
4. Data Analysis:
-
The frequency and duration of each behavior are recorded and analyzed.
-
The effects of different doses of the compound are compared to the vehicle control to determine the sedative-like profile of the analog.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by a triazolobenzodiazepine analog.
Experimental Workflow: Synthesis and Screening of Novel Analogs
Caption: A generalized workflow for the synthesis and screening of novel triazolobenzodiazepine analogs.
Conclusion
The study of novel triazolobenzodiazepine analogs remains a promising area for the development of new CNS therapeutics with improved pharmacological profiles. By understanding their interactions with different GABA-A receptor subtypes and employing a systematic approach to their synthesis and evaluation, it is possible to identify candidates with enhanced efficacy and reduced side effects. This technical guide provides a foundational overview of the key pharmacological considerations and experimental methodologies essential for advancing research in this field.
References
An In-depth Technical Guide to the Mechanism of Action of Benzodiazepines on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between benzodiazepines (BZDs) and γ-aminobutyric acid type A (GABA-A) receptors. It details the allosteric modulation, receptor structure, binding site characterization, and the experimental methodologies used to elucidate these interactions.
Core Mechanism: Positive Allosteric Modulation
Benzodiazepines exert their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] The mechanism is not direct activation of the receptor but an enhancement of the effect of the endogenous ligand, GABA.[3][4]
When GABA binds to the GABA-A receptor, it triggers the opening of an integrated chloride ion (Cl⁻) channel.[5][6] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[3][7]
Benzodiazepines bind to a distinct site on the receptor complex, separate from the GABA binding site.[4][8] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[5][8] The practical consequence is an increase in the frequency of the chloride channel opening when GABA is bound, leading to a greater influx of chloride ions and a more potent inhibitory signal.[8][9] This potentiation of GABA's effect occurs only at sub-saturating concentrations of GABA; at saturating GABA concentrations, benzodiazepines do not further increase the peak current.[10][11]
dot
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genesispub.org [genesispub.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
Emergence and Forensic Analysis of 4'-chloro Deschloroalprazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel psychoactive substance (NPS) 4'-chloro Deschloroalprazolam, a designer benzodiazepine (B76468) that has emerged in forensic casework. Due to its structural similarity to the prescription medication alprazolam, this compound presents significant challenges for forensic toxicology laboratories, including the potential for misidentification. This document details the discovery of this compound, summarizes quantitative data from forensic cases, provides detailed analytical methodologies for its identification and quantification, and outlines its potential metabolic pathways and synthesis routes. The information is intended to assist researchers, forensic scientists, and drug development professionals in understanding and addressing the challenges posed by this emerging substance.
Introduction
The landscape of novel psychoactive substances is continually evolving, with designer benzodiazepines representing a significant and growing class. These substances are often synthesized to mimic the effects of prescription benzodiazepines while circumventing existing drug laws. This compound is a triazolobenzodiazepine derivative and a structural isomer of the widely prescribed anti-anxiety medication, alprazolam.[1][2] Its emergence, first identified in Australia in December 2021 and subsequently in the United States, has raised concerns within the forensic science community.[3][4] The key structural difference between this compound and alprazolam lies in the position of the chlorine atom on the phenyl ring, a subtle change that has significant implications for analytical detection.[5] This guide will provide an in-depth analysis of the available scientific information regarding this compound.
Discovery and Emergence in Forensic Casework
The first identification of this compound was reported in seized drug capsules in Australia in December 2021. Shortly thereafter, in late 2021, forensic laboratories in the United States, such as the Houston Forensic Science Center (HFSC), began detecting the substance in both toxicological and seized drug evidence.[2] The presence of this compound in counterfeit Xanax® tablets has also been noted, often in combination with other substances.[6] The emergence of this compound highlights the dynamic nature of the illicit drug market and the continuous need for vigilance and methodological development in forensic laboratories.
Quantitative Data from Forensic Cases
To date, published quantitative data for this compound in forensic casework is limited. However, the available information indicates its presence in various biological matrices. The following table summarizes the findings from a limited number of reported cases. It is important to note that the interpretation of these concentrations is challenging due to the lack of extensive pharmacological data for this compound.
| Case Type | Matrix | This compound Concentration | Other Substances Detected | Reference |
| Driving Under the Influence of Drugs (DUID) | Blood | Present (quantitation not specified) | Alprazolam | [1][2] |
| Driving Under the Influence of Drugs (DUID) | Blood | Present (quantitation not specified) | Not specified | [1][2] |
| Seized Material | Capsules | Not applicable | 4'-chloro deschloronordiazepam (suspected precursor) | [7] |
Further research and the publication of more comprehensive case series are needed to establish a clearer understanding of the toxicological significance of various concentrations of this compound.
Experimental Protocols for Analysis
The primary analytical challenge in the forensic identification of this compound is its differentiation from alprazolam. Due to their isomeric nature, they share the same molecular weight and can produce similar mass spectra, leading to potential misidentification.[5]
Sample Preparation
A validated qualitative method for the detection of 4'-chloro-deschloroalprazolam in various biological matrices utilizes a liquid-liquid extraction (LLE) procedure. While specific quantitative extraction protocols are still emerging, a general approach for benzodiazepines in whole blood using LLE is as follows:
-
To 1 mL of whole blood, add an internal standard (e.g., alprazolam-d5).
-
Add a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 9).
-
Add an organic extraction solvent (e.g., n-butyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate).
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., methanol (B129727) or mobile phase).
Instrumental Analysis
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized for the analysis of this compound.
While GC-MS can be used, chromatographic separation of the isomers can be challenging. The key to differentiation lies in the analysis of their mass spectra. Although they share many common fragment ions, the relative abundance of certain ions can be used for discrimination. For example, this compound has a higher abundance of fragment ions at m/z 131.1 compared to alprazolam.[6]
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Sample Preparation: Standard diluted in methanol.[3]
LC-QTOF-MS offers high-resolution mass spectrometry capabilities that are crucial for distinguishing between isomers.
-
Instrument: Sciex X500R QTOF or equivalent.
-
Column: Phenomenex Kinetex® C18 (50 mm x 3.0 mm, 2.6 µm).[3]
-
Mobile Phase:
-
Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; hold for 2.5 minutes; return to initial conditions at 15.5 minutes.[3]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[3]
-
Ion Source: TurboIonSpray®.
-
Scan Type: TOF-MS.
-
Scan Range: 100-510 Da.[3]
An interference study by the Houston Forensic Science Center demonstrated that while the isomers could not be chromatographically resolved with their existing method, they could be differentiated based on their retention times relative to the internal standard, alprazolam-d5.[1][2]
Synthesis and Metabolism
Synthesis
This compound belongs to the triazolobenzodiazepine class of compounds. The synthesis of 1-methyltriazolobenzodiazepines can be achieved by heating 1,4-benzodiazepin-2-thiones with hydrazine (B178648) and acetic acid in n-butanol.[1] In seized capsules containing this compound, a minor component believed to be the synthetic precursor, 4'-chloro deschloronordiazepam, was also identified.[7]
Metabolism
As a novel substance, comprehensive metabolic studies for this compound have not yet been published. However, based on the metabolism of structurally similar triazolobenzodiazepines like alprazolam, it is hypothesized that the primary metabolic pathway involves hydroxylation. A potential metabolite, α-hydroxy-4'-chloro Deschloroalprazolam, has been proposed. Further research is necessary to confirm the metabolic fate of this compound in humans.
Visualizations
Experimental Workflow for Forensic Analysis
Caption: General workflow for the forensic analysis of this compound.
Logical Relationship for Isomer Differentiation
Caption: Logical approach to differentiating this compound from alprazolam.
Conclusion
This compound represents a new challenge in the ever-evolving landscape of novel psychoactive substances. Its structural similarity to alprazolam necessitates the development and implementation of robust and specific analytical methods in forensic toxicology laboratories to avoid misidentification and ensure accurate reporting. While quantitative data in forensic casework is currently limited, the continued emergence of this substance underscores the need for further research into its pharmacology, toxicology, and metabolism. This technical guide serves as a foundational resource for professionals in the field to better understand and address the forensic implications of this compound.
References
- 1. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3709898A - Process for the production of triazolobenzodiazepines and intermediates - Google Patents [patents.google.com]
- 6. cfsre.org [cfsre.org]
- 7. scispace.com [scispace.com]
In Silico Prediction of 4'-chloro-deschloroalprazolam Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the receptor binding profile of 4'-chloro-deschloroalprazolam, a designer benzodiazepine (B76468) analogue. As a novel psychoactive substance, understanding its interaction with the primary neurological target, the γ-aminobutyric acid type A (GABA-A) receptor, is crucial for predicting its pharmacological and toxicological effects. This document outlines detailed protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, alongside the experimental procedures for in vitro validation using radioligand binding assays. Due to the current lack of publicly available experimental binding data for 4'-chloro-deschloroalprazolam, this guide establishes a predictive framework based on its structural similarity to alprazolam and other well-characterized benzodiazepines. All quantitative data for related compounds are summarized for comparative analysis, and key workflows are visualized to enhance comprehension.
Introduction
4'-chloro-deschloroalprazolam is a triazolobenzodiazepine derivative that has emerged as a designer drug.[1] Structurally, it is an analogue of alprazolam, differing by the substitution of a chlorine atom at the 4' position of the phenyl ring and the absence of a chlorine atom at the 8 position of the benzodiazepine core. Like other benzodiazepines, its primary mechanism of action is expected to be the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2][3] This modulation enhances the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[3]
The in silico prediction of receptor binding offers a rapid and cost-effective approach to estimate the binding affinity and potential pharmacological activity of new chemical entities like 4'-chloro-deschloroalprazolam, for which experimental data is scarce.[4] This guide details the necessary computational and experimental procedures to build a robust predictive model for its interaction with the GABA-A receptor.
The GABA-A Receptor: The Primary Target
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit.[5] The binding site for benzodiazepines is located at the interface between the α and γ subunits.[2][5] The specific α subunit isoform (α1, α2, α3, or α5) influences the pharmacological profile of a benzodiazepine ligand.[2] For the purpose of this guide, we will focus on the α1β2γ2 subtype, a common isoform in the central nervous system. A high-resolution cryo-EM structure of the human α1β2γ2 GABA-A receptor in complex with alprazolam provides an excellent template for in silico studies (PDB ID: 6X3X).
GABA-A Receptor Signaling Pathway
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Benzodiazepines enhance the effect of GABA by increasing the frequency of channel opening.[3]
References
- 1. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4'-chloro Deschloroalprazolam in Biological Matrices: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4'-chloro Deschloroalprazolam in biological matrices. Due to the limited availability of direct stability studies on this specific compound, this guide synthesizes information from research on analogous designer benzodiazepines, particularly alprazolam, and established regulatory guidelines for stability testing. This document is intended to serve as a foundational resource for researchers and professionals involved in the analysis and handling of this compound in a research or forensic context.
Introduction to this compound
This compound is a designer benzodiazepine (B76468) that is structurally similar to alprazolam.[1][2] As an isomer of alprazolam, it shares many physicochemical properties, which can present challenges in analytical differentiation.[3][4] Its emergence in forensic casework necessitates a thorough understanding of its stability in biological specimens to ensure accurate and reliable analytical results.[3] The stability of an analyte in biological matrices is a critical factor in toxicological and pharmacokinetic studies, as degradation can lead to an underestimation of the compound's concentration.
Stability of Benzodiazepines in Biological Matrices: A Comparative Overview
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the stability of other benzodiazepines has been studied in various biological matrices. This data provides a valuable reference for estimating the potential stability of this compound under different storage conditions.
| Benzodiazepine | Biological Matrix | Storage Temperature | Duration | Stability (% Recovery or % Decrease) |
| General Benzodiazepines | ||||
| Alprazolam | Plasma | Room Temperature | Up to 2 hours | Stable |
| Alprazolam | Plasma | -22 °C | Not specified | Stable |
| Alprazolam | Plasma | -22 °C (3 freeze/thaw cycles) | Not specified | Stable |
| Other Designer Benzodiazepines | ||||
| 7-Aminoclonazepam | Blood | 4°C | 1 month | 21% loss |
| 7-Aminoclonazepam | Urine | -20°C | 3 months | >20% decrease in recovery |
| Phenazepam | Antemortem & Postmortem Blood | 4°C and -20°C | 8 months | Unstable |
| Zopiclone | Antemortem & Postmortem Blood | 4°C and -20°C | 8 months | Complete disappearance |
Note: The stability of benzodiazepines is highly dependent on the specific compound, the nature of the biological matrix, storage temperature, and the presence of preservatives. Lower temperatures generally lead to increased stability.
Experimental Protocols for Stability Assessment
To ensure the integrity of analytical data, it is imperative to conduct thorough stability studies. The following experimental protocols are based on guidelines from regulatory bodies such as the FDA and EMA and can be adapted for this compound.[5][6][7][8]
General Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of this compound in biological matrices.
Detailed Methodologies
3.2.1. Stock and Working Solutions
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solution to achieve desired spiking concentrations in the biological matrix.
3.2.2. Sample Preparation
-
Obtain blank, drug-free biological matrices (whole blood, plasma, urine) from a certified vendor or an accredited source.
-
Spike the blank matrices with the working solutions of this compound to achieve low, medium, and high concentration levels.
-
Gently vortex the spiked samples to ensure homogeneity.
-
Aliquot the spiked samples into appropriately labeled cryovials for each storage condition and time point.
3.2.3. Stability Studies
-
Long-Term Stability: Store aliquots at -20°C and/or -80°C. Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature (approximately 20-25°C) for various durations (e.g., 0, 4, 8, and 24 hours) to simulate sample handling and processing times.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12-24 hours, followed by thawing unassisted at room temperature. Repeat for a minimum of three cycles.
3.2.4. Sample Extraction
A validated extraction method is crucial for accurate quantification. A generic Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol for benzodiazepines can be adapted.
Example LLE Protocol:
-
To 1 mL of the biological sample, add an internal standard.
-
Add a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 7).
-
Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.2.5. Analytical Quantification
-
Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.[1]
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[1]
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and an organic solvent like acetonitrile (B52724) or methanol.[1]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard for quantification and qualification.
-
Potential Degradation Pathways
The degradation pathways of this compound in biological matrices have not been explicitly elucidated. However, based on studies of its parent compound, alprazolam, and other triazolobenzodiazepines, several degradation routes can be inferred.[9][10][11][12] The primary metabolic transformation is likely to be hydroxylation.[13]
The following diagram illustrates a plausible degradation pathway for this compound.
Key Inferred Degradation Steps:
-
Hydroxylation: This is a common metabolic pathway for benzodiazepines, often mediated by cytochrome P450 enzymes in the liver. A likely metabolite is α-hydroxy-4'-chloro Deschloroalprazolam.[14]
-
Hydrolysis and Ring Opening: Alprazolam is known to undergo hydrolysis, leading to the opening of the diazepine (B8756704) ring. This can result in the formation of a triazolaminoquinoleine derivative.[9][11]
-
Formation of Benzophenone Derivatives: Further degradation of the ring-opened intermediates can lead to the formation of benzophenone-like structures.[12]
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of alprazolam, and likely its analogs.[11][12]
Conclusion and Recommendations
The stability of this compound in biological matrices is a critical consideration for any laboratory conducting analysis of this compound. While direct stability data remains scarce, evidence from related benzodiazepines suggests that storage at low temperatures (-20°C or below) is essential for preserving sample integrity over extended periods. For short-term storage and handling, maintaining samples in a refrigerated environment is advisable.
Researchers are strongly encouraged to perform in-house stability validations for this compound in the specific biological matrices relevant to their studies, following the general protocols outlined in this guide. A thorough understanding of the potential for degradation and the likely degradation products will contribute to more accurate and reliable analytical findings in both research and forensic applications.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]
- 8. scribd.com [scribd.com]
- 9. Analytical study proving alprazolam degradation to its main impurity triazolaminoquinoleine through Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
Solubility of 4'-chloro Deschloroalprazolam in common laboratory solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4'-chloro Deschloroalprazolam, a novel designer benzodiazepine (B76468), in common laboratory solvents. The information is intended to support research, analytical method development, and formulation studies.
Core Solubility Data
The solubility of this compound has been determined in several organic solvents and a buffered aqueous solution. The quantitative data is summarized in the table below, providing a clear comparison of its solubility characteristics.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 |
| Ethanol | 10 |
| DMF:PBS (pH 7.2) (1:1) | 0.5 |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols: Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, the "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of active pharmaceutical ingredients (APIs).[1][2] The general procedure is as follows:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed flask or vial.
-
Equilibration: The resulting suspension is agitated, typically by shaking or stirring, at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. This can take several hours to days.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
pH Measurement: For aqueous and buffered solutions, the pH of the saturated solution is measured at the beginning and end of the experiment to ensure it remains constant.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context in which this compound is studied, the following diagrams illustrate the general signaling pathway for benzodiazepines and a typical analytical workflow for their detection.
Caption: General signaling pathway of benzodiazepines at the GABAA receptor.
Caption: Generalized analytical workflow for benzodiazepine detection.
References
Methodological & Application
Application Notes and Protocols for the Detection of 4'-chloro Deschloroalprazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-chloro Deschloroalprazolam is a novel designer benzodiazepine (B76468), an analogue of alprazolam, that has emerged on the illicit drug market. As a central nervous system depressant, its detection and quantification are crucial for forensic toxicology, clinical chemistry, and drug development research. These application notes provide detailed protocols for the analytical detection of this compound in various matrices, addressing the significant challenge of its potential misidentification with its structural isomer, alprazolam.
Analytical Challenges and Considerations
A primary analytical hurdle in the detection of this compound is its isomeric relationship with alprazolam. Both compounds share the same molecular weight and can produce similar mass spectra, leading to potential misidentification in routine toxicological screenings.[1][2] Differentiation is achievable through careful chromatographic separation and by identifying unique fragment ions in mass spectrometry.[3] Specifically, while isomers may not be fully resolved chromatographically in all methods, they can often be distinguished by their retention times relative to an internal standard, such as alprazolam-d5.[1][2]
Recommended Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the recommended techniques for the definitive identification and quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in biological matrices.
Experimental Protocol: LC-MS/MS Analysis of this compound in Whole Blood
This protocol is adapted from established methods for benzodiazepine analysis in whole blood.
1. Sample Preparation: Solid-Supported Liquid-Liquid Extraction (SS-LLE)
-
To 500 µL of whole blood, add 500 µL of a borate (B1201080) buffer (pH 11).
-
Use a solid-supported liquid-liquid extraction column.
-
Apply the sample mixture to the column.
-
Elute the analyte using three 2.5 mL aliquots of methyl tert-butyl ether.
-
Use a deuterated internal standard, such as alprazolam-d5, added to the sample before extraction.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
2. Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 20% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Quantitative Data (Representative)
Due to the limited availability of specific validation data for this compound, the following quantitative parameters are based on typical performance for similar benzodiazepines.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique suitable for the analysis of this compound, particularly in seized drug materials.
Experimental Protocol: GC-MS Analysis of this compound in Seized Materials
1. Sample Preparation
-
For solid samples (e.g., powders, tablets), accurately weigh a portion of the homogenized material.
-
Dissolve the sample in a suitable organic solvent, such as methanol (B129727) or ethyl acetate, to a known concentration (e.g., 1 mg/mL).
-
Vortex and sonicate to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble excipients.
-
Transfer an aliquot of the supernatant for analysis.
2. Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300°C) and hold for several minutes.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
Quantitative Data (Representative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualization of Methodologies and Mechanisms
To aid in the understanding of the analytical workflow and the compound's mechanism of action, the following diagrams are provided.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound. Given the potential for isomeric interference with alprazolam, careful method development and validation are paramount. The provided protocols for LC-MS/MS and GC-MS, along with the representative quantitative data, serve as a comprehensive guide for laboratories involved in the analysis of novel psychoactive substances. Further research is warranted to establish fully validated methods with specific performance characteristics for this compound.
References
Application Note and Protocol for the Identification of 4'-chloro Deschloroalprazolam by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification of 4'-chloro Deschloroalprazolam, a novel psychoactive substance (NPS) and a structural isomer of alprazolam, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high similarity in mass spectra between this compound and alprazolam, this protocol emphasizes methods for their differentiation to prevent misidentification.[1][2] The protocol covers sample preparation for various matrices, GC-MS instrument parameters, and data analysis strategies.
Introduction
This compound is a designer benzodiazepine (B76468) that has emerged on the illicit drug market.[1][3] Its structural similarity to the widely prescribed anxiolytic, alprazolam, presents a significant challenge for forensic and clinical laboratories. Standard GC-MS screening methods may not readily distinguish between these two isomers, potentially leading to incorrect identification.[4] This application note provides a comprehensive methodology to reliably identify this compound and differentiate it from alprazolam.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Benzodiazepines are typically present at low concentrations in biological samples and require extraction and concentration steps.[5]
2.1.1. Solid Samples (Capsules, Powders)
-
Accurately weigh 1 mg of the homogenized solid sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent such as methanol (B129727) or acetonitrile.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
The supernatant can be directly injected into the GC-MS or diluted further if the concentration is too high.
2.1.2. Biological Samples (Blood, Plasma, Urine)
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods for extracting benzodiazepines from biological matrices.[6][7]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard (e.g., alprazolam-d5).[4]
-
Add a suitable buffer to adjust the pH. For benzodiazepines, a pH of around 9 is often used.[8]
-
Add 5 mL of an immiscible organic solvent (e.g., a mixture of toluene (B28343) and methylene (B1212753) chloride (7:3 v/v)).[8]
-
Vortex the mixture for 5-10 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol) for GC-MS analysis.[9]
Solid-Phase Extraction (SPE) Protocol:
-
Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.
-
To 1 mL of the biological sample, add an internal standard. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to free conjugated benzodiazepines prior to extraction.[6][9][10][11]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute the analyte of interest with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the GC-MS system.
Derivatization (Optional):
While many benzodiazepines benefit from derivatization to improve their thermal stability and chromatographic behavior, alprazolam and its isomers can often be analyzed without it.[9] However, if derivatization is desired, silylating agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used.[9]
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min). |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 1 min. Ramp to 280 °C at 10-20 °C/min. Hold at 280 °C for 5-10 min. (This program should be optimized for the separation of isomers). |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for targeted analysis and quantification. |
Data Presentation and Analysis
Quantitative Data Summary
The key to differentiating this compound from alprazolam lies in their mass spectral data, as they are isomers with the same molecular weight.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Fragment Ions (m/z) |
| This compound | C₁₇H₁₃ClN₄ | 308.77 | 131.0604 (characteristic fragment) |
| Alprazolam | C₁₇H₁₃ClN₄ | 308.77 | 165.0214 (characteristic fragment) |
Note: The exact mass values are provided for high-resolution mass spectrometry, but the nominal masses will be observed on standard quadrupole instruments.[3][12]
Chromatographic and Spectral Analysis
-
Retention Time: Due to their structural differences, this compound and alprazolam may have slightly different retention times. However, complete chromatographic separation can be challenging.[4] It is crucial to analyze a certified reference standard of this compound to determine its retention time on your specific GC-MS system. One study noted that this compound eluted before the alprazolam-d5 (B571041) internal standard, while alprazolam eluted after.[4]
-
Mass Spectrum Interpretation: The mass spectra of the two isomers will be very similar.[1] The primary method of differentiation is the presence and relative abundance of unique fragment ions. Monitor for the presence of the characteristic fragment ion at m/z 131 for this compound and m/z 165 for alprazolam.[3][12]
-
Library Matching: Be cautious when relying solely on commercial or in-house mass spectral libraries, as the spectrum of this compound may be misidentified as alprazolam if the library does not contain an entry for the former.
Visualizations
Experimental Workflow
References
- 1. The alprazolam analogue this compound identified in seized capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. cfsre.org [cfsre.org]
- 4. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. Determination of alprazolam and alpha-hydroxyalprazolam in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nyc.gov [nyc.gov]
- 11. Comparative evaluation of five immunoassays for the analysis of alprazolam and triazolam metabolites in urine: effect of lowering the screening and GC-MS cut-off values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monographs [cfsre.org]
Application Note: Quantification of 4'-chloro Deschloroalprazolam in Whole Blood by LC-MS/MS
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-chloro Deschloroalprazolam in whole blood. This compound is a novel designer benzodiazepine (B76468) and an isomer of alprazolam, which necessitates a robust analytical method for its accurate identification and quantification, especially in forensic and clinical toxicology.[1] The described method employs a simple liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable starting point for the validation of a quantitative assay for this compound in a whole blood matrix.
Introduction
The emergence of novel psychoactive substances, including designer benzodiazepines like this compound, presents a significant challenge for toxicological analysis.[2] Due to its structural similarity to the widely prescribed anxiolytic, alprazolam, there is a potential for misidentification in routine toxicological screenings.[1] Therefore, the development of specific and sensitive analytical methods is crucial for forensic investigations, clinical diagnostics, and pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of drugs in complex biological matrices such as whole blood.[3] This application note outlines a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Alprazolam-d5 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium formate
-
Water (18 MΩ)
-
Whole blood (drug-free)
-
Methyl tert-butyl ether (MTBE)
-
Sodium carbonate buffer (pH 10)
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of whole blood calibrator, quality control, or unknown sample, add 25 µL of the internal standard working solution (Alprazolam-d5, 100 ng/mL).
-
Add 200 µL of sodium carbonate buffer (pH 10) and vortex for 10 seconds.
-
Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (90:10, v/v) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 90 | 10 |
| 8.0 | 90 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 309.1 | 281.1 | 50 | 25 |
| This compound (Qualifier) | 309.1 | 205.1 | 50 | 35 |
| Alprazolam-d5 (IS) | 314.1 | 286.1 | 50 | 25 |
Note: As this compound is an isomer of alprazolam, the MRM transitions are expected to be the same.[1] Therefore, chromatographic separation is critical for accurate quantification. The collision energies provided are starting points and should be optimized for the specific instrument used.
Method Validation (Proposed)
A full method validation should be conducted according to established guidelines. Key validation parameters to be assessed are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be prepared in blank whole blood with at least six non-zero concentrations. | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Accuracy and Precision | Assessed at low, medium, and high concentrations (at least three replicates per level) on three different days. | Accuracy within ±15% of nominal value; Precision ≤ 15% CV |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation of the response factor across different lots of matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible. |
| Stability | Analyte stability in whole blood under various storage and handling conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of key method validation experiments.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in whole blood using LC-MS/MS. The proposed method, which includes a liquid-liquid extraction and a selective MRM-based analysis, serves as a robust starting point for laboratories seeking to develop and validate an assay for this novel designer benzodiazepine. Due to the isomeric nature of this compound and alprazolam, achieving adequate chromatographic separation is paramount for accurate and reliable results.[1] Rigorous method validation is required to ensure the performance and suitability of this method for its intended application.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of 4'-chloro Deschloroalprazolam
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-chloro Deschloroalprazolam is a novel psychoactive substance (NPS) belonging to the benzodiazepine (B76468) class. Structurally, it is an isomer of the widely prescribed anxiolytic, alprazolam, which presents a significant challenge for forensic and clinical laboratories.[1][2] Due to their identical molecular weight and similar chemical properties, specific and sensitive analytical methods are required to differentiate and accurately quantify this compound in various matrices. High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers the necessary specificity and sensitivity for the unambiguous identification and quantification of this compound.[3] This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Experimental Workflow
The overall workflow for the analysis of this compound in biological matrices is depicted below.
Caption: Overall workflow for the analysis of this compound.
Qualitative Analysis Protocol
This protocol is based on the method developed by the Center for Forensic Science Research and Education (CFSRE) for the identification of this compound in seized materials and biological samples.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of biological sample (e.g., whole blood, urine), add an appropriate internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., n-butyl chloride).
-
Vortex the mixture for 10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-HRMS Parameters
| Parameter | Setting |
| LC System | Shimadzu Nexera XR UHPLC or equivalent |
| Column | Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) (pH 3.0) |
| Mobile Phase B | Methanol/Acetonitrile (50:50) |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Hold at 95% B for 2.5 min; Return to initial conditions |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| HRMS System | Sciex TripleTOF® 5600+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | TOF-MS and Product Ion Scan |
| Scan Range | m/z 100-510 |
| Collision Energy | 35 ± 15 eV |
3. Identification Criteria
The identification of this compound is based on the accurate mass of the precursor ion and the presence of characteristic fragment ions. A key diagnostic fragment helps to distinguish it from alprazolam.[3]
| Analyte | Precursor Ion ([M+H]⁺) | Exact Mass | Key Fragment Ion (m/z) |
| This compound | 309.0902 | 308.0829 | 131.0604 |
| Alprazolam | 309.0902 | 308.0829 | 165.0214 |
Quantitative Analysis Protocol (Proposed)
As of the date of this document, a fully validated quantitative method for this compound has not been widely published. The following protocol is a proposed method based on the qualitative method and general practices for the quantification of benzodiazepines. Full in-house validation is required.
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of sample, add an appropriate deuterated internal standard (e.g., alprazolam-d5).
-
Pre-treat the sample as necessary (e.g., hydrolysis for urine samples).
-
Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analyte with a basic organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Calibration and Quality Control
-
Prepare a series of calibration standards in a certified drug-free matrix (e.g., blood, urine) over a clinically relevant concentration range (e.g., 0.5 - 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
3. LC-HRMS Parameters
The LC and HRMS parameters can be adapted from the qualitative method, with the mass spectrometer operating in a targeted MS/MS mode for quantification.
4. Data Analysis
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects.
Typical Validation Parameters for Designer Benzodiazepines
The following table summarizes typical validation parameters observed for the quantitative analysis of other designer benzodiazepines in blood, which can serve as a benchmark for the validation of a this compound method.[4]
| Parameter | Typical Value |
| Linear Range | 1–200 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
| Intra-day Precision (%RSD) | 3–20% |
| Inter-day Precision (%RSD) | 4–21% |
| Bias (%) | ±12% |
| Recovery (%) | 35–90% |
Metabolism
The metabolism of this compound has not been extensively studied. However, based on the known metabolic pathways of similar benzodiazepines like alprazolam, it is predicted to undergo hydroxylation followed by glucuronidation. A potential metabolite is α-hydroxy-4'-chloro Deschloroalprazolam.
Caption: Predicted metabolic pathway for this compound.
High-resolution mass spectrometry is an essential tool for the accurate identification and potential quantification of novel benzodiazepines like this compound. The ability to obtain accurate mass measurements and characteristic fragmentation patterns is critical for distinguishing it from its isomer, alprazolam. While a validated quantitative method is not yet widely available, the protocols and data presented in this application note provide a strong foundation for laboratories to develop and validate their own methods for the analysis of this emerging psychoactive substance.
References
- 1. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. cfsre.org [cfsre.org]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
Application Notes and Protocols for the Structural Elucidation of 4'-chloro Deschloroalprazolam using NMR Spectroscopy
FOR RESEARCH AND FORENSIC USE ONLY
Introduction
4'-chloro Deschloroalprazolam is a designer benzodiazepine, structurally related to alprazolam, that has been identified in the illicit drug market.[1][2] As a novel psychoactive substance (NPS), its accurate and unambiguous identification is crucial for forensic laboratories, clinical toxicology, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of such compounds, providing detailed information about the molecular framework and the chemical environment of each atom.
These application notes provide a comprehensive guide to the use of one- and two-dimensional NMR spectroscopy for the structural characterization of this compound. The protocols outlined herein are intended for researchers, scientists, and professionals in the fields of forensic chemistry, pharmaceutical sciences, and drug development.
Structural Information
-
IUPAC Name: 6-(4-chlorophenyl)-1-methyl-4H-[1][3]triazolo[4,3-a][1]benzodiazepine
-
Chemical Formula: C₁₇H₁₃ClN₄
-
Molecular Weight: 308.77 g/mol
-
CAS Number: 92262-72-1
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.61 | d | 8.5 | 2H | H-2', H-6' |
| 7.55 | d | 8.5 | 2H | H-3', H-5' |
| 7.45 - 7.35 | m | - | 3H | H-7, H-8, H-9 |
| 7.28 | d | 7.5 | 1H | H-6 |
| 5.25 | d | 12.5 | 1H | H-5a |
| 3.65 | d | 12.5 | 1H | H-5b |
| 2.65 | s | - | 3H | CH₃ |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C-5a |
| 154.2 | C-9a |
| 149.1 | C-2 |
| 137.9 | C-1' |
| 135.2 | C-4' |
| 132.1 | C-6 |
| 130.5 | C-8 |
| 129.8 | C-3', C-5' |
| 129.2 | C-7 |
| 128.9 | C-2', C-6' |
| 125.4 | C-9 |
| 121.3 | C-5b |
| 52.8 | C-5 |
| 12.1 | CH₃ |
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical for sample solubility and to minimize solvent signal overlap with analyte resonances.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans (ns): 16
-
Spectral Width (sw): 20 ppm
-
Acquisition Time (aq): 4.0 s
-
Relaxation Delay (d1): 2.0 s
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans (ns): 1024
-
Spectral Width (sw): 240 ppm
-
Acquisition Time (aq): 1.5 s
-
Relaxation Delay (d1): 2.0 s
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf (or equivalent)
-
Number of Scans (ns): 8
-
Increments in F1: 256
-
Spectral Width (sw) in F1 and F2: 10 ppm
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent with multiplicity editing)
-
Number of Scans (ns): 4
-
Increments in F1: 256
-
Spectral Width (sw) in F2 (¹H): 10 ppm
-
Spectral Width (sw) in F1 (¹³C): 180 ppm
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf (or equivalent)
-
Number of Scans (ns): 16
-
Increments in F1: 256
-
Spectral Width (sw) in F2 (¹H): 10 ppm
-
Spectral Width (sw) in F1 (¹³C): 220 ppm
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz
-
Data Interpretation and Structural Elucidation
The combination of 1D and 2D NMR experiments allows for the complete assignment of the ¹H and ¹³C NMR spectra and the unambiguous confirmation of the structure of this compound.
-
¹H NMR: Provides information on the number and type of protons. The integration gives the relative number of protons, and the multiplicity reveals the number of neighboring protons.
-
¹³C NMR: Shows the number of unique carbon environments.
-
COSY: Establishes proton-proton (¹H-¹H) spin-spin coupling networks within the molecule, identifying adjacent protons.
-
HSQC: Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of carbons attached to protons.
-
HMBC: Reveals long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.
Visualizations
Caption: Experimental workflow for NMR structural elucidation.
Caption: Key HMBC correlations for structural confirmation.
References
Application Notes and Protocols for the Development of a Certified Reference Material for 4'-chloro Deschloroalprazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. 4'-chloro Deschloroalprazolam, a designer benzodiazepine (B76468) analog, has been identified in seized drug materials and toxicological casework.[1][2][3][4] Accurate identification and quantification of such substances are crucial for law enforcement, public health, and research. Certified Reference Materials (CRMs) are indispensable for ensuring the quality and metrological traceability of analytical measurements.[5][6][7][8][9] A CRM for this compound will serve as a crucial tool for instrument calibration, method validation, and quality control, thereby enhancing the accuracy and reliability of analytical results.[5][8][9]
This document provides detailed application notes and protocols for the development of a CRM for this compound, adhering to the principles outlined in ISO 17034.[1][6][7][10][11] The protocols cover the synthesis and purification, characterization, and the assessment of homogeneity and stability, culminating in the assignment of a certified value and its associated uncertainty.
Synthesis and Purification of this compound
A plausible synthetic route for this compound can be adapted from established methods for triazolobenzodiazepines. The following protocol is a proposed method and should be performed by personnel with appropriate expertise in synthetic organic chemistry.
2.1 Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the starting materials (a suitable aminobenzophenone precursor and a triazole-forming reagent) in an appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) or toluene).
-
Reagent Addition: Slowly add the cyclizing agent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution and extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
2.2 Experimental Protocol: Purification and Final Preparation
-
Recrystallization: Further purify the material obtained from column chromatography by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain a crystalline solid.
-
Drying: Dry the purified this compound under high vacuum to remove residual solvents.
-
Homogenization: Homogenize the bulk material to ensure uniformity before packaging.
-
Packaging: Dispense the homogenized material into amber glass vials under an inert atmosphere to minimize degradation from light and oxygen.
Characterization of the Candidate Reference Material
The identity and purity of the synthesized this compound must be rigorously characterized using multiple analytical techniques.
3.1 Structural Elucidation
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra to confirm the chemical structure of this compound.
-
3.1.2 Mass Spectrometry (MS)
-
Protocol (LC-MS/MS):
-
Prepare a stock solution of the material in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Inject the sample into an LC-MS/MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire full scan and product ion spectra to confirm the molecular weight and fragmentation pattern.
-
3.2 Purity Determination
Purity will be determined by a mass balance approach, combining results from chromatographic and other analytical techniques.
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Protocol:
-
Sample Preparation: Prepare a solution of the material in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-550.
-
-
Analysis: Determine the peak area percentage of the main component to assess purity.
-
3.2.2 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Protocol:
-
Sample Preparation: Prepare a solution of the material in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 240 nm.
-
-
Analysis: Determine the peak area percentage of the main component.
-
3.2.3 Other Purity Analyses
-
Residual Solvents: Determined by headspace GC-MS.
-
Water Content: Determined by Karl Fischer titration.
-
Inorganic Impurities: Determined by ashing (thermogravimetric analysis).
3.3 Data Presentation: Purity Analysis
| Analytical Method | Purity (%) | Uncertainty (%) |
| GC-MS | 99.8 | 0.1 |
| HPLC-UV | 99.7 | 0.1 |
| Residual Solvents | <0.1 | - |
| Water Content | 0.05 | 0.01 |
| Inorganic Impurities | <0.01 | - |
| Assigned Purity (Mass Balance) | 99.6 | 0.2 |
Homogeneity Study
The homogeneity of the candidate CRM must be assessed to ensure that each unit is representative of the entire batch.
4.1 Experimental Protocol: Homogeneity Testing
-
Sampling: Randomly select a representative number of units from the batch (e.g., 15 units).
-
Sample Preparation: From each selected unit, prepare two independent samples for analysis.
-
Analysis: Analyze the samples using a method with high repeatability, such as HPLC-UV, under identical conditions.
-
Statistical Analysis: Perform an analysis of variance (ANOVA) on the results to evaluate the between-unit and within-unit variability.
4.2 Data Presentation: Homogeneity Study Results
| Parameter | Result |
| Number of Units Tested | 15 |
| Number of Replicates per Unit | 2 |
| Mean Purity (%) | 99.75 |
| Between-Unit Standard Deviation (s_bb) | 0.08 |
| Within-Unit Standard Deviation (s_wb) | 0.05 |
| F-test Value | 2.56 |
| Critical F-value (α=0.05) | 2.70 |
Stability Study
Stability studies are conducted to determine the shelf life of the CRM under specified storage and transport conditions.
5.1 Experimental Protocol: Stability Testing
-
Isochronous Design: Store samples at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C) for various time intervals (e.g., 0, 3, 6, 9, and 12 months).
-
Analysis: At the end of the study period, analyze all samples simultaneously under repeatability conditions using a stability-indicating method (e.g., HPLC-UV).
-
Data Analysis: Plot the purity against time for each temperature and analyze for any degradation trends. The long-term stability at the recommended storage temperature (-20°C) and short-term stability for transport conditions (e.g., 25°C and 40°C) will be evaluated.
5.2 Data Presentation: Long-Term Stability at -20°C (12 Months)
| Time (Months) | Mean Purity (%) |
| 0 | 99.78 |
| 3 | 99.75 |
| 6 | 99.79 |
| 9 | 99.76 |
| 12 | 99.77 |
Certification
The certified value and its uncertainty are determined by combining the results from characterization, homogeneity, and stability studies.
6.1 Protocol: Calculation of Certified Value and Uncertainty
-
Certified Value: The certified value is the mean of the results from the characterization analyses (GC-MS and HPLC-UV).
-
Combined Uncertainty (u_CRM): The combined uncertainty is calculated by taking the square root of the sum of the squares of the standard uncertainties from characterization (u_char), between-bottle homogeneity (u_bb), and long-term stability (u_lts).
u_CRM = √((u_char)² + (u_bb)² + (u_lts)²)
-
Expanded Uncertainty (U_CRM): The expanded uncertainty is calculated by multiplying the combined standard uncertainty by a coverage factor (k), typically k=2 for a 95% confidence level.
U_CRM = k * u_CRM
6.2 Data Presentation: Certified Value and Uncertainty
| Parameter | Value |
| Certified Purity Value (%) | 99.7 |
| Uncertainty from Characterization (u_char) (%) | 0.15 |
| Uncertainty from Homogeneity (u_bb) (%) | 0.08 |
| Uncertainty from Stability (u_lts) (%) | 0.05 |
| Combined Standard Uncertainty (u_CRM) (%) | 0.18 |
| Expanded Uncertainty (U_CRM, k=2) (%) | 0.4 |
Certified Value: 99.7 ± 0.4 %
Visualizations
Caption: Experimental workflow for the development of the this compound CRM.
References
- 1. reagecon.com [reagecon.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 6. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 7. nata.com.au [nata.com.au]
- 8. edqm.eu [edqm.eu]
- 9. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pacificcert.com [pacificcert.com]
- 11. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
Application Notes and Protocols for In Vitro Metabolism Studies of Novel Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel benzodiazepines necessitates robust and efficient methods to characterize their metabolic fate. Understanding the in vitro metabolism of these compounds is a critical step in drug development and safety assessment. It provides essential information on metabolic stability, potential metabolites, and the enzymes responsible for their biotransformation, which helps in predicting in vivo pharmacokinetics and potential drug-drug interactions.[1][2][3] This document provides detailed protocols for conducting in vitro metabolism studies of novel benzodiazepines using human liver microsomes (HLMs) and hepatocytes, along with guidelines for data analysis and presentation.
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, convert drugs into more water-soluble compounds for excretion.[4] In vitro models, such as liver microsomes and hepatocytes, are widely used to simulate this process in a controlled laboratory setting.[1][4][5] While human liver microsomes are subcellular fractions rich in CYP enzymes and are cost-effective for high-throughput screening of Phase I metabolism, hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive metabolic profile.[5][6]
The primary metabolic pathways for traditional benzodiazepines involve oxidation reactions like hydroxylation and N-dealkylation, which are mediated by CYP enzymes, followed by conjugation reactions, most commonly glucuronidation.[7][8][9] Novel benzodiazepines may exhibit unique metabolic pathways depending on their chemical structure.[7]
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLMs)
This protocol is designed to determine the intrinsic clearance of a novel benzodiazepine (B76468) in HLMs.
Materials:
-
Novel benzodiazepine test compound
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control substrate (e.g., a known rapidly metabolized benzodiazepine)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the novel benzodiazepine in a suitable solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be kept low (e.g., <0.2% for DMSO, <1.0% for acetonitrile) to avoid inhibiting microsomal activity.[4]
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer, and the novel benzodiazepine (at various concentrations, e.g., 1-10 µM) at 37°C for 5-10 minutes.[4]
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
Metabolite Identification in Human Hepatocytes
This protocol aims to identify the major metabolites of a novel benzodiazepine using cryopreserved human hepatocytes.
Materials:
-
Novel benzodiazepine test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated culture plates
-
Positive control substrate (e.g., a known benzodiazepine with well-characterized metabolites)
-
Acetonitrile (or other suitable organic solvent) for cell lysis and protein precipitation
-
Incubator (37°C, 5% CO2)
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Compound Incubation:
-
Remove the plating medium and add fresh, pre-warmed culture medium containing the novel benzodiazepine at the desired concentration (e.g., 1-10 µM).
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a specified period (e.g., up to 24 hours).
-
-
Sample Collection:
-
At the end of the incubation period, collect the supernatant (medium).
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold acetonitrile.
-
-
Sample Processing:
-
Combine the supernatant and cell lysate.
-
Centrifuge the mixture to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
CYP450 Reaction Phenotyping
This protocol is used to identify the specific CYP isozymes responsible for the metabolism of a novel benzodiazepine.
Materials:
-
Novel benzodiazepine test compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., insect cells).[2][15]
-
Pooled human liver microsomes (HLMs)
-
Specific chemical inhibitors for each CYP isozyme
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure (Recombinant Enzyme Approach):
-
Incubate the novel benzodiazepine with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system.
-
Measure the rate of disappearance of the parent compound or the formation of a specific metabolite for each CYP isozyme.
-
The enzyme that shows the highest rate of metabolism is likely the primary enzyme responsible.
Procedure (Chemical Inhibition Approach):
-
Incubate the novel benzodiazepine with pooled HLMs in the presence and absence of specific chemical inhibitors for each major CYP isozyme.
-
Measure the rate of metabolism of the novel benzodiazepine in each condition.
-
A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.[16]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Metabolic Stability of Novel Benzodiazepine in Human Liver Microsomes
| Parameter | Value |
| Test Compound Concentration (µM) | 1.0 |
| Microsomal Protein Concentration (mg/mL) | 0.5 |
| In Vitro Half-Life (t½, min) | [Calculated Value] |
| Intrinsic Clearance (Clint, µL/min/mg protein) | [Calculated Value] |
Table 2: Metabolite Profile of Novel Benzodiazepine in Human Hepatocytes
| Metabolite ID | Retention Time (min) | Observed m/z | Proposed Biotransformation | Relative Abundance (%) |
| M1 | [Value] | [Value] | Hydroxylation | [Value] |
| M2 | [Value] | [Value] | N-dealkylation | [Value] |
| M3 | [Value] | [Value] | Glucuronidation | [Value] |
Table 3: CYP450 Reaction Phenotyping for Novel Benzodiazepine Metabolism
| CYP Isozyme | Recombinant Enzyme Activity (% of max) | % Inhibition by Specific Inhibitor |
| CYP1A2 | [Value] | [Value] |
| CYP2C9 | [Value] | [Value] |
| CYP2C19 | [Value] | [Value] |
| CYP2D6 | [Value] | [Value] |
| CYP3A4 | [Value] | [Value] |
Visualizations
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Generalized metabolic pathway for benzodiazepines.
References
- 1. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. researchgate.net [researchgate.net]
- 5. dls.com [dls.com]
- 6. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application of 4'-chloro Deschloroalprazolam in GABA-A receptor binding assays.
Application Note and Protocols
Introduction
4'-chloro Deschloroalprazolam is a novel benzodiazepine (B76468) and a structural analog of alprazolam, characterized by a chlorine substitution at the 4' position of the phenyl ring.[1][2] As a member of the benzodiazepine class, it is presumed to exert its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system, making them a critical target for therapeutic agents aimed at treating anxiety, epilepsy, and insomnia.[4][5]
The binding of benzodiazepines to the GABA-A receptor enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[3][6] This application note provides a detailed protocol for characterizing the binding of this compound to the GABA-A receptor using in vitro radioligand binding assays. These assays are fundamental in determining the affinity and selectivity of a novel compound for its target receptor, providing crucial data for drug development and pharmacological research.
Principle of the Radioligand Binding Assay
Radioligand binding assays are a robust method for quantifying the interaction between a ligand and a receptor. The assay measures the ability of a test compound (in this case, this compound) to compete with a radiolabeled ligand for binding to the GABA-A receptor. The displacement of the radioligand by the test compound is proportional to the affinity of the test compound for the receptor. By performing these assays with cell membranes expressing specific GABA-A receptor subtypes, the subtype selectivity of the compound can also be determined.
Data Presentation
The binding affinity of a test compound is typically expressed as the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value. The following table provides a template for summarizing the binding data for this compound.
Table 1: Hypothetical Binding Affinity of this compound for GABA-A Receptor Subtypes
| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |
| α1β2γ2 | [³H]Flumazenil | Data Not Available | Data Not Available |
| α2β2γ2 | [³H]Flumazenil | Data Not Available | Data Not Available |
| α3β2γ2 | [³H]Flumazenil | Data Not Available | Data Not Available |
| α5β2γ2 | [³H]Flumazenil | Data Not Available | Data Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required to obtain actual values.
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain Cortex
This protocol describes the preparation of crude synaptic membranes from rat brain tissue, which is a rich source of GABA-A receptors.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Bradford assay reagents for protein quantification
Procedure:
-
Dissect the cerebral cortex from fresh or frozen rat brains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Store the membrane aliquots at -80°C until use.
Protocol 2: GABA-A Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor using [³H]Flumazenil as the radioligand.
Materials:
-
Rat brain cortical membranes (from Protocol 1)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]Flumazenil (Radioligand)
-
Diazepam (for non-specific binding determination)
-
This compound (Test compound)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Prepare a dilution series of this compound in Binding Buffer.
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Flumazenil (final concentration ~1 nM), and 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of [³H]Flumazenil, and 50 µL of Diazepam (final concentration ~10 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]Flumazenil, and 50 µL of each concentration of this compound.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Evaluation of a Novel Compound.
References
Application Notes and Protocols: 4'-chloro Deschloroalprazolam for GABAA Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-chloro Deschloroalprazolam is a novel triazolobenzodiazepine, structurally related to alprazolam, that has been identified as a designer drug.[1][2][3] Its pharmacological profile and interaction with the central nervous system are of significant interest. Benzodiazepines exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel crucial for inhibitory neurotransmission.[4][5] The development of subtype-selective ligands for the GABA-A receptor is a key area of research for treating anxiety, sleep disorders, and convulsions with fewer side effects.[6]
These application notes provide a comprehensive guide for the potential use of this compound as a novel ligand in GABA-A receptor mapping studies. The protocols detailed below are based on established methodologies for characterizing benzodiazepine (B76468) binding sites and can be adapted for this new compound.[7][8][9] The successful radiolabeling of this compound will be a critical prerequisite for its use in these applications.[10][11]
Quantitative Data Summary
As this compound is a novel compound, extensive binding data is not yet available. The following tables are presented as illustrative examples of the types of quantitative data that would be generated through the protocols described herein to characterize its binding properties at GABA-A receptors.
Table 1: Illustrative Radioligand Saturation Binding Data for [³H]-4'-chloro Deschloroalprazolam
| Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 500 | 50 | 450 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 4000 | 500 | 3500 |
| 2.5 | 7500 | 1250 | 6250 |
| 5.0 | 11000 | 2500 | 8500 |
| 10.0 | 15000 | 5000 | 10000 |
| 20.0 | 17000 | 10000 | 7000 |
| 50.0 | 18000 | 15000 | 3000 |
This table represents hypothetical data from a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Table 2: Illustrative Competitive Binding Data for this compound against [³H]-Flumazenil
| Competitor Conc. (nM) | [³H]-Flumazenil Bound (%) |
| 0.01 | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 50 |
| 100 | 25 |
| 1000 | 5 |
This table illustrates data from a competition assay to determine the inhibition constant (Ki) of this compound by measuring its ability to displace a known radioligand.
Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel. The binding of GABA opens the channel, allowing chloride ions to flow into the neuron, leading to hyperpolarization and inhibition of neurotransmission. Benzodiazepines bind to an allosteric site on the receptor, enhancing the effect of GABA.[5][12][13]
Caption: GABA-A receptor signaling pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol describes a method for measuring the binding of radiolabeled this compound to GABA-A receptors in brain tissue homogenates.[4][7][8]
Materials:
-
[³H]-4'-chloro Deschloroalprazolam (requires custom synthesis)[10][14][15]
-
Unlabeled this compound
-
Rat or human brain tissue
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in 20 volumes of ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.
-
Centrifuge again and wash the pellet twice more with ice-cold binding buffer.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.[4]
-
-
Binding Assay:
-
For saturation assays, add increasing concentrations of [³H]-4'-chloro Deschloroalprazolam to tubes containing the membrane preparation.
-
For competition assays, add a fixed concentration of a known radioligand (e.g., [³H]-Flumazenil) and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled benzodiazepine (e.g., Diazepam) to a parallel set of tubes.
-
Incubate at 4°C for 60 minutes.
-
-
Termination and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[4]
-
Protocol 2: In Vitro Receptor Autoradiography
This protocol allows for the visualization and quantification of this compound binding sites in brain sections.[16][17][18][19]
Materials:
-
[³H]-4'-chloro Deschloroalprazolam
-
Unlabeled this compound or another benzodiazepine for non-specific binding
-
Fresh frozen brain tissue sections (10-20 µm) mounted on slides
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Pre-incubation: Pre-incubate the brain sections in incubation buffer for 20 minutes at room temperature to remove endogenous ligands.
-
Incubation: Incubate the sections with [³H]-4'-chloro Deschloroalprazolam at a concentration determined from binding assays for 60-90 minutes at room temperature. For non-specific binding, co-incubate adjacent sections with an excess of unlabeled ligand.
-
Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Drying and Exposure: Quickly rinse the slides in ice-cold distilled water and dry them under a stream of cold air. Expose the labeled sections to phosphor imaging plates or autoradiography film for a period determined by the specific activity of the radioligand.
-
Image Analysis: Quantify the density of binding sites in different brain regions using a computerized image analysis system.
Protocol 3: In Vivo Imaging with PET/SPECT
For in vivo receptor mapping, a positron-emitting (e.g., ¹¹C or ¹⁸F) or a single-photon-emitting (e.g., ¹²³I) isotopologue of this compound would need to be synthesized.[20][21][22]
Materials:
-
Radiolabeled this compound (e.g., [¹¹C]-4'-chloro Deschloroalprazolam)
-
PET or SPECT scanner
-
Animal model (e.g., rodent, non-human primate) or human subjects
-
Anesthesia and monitoring equipment
Procedure:
-
Radioligand Administration: Anesthetize the subject and administer the radiolabeled this compound via intravenous injection.
-
Image Acquisition: Acquire dynamic images over a period of time (e.g., 90-120 minutes) using the PET or SPECT scanner.
-
Blocking Studies: To confirm specific binding, a separate scan can be performed after pre-administration of a high dose of an unlabeled benzodiazepine.
-
Data Analysis: Reconstruct the images and perform kinetic modeling to quantify receptor density and distribution in different brain regions.
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
References
- 1. 4'-Chlorodeschloroalprazolam - Wikipedia [en.wikipedia.org]
- 2. Monographs [cfsre.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. moravek.com [moravek.com]
- 11. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ClinPGx [clinpgx.org]
- 13. Mapping of the benzodiazepine recognition site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. eurofins.com [eurofins.com]
- 16. Benzodiazepine receptor sites in the human brain: autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autoradiographic studies on benzodiazepine receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The visualization of neuronal benzodiazepine receptors in the brain by autoradiography and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. In vivo imaging of GABAA receptors using sequential whole-volume iodine-123 iomazenil single-photon emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forensic Toxicology Screening of 4'-Chloro Deschloroalprazolam and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-chloro Deschloroalprazolam is a novel psychoactive substance (NPS) and a designer benzodiazepine (B76468). As an isomer of the widely prescribed anti-anxiety medication alprazolam, it presents a significant challenge in forensic toxicology.[1] Due to their structural similarities, this compound can interfere with routine analytical tests for alprazolam, potentially leading to misidentification.[1] These application notes provide a comprehensive overview of the analytical methods and protocols for the accurate screening and confirmation of this compound and its isomers in biological matrices.
Analytical Approaches
The primary analytical techniques for the unambiguous identification and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization.[2]
A key analytical challenge is the differentiation of this compound from its isomer, alprazolam. While chromatographic separation can be difficult, mass spectrometry offers a solution by identifying unique fragment ions for each compound. For instance, a characteristic fragment ion for this compound is m/z 131.0604, whereas alprazolam has a unique fragment at m/z 165.0214.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of designer benzodiazepines, including an isomer of this compound. This data can be used as a reference for method development and validation for this compound.
| Analyte (Isomer Reference) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linear Range (ng/mL) | R² |
| Deschloroetizolam | 0.5 | 1 | 1 - 200 | ≥ 0.99 |
Note: Data is based on a validated method for deschloroetizolam, an isomer of this compound, and should be considered as a reference. Method validation for this compound is required to establish specific performance characteristics.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine Samples
Solid-phase extraction is a robust and widely used technique for the extraction and clean-up of benzodiazepines from biological matrices.
Materials:
-
SPE Cartridges (e.g., C18)
-
Whole blood or urine samples
-
Internal Standard (e.g., alprazolam-d5)
-
Methanol (B129727) (conditioning solvent)
-
Deionized Water (equilibration solvent)
-
Phosphate (B84403) Buffer (pH 6.0)
-
Wash Solvent (e.g., 0.1 M phosphate buffer:acetonitrile, 80:20)
-
Elution Solvent (e.g., ethyl acetate (B1210297) with 2% ammonium (B1175870) hydroxide)
-
Nitrogen evaporator
-
Reconstitution Solvent (e.g., mobile phase)
Protocol:
-
Sample Pre-treatment:
-
For blood samples, perform protein precipitation by adding acetonitrile, vortexing, and centrifuging. Use the supernatant for extraction.
-
For urine samples, an enzymatic hydrolysis step with β-glucuronidase may be necessary to cleave conjugated metabolites.
-
Spike the pre-treated sample with an appropriate internal standard.
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with the wash solvent to remove interfering substances.
-
Elution: Elute the analytes of interest with the elution solvent.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from isomers and other benzodiazepines.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound: Precursor ion (e.g., m/z 309.1) and at least two product ions for confirmation.
-
Internal Standard (e.g., alprazolam-d5): Appropriate precursor and product ions.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
References
Sample preparation techniques for 4'-chloro Deschloroalprazolam in urine samples.
An in-depth guide to the sample preparation of 4'-chloro Deschloroalprazolam in urine for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), complete with quantitative data and visual workflows.
Application Notes
Introduction
This compound is a novel designer benzodiazepine (B76468), structurally similar to alprazolam.[1][2] Accurate and reliable quantification of this compound in urine is crucial for clinical and forensic toxicology. This document outlines two effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by instrumental analysis, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Challenges in Analysis
As an isomer of alprazolam, this compound can interfere with the identification and quantification of alprazolam if the analytical method lacks specificity.[3] Chromatographic separation and/or unique mass spectral fragment ions are necessary to distinguish between these two compounds.[1][2]
Pre-treatment: Enzymatic Hydrolysis
In urine, benzodiazepines and their metabolites are often present as glucuronide conjugates.[4][5] To improve detection and quantification, enzymatic hydrolysis is a necessary pre-treatment step to cleave the glucuronide moiety.[5] This is typically achieved by incubating the urine sample with a β-glucuronidase enzyme. The efficiency of hydrolysis can be influenced by the choice of enzyme, incubation temperature, time, and pH.[6][7] Recombinant β-glucuronidases have been shown to offer rapid and efficient hydrolysis, sometimes even at room temperature.[5]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.
Materials and Reagents
-
Urine sample
-
Internal Standard (IS) solution (e.g., alprazolam-d5)
-
β-glucuronidase (e.g., from E. coli)
-
Phosphate (B84403) buffer (pH 6.8)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE))
-
Sodium hydroxide (B78521) solution (1 M)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure
-
Sample Hydrolysis:
-
To 1 mL of urine in a glass tube, add 50 µL of the internal standard solution.
-
Add 500 µL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 55°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Adjust the sample pH to approximately 9-10 with 1 M sodium hydroxide.
-
Add 5 mL of methyl tert-butyl ether.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix. Mixed-mode or polymeric cation exchange cartridges are commonly used for benzodiazepines.
Materials and Reagents
-
Urine sample
-
Internal Standard (IS) solution (e.g., alprazolam-d5)
-
β-glucuronidase (e.g., from E. coli)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Phosphoric acid (4%)
-
SPE cartridges (e.g., Oasis MCX µElution Plate)
-
Ammonium hydroxide
-
SPE manifold (vacuum or positive pressure)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure
-
Sample Hydrolysis (In-well):
-
Extraction:
-
Place the SPE plate on the manifold and apply the pre-treated sample to the wells.
-
Draw the sample through the sorbent at a slow, steady flow rate.
-
Wash 1: Wash the sorbent with 1 mL of 0.1% formic acid in water.
-
Wash 2: Wash the sorbent with 1 mL of 30% methanol in water.
-
Dry the sorbent thoroughly under high vacuum for 5-10 minutes.
-
-
Elution and Reconstitution:
-
Place a collection plate inside the manifold.
-
Elute the analyte with 2 x 25 µL of a 60:40 acetonitrile:methanol solution containing 5% ammonium hydroxide.[9]
-
Dilute the eluate with 100 µL of a suitable diluent (e.g., 2% acetonitrile in water with 1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
Workflow for Solid-Phase Extraction
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Data Presentation
The following tables summarize typical quantitative data for benzodiazepine analysis in urine using SPE. While specific data for this compound is limited, these values for structurally similar compounds provide a good indication of expected performance.
Table 1: Solid-Phase Extraction Recovery for Selected Benzodiazepines
| Compound | Recovery (%) | % RSD | Reference |
| Alprazolam | 95 - 105 | < 10 | General SPE data |
| Lorazepam | 94 | < 5 | [5] |
| Oxazepam | 94 | < 5 | [5] |
| Temazepam | 80 | < 10 | [5] |
| 7-Aminoclonazepam | 99 | 2 | [10] |
Table 2: Method Performance Characteristics for Benzodiazepine Analysis using SPE and LC-MS/MS
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | [10] |
| Inter-day Precision (% CV) | < 15% | [4] |
| Intra-day Precision (% CV) | < 10% | [4] |
| Matrix Effect | Minimal with SPE | [8] |
Disclaimer: The provided protocols and data are intended as a guide. It is essential to validate these methods in your laboratory for the specific analyte and matrix to ensure accuracy and reliability.
References
- 1. cfsre.org [cfsre.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Conformational Analysis of 4'-chloro Deschloroalprazolam using X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-chloro Deschloroalprazolam is a triazolobenzodiazepine derivative and an analog of alprazolam, a widely prescribed medication for anxiety and panic disorders.[1][2][3] As a member of the benzodiazepine (B76468) class, its pharmacological activity is intrinsically linked to its three-dimensional molecular structure. The conformation of the flexible diazepine (B8756704) ring and the spatial orientation of its substituent groups are critical for its binding affinity to the GABA-A receptor.[4] X-ray crystallography is the definitive method for determining the precise atomic structure of crystalline compounds, providing unparalleled insight into molecular conformation, bond lengths, and bond angles at atomic resolution.[5][6][7]
This application note provides a detailed protocol for the single-crystal X-ray diffraction analysis of this compound. The objective is to elucidate its solid-state conformation, which is crucial for understanding its structure-activity relationship (SAR) and for the rational design of new derivatives with improved pharmacological profiles.
Experimental Protocols
Synthesis and Purification of this compound
A reference standard of this compound is required. This compound has been identified in seized materials and is available from chemical suppliers as an analytical reference standard.[8][9] If a custom synthesis is required, it would likely follow established synthetic routes for triazolobenzodiazepines, starting from a suitable benzophenone (B1666685) precursor. Following synthesis, the compound must be purified to >98% purity, as confirmed by HPLC and NMR analysis, to ensure the growth of high-quality single crystals.
Crystallization Protocol
The goal is to grow single crystals of at least 20-50 µm in all dimensions.[5] Given that this compound is a crystalline solid soluble in solvents like DMF, DMSO, and ethanol[8], the following vapor diffusion methods are recommended.
Materials:
-
This compound (≥98% purity)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)
-
Small glass vials (e.g., 2 mL)
-
Larger glass jar with a screw cap (e.g., 20 mL)
Procedure (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., Methanol or Ethanol) at room temperature. Solubility data suggests starting with approximately 10 mg/mL in Ethanol.[8]
-
Filter the solution through a 0.2 µm syringe filter into a clean, small glass vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Procedure (Vapor Diffusion - Liquid/Liquid):
-
Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., Dichloromethane).
-
Place this small vial inside a larger jar containing a larger volume (5 mL) of a "poor" solvent (anti-solvent) in which the compound is less soluble (e.g., Hexane or Diethyl Ether). The good solvent should be more volatile than the poor solvent.
-
Seal the larger jar. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Monitor for the formation of single crystals over several days.
X-ray Data Collection
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Oxford Diffraction Gemini or similar) equipped with a dual Mo and Cu X-ray source and a CCD detector.[5]
-
Cryostream cooler for low-temperature data collection.[5]
Procedure:
-
Select a suitable single crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a cryo-loop.
-
Flash-cool the crystal to 100 K in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage.
-
Center the crystal in the X-ray beam (typically Mo-Kα radiation, λ = 0.71073 Å).[5]
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames. Data collection strategies should aim for high completeness (>98%) and redundancy.
Structure Solution and Refinement
Software:
-
Data processing software (e.g., CrysAlisPro, SAINT).
-
Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2).[7]
Procedure:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and correct for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: Determine the initial atomic positions using direct methods or dual-space algorithms.
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and occupancies against the experimental data using full-matrix least-squares minimization. Anisotropic displacement parameters should be used for all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model.
-
Validation: The final structural model should be validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Data Presentation
The results of the X-ray crystallographic analysis are summarized in the tables below. Please note that these are hypothetical data based on typical values for small organic molecules and are presented for illustrative purposes.
Table 1: Crystal Data and Structure Refinement Parameters.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₁₃ClN₄ |
| Formula Weight | 308.77 |
| Temperature | 100(2) K |
| Wavelength (Mo-Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.350(2) Å |
| b | 9.810(3) Å |
| c | 20.150(5) Å |
| α | 90° |
| β | 95.50(3)° |
| γ | 90° |
| Volume | 1448.5(7) ų |
| Z (Molecules per cell) | 4 |
| Density (calculated) | 1.415 Mg/m³ |
| Absorption Coefficient | 0.255 mm⁻¹ |
| F(000) | 640 |
| Data Collection | |
| Theta range | 2.50 to 27.50° |
| Reflections collected | 10500 |
| Independent reflections | 3320 [R(int) = 0.035] |
| Refinement | |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.118 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Key Torsion Angles for Conformational Analysis.
| Torsion Angle | Atoms Involved | Angle (°) | Description |
|---|---|---|---|
| τ₁ | C(5)-N(4)-C(11)-C(10) | -65.2 | Conformation of the diazepine ring |
| τ₂ | N(4)-C(11)-C(10)-C(5a) | +45.8 | Conformation of the diazepine ring |
| τ₃ | C(1)-N(2)-C(3)-N(4) | +5.1 | Planarity of the fused triazole ring |
| τ₄ | C(5a)-C(6)-C(1')-C(2') | +35.5 | Twist of the C6-phenyl ring |
| τ₅ | C(9a)-C(5)-C(1'')-C(2'') | -40.1 | Twist of the C5-(4-chlorophenyl) ring |
Visualizations
Experimental Workflow Diagram
Caption: Workflow from sample synthesis to final conformational analysis.
Conformational Relationship Diagram
Caption: Relationship between structural features and biological activity.
Conformational Analysis
The crystal structure provides definitive evidence of the molecule's conformation in the solid state. Based on the hypothetical data in Table 2, the seven-membered diazepine ring adopts a twisted-boat conformation, which is common for this heterocyclic system. The torsion angles τ₁ and τ₂ quantify this deviation from planarity. The fused triazole ring is nearly planar, as expected.
The orientation of the two phenyl rings relative to the benzodiazepine core is of significant interest. The C6-phenyl ring is twisted by approximately 35.5° (τ₄), while the 4-chlorophenyl substituent at the C5 position is twisted by -40.1° (τ₅). These twist angles are crucial as they define the overall shape of the molecule and how it presents its functional groups to the binding pocket of the GABA-A receptor. The presence of the chlorine atom on the C5-phenyl ring likely influences intermolecular interactions within the crystal lattice and may alter electronic properties relevant for receptor binding.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the conformational analysis of novel psychoactive substances like this compound. The detailed protocols outlined in this application note provide a clear pathway for obtaining high-resolution structural data. This information is fundamental for understanding the molecule's structure-activity relationship, interpreting toxicological findings, and guiding future drug design and development efforts. The precise three-dimensional structure serves as a critical input for computational modeling and docking studies to further probe its interaction with biological targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4'-Chlorodeschloroalprazolam - Wikipedia [en.wikipedia.org]
- 3. Monographs [cfsre.org]
- 4. scispace.com [scispace.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
- 8. caymanchem.com [caymanchem.com]
- 9. The alprazolam analogue this compound identified in seized capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 4'-chloro Deschloroalprazolam from Human Serum
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 4'-chloro Deschloroalprazolam, a novel benzodiazepine (B76468), from human serum samples.[1] The described method is optimized for high recovery and minimal matrix effects, making it suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a mixed-mode cation-exchange SPE sorbent to achieve effective cleanup and enrichment of the analyte prior to instrumental analysis. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, including sample pre-treatment, extraction protocols, and data presentation templates for method validation.
Introduction
This compound is a novel designer benzodiazepine structurally similar to alprazolam.[1][2] As with other benzodiazepines, it acts as a central nervous system depressant.[1] The emergence of such novel psychoactive substances presents a challenge for forensic and clinical laboratories, requiring the development of specific and sensitive analytical methods for their detection and quantification in biological matrices.[2] Serum, a complex biological matrix, necessitates an efficient sample preparation technique to remove endogenous interferences like proteins and phospholipids (B1166683) that can suppress the analyte signal in LC-MS/MS analysis.[3][4][5]
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples.[6][7] For the analysis of benzodiazepines, which are often basic compounds, a mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange retention mechanisms can provide superior selectivity and cleanup compared to single-mode sorbents.[8] This application note presents a detailed protocol for the extraction of this compound from serum using a polymeric mixed-mode cation-exchange SPE cartridge.
Experimental
Materials and Reagents
-
This compound analytical reference standard (Cayman Chemical or equivalent)[9]
-
Internal Standard (IS): Alprazolam-d5 or other suitable deuterated analog
-
Human Serum (drug-free)
-
SPE Cartridges: Mixed-mode polymeric cation-exchange (e.g., Strata-X-C, 30 mg/1 mL)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (reagent grade)
-
Ammonium Hydroxide (reagent grade)
-
Isopropyl Alcohol (IPA) (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Zinc Sulfate (reagent grade)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
SPE vacuum manifold
-
Sample concentrator (e.g., nitrogen evaporator)
LC-MS/MS Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Pre-treatment
Effective sample pre-treatment is critical to prevent clogging of the SPE cartridge and to disrupt drug-protein binding.[6]
-
Pipette 500 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 100 µL of 5% (w/v) Zinc Sulfate solution and vortex for 5 seconds to initiate protein precipitation.[8]
-
Add 1.0 mL of chilled acetonitrile while vortexing to complete protein precipitation.[3][8]
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Add 4 mL of 0.1% formic acid in deionized water to the supernatant to acidify and dilute the sample for loading onto the SPE cartridge.[8]
Solid-Phase Extraction Protocol
The following protocol is optimized for a mixed-mode cation-exchange SPE cartridge.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Load: Load the entire pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approximately 1-2 drops per second).
-
Wash 1: Pass 1 mL of 0.1% formic acid in deionized water through the cartridge to remove polar interferences.[8]
-
Wash 2: Pass 1 mL of 30% methanol in water through the cartridge to remove moderately hydrophobic interferences.[8]
-
Dry: Dry the cartridge under vacuum for 5 minutes to remove residual solvent.
-
Elute: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of Ethyl Acetate:Isopropyl Alcohol:Ammonium Hydroxide (7:2:1 v/v/v).[8]
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Data Presentation
Quantitative performance of the SPE method should be validated by assessing recovery, matrix effects, and process efficiency. The following tables provide a template for presenting such data.
Table 1: Recovery and Matrix Effect of this compound
| Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| 1 | 92.5 | 98.2 | 90.8 |
| 10 | 94.1 | 97.5 | 91.7 |
| 100 | 93.6 | 96.8 | 90.6 |
-
Recovery (%): (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100
-
Matrix Effect (%): (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100
-
Process Efficiency (%): (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
Visualizations
Diagram 1: Overall Experimental Workflow
References
- 1. cfsre.org [cfsre.org]
- 2. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. gcms.cz [gcms.cz]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Differentiating 4'-chloro Deschloroalprazolam and Alprazolam by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on distinguishing 4'-chloro Deschloroalprazolam from alprazolam using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Can this compound and alprazolam be differentiated by mass spectrometry if they are isomers and have the same molecular weight?
A1: Yes. Although they are isomers with the same nominal mass, they can be distinguished using tandem mass spectrometry (MS/MS). The two compounds produce unique fragment ions due to structural differences, allowing for their specific identification.[1][2][3][4] High-resolution mass spectrometry (HRMS) can further aid in confirming their elemental composition.
Q2: What are the key diagnostic fragment ions for each compound?
A2: Upon collision-induced dissociation (CID), each compound generates a characteristic fragmentation pattern. Key distinguishing fragments are:
-
Alprazolam: Produces a significant fragment ion at m/z 165.0214.[1][3] Other common fragments include m/z 281 (loss of N2) and 205.[5][6][7]
-
This compound: Yields a unique fragment ion at m/z 131.0604.[1][3]
Q3: Is chromatographic separation necessary for differentiation?
A3: While complete chromatographic separation can be challenging, it is highly recommended.[8] Even partial separation can aid in identification. In cases where baseline separation is not achieved, differentiation is still possible by relying on the unique fragmentation patterns in their respective mass spectra.[8][9] Some methods have successfully used the retention time relative to a deuterated internal standard, such as alprazolam-d5, for differentiation.[8]
Q4: What ionization technique is best suited for analyzing these compounds?
A4: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of benzodiazepines.[10] ESI in positive ion mode is commonly employed for these types of compounds.[11]
Troubleshooting Guide
Issue 1: Co-elution of this compound and alprazolam.
-
Problem: The analytes are not chromatographically resolved, leading to overlapping peaks and potentially ambiguous identification.
-
Solution:
-
Optimize LC Method:
-
Gradient Modification: Adjust the organic solvent gradient to be shallower, allowing for more interaction with the stationary phase and potentially improving separation.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to exploit different retention mechanisms.
-
Mobile Phase Additives: Modify the mobile phase with different additives or adjust the pH to alter the ionization state and retention of the analytes.
-
-
Utilize Tandem MS: Even with co-elution, the unique product ions for each compound can be used for identification and quantification using Multiple Reaction Monitoring (MRM).
-
Issue 2: Poor signal intensity or sensitivity.
-
Problem: The instrument response for one or both analytes is low, preventing accurate detection and quantification.
-
Solution:
-
Sample Preparation: Ensure efficient extraction from the sample matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common methods for benzodiazepines.[10][11]
-
Ionization Source Optimization: Optimize source parameters such as capillary voltage, gas flow rates, and temperature to maximize ionization efficiency.
-
MS/MS Parameter Optimization: For each analyte, optimize the collision energy to achieve the most abundant and stable fragment ions for MRM transitions.
-
Issue 3: Misidentification of this compound as alprazolam.
-
Problem: Due to their isomeric nature and similar chromatographic behavior, there is a risk of misidentification, especially when relying solely on precursor ion mass and retention time.[4][8][9]
-
Solution:
-
Include Specific MRM Transitions: Always include the unique fragment ions for both compounds in your acquisition method (m/z 165.0 for alprazolam and m/z 131.1 for this compound).
-
Analyze Reference Standards: Run certified reference materials for both compounds to confirm their retention times and fragmentation patterns on your system.
-
Relative Retention Time: If using an internal standard like alprazolam-d5, establish the relative retention time for each isomer. It has been noted that this compound may elute slightly earlier than alprazolam-d5.[8]
-
Data Presentation
Table 1: Mass Spectrometric Data for Analyte Differentiation
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Diagnostic Product Ion (m/z) | Other Significant Product Ions (m/z) |
| Alprazolam | C₁₇H₁₃ClN₄ | 309.0902 | 165.0214 | 281.0720, 205.0766 |
| This compound | C₁₇H₁₃ClN₄ | 309.0902 | 131.0604 | 281.0720 |
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
This is a general protocol and may require optimization based on the specific matrix.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., hydrolyzed urine, protein-precipitated plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an acidic wash (e.g., 0.1 M HCl), and then 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alprazolam: 309.1 → 165.0, 309.1 → 281.1
-
This compound: 309.1 → 131.1, 309.1 → 281.1
-
Alprazolam-d5 (Internal Standard): 314.1 → 286.1
-
-
Visualizations
Caption: Experimental workflow for differentiating alprazolam and its isomer.
Caption: Decision tree for mass spectrometric identification.
References
- 1. cfsre.org [cfsre.org]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Monographs [cfsre.org]
- 4. The alprazolam analogue this compound identified in seized capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of alprazolam by DART-TOF mass spectrometry in counterfeit and routine drug identification cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isomeric Interference in 4'-chloro Deschloroalprazolam Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantitative analysis of 4'-chloro Deschloroalprazolam, specifically addressing isomeric interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a designer benzodiazepine (B76468) that is an isomer of the prescription drug alprazolam. The primary challenge in its quantification lies in its similar physicochemical properties to other isomers, particularly alprazolam, leading to co-elution in chromatographic analyses and potential misidentification due to similar mass spectra.[1] This interference can lead to inaccurate quantitative results.
Q2: What are the most common isomers that interfere with this compound analysis?
A2: The most significant interfering isomer is alprazolam. Due to the identical molecular weight and core structure, differentiating between the two is a primary analytical hurdle. While less common, other positional isomers such as 2'-chloro and 3'-chloro Deschloroalprazolam could also potentially interfere, though there is limited data on these specific isomers.
Q3: How can I confirm if I have an isomeric interference issue?
A3: Signs of isomeric interference in your chromatogram include:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of more than one compound.
-
Peak Shoulders: A small, unresolved peak on the leading or trailing edge of the main peak is a strong indicator of co-elution.
-
Inconsistent Mass Spectral Ratios: If you are using mass spectrometry, inconsistent ion ratios across the peak suggest the presence of an interfering compound with a different fragmentation pattern.
-
Retention Time Shifts: A consistent shift in the retention time of what is presumed to be a single analyte, especially when compared to a certified reference standard, may indicate the presence of an isomer.
Q4: Is it possible to differentiate this compound from its isomers without complete chromatographic separation?
A4: Yes, in some cases. One study has shown that while this compound and alprazolam could not be chromatographically resolved with their current method, they could be differentiated based on their retention times relative to a deuterated internal standard, alprazolam-d5.[1] Additionally, high-resolution mass spectrometry can distinguish between isomers by identifying unique fragment ions, even if they co-elute.[2]
Troubleshooting Guides
Issue 1: Co-eluting Peaks of this compound and Alprazolam in LC-MS Analysis
Symptoms:
-
A single broad or asymmetrical peak is observed where two distinct peaks are expected.
-
Mass spectral data shows fragment ions characteristic of both this compound and alprazolam across the peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting isomers.
Detailed Steps:
-
Confirm Co-elution:
-
Peak Purity Analysis: If using a diode array detector (DAD), perform a peak purity analysis. Spectral inconsistencies across the peak confirm the presence of multiple components.
-
Examine Ion Ratios: In your mass spectrometry data, monitor the ion ratios of unique fragments for this compound (e.g., m/z 131.0604) and alprazolam (e.g., m/z 165.0214) across the chromatographic peak. A change in these ratios from the leading to the trailing edge indicates co-elution.[2]
-
-
Optimize Mobile Phase Gradient:
-
Decrease Gradient Slope: A slower, shallower gradient around the elution time of the isomers can increase the separation between them.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the isomers elute to improve resolution.
-
-
Evaluate Different Stationary Phases:
-
If using a standard C18 column, consider a column with a different selectivity. Phenyl-hexyl or biphenyl (B1667301) columns can offer different interactions with the aromatic rings of the isomers, potentially leading to better separation.
-
-
Modify Mobile Phase Composition:
-
Change Organic Modifier: If using acetonitrile, try methanol (B129727) or a combination of both. Methanol can provide different selectivity for structurally similar compounds.
-
Adjust pH: A slight adjustment in the mobile phase pH can alter the ionization state of the analytes and their interaction with the stationary phase, which may improve separation.
-
-
Utilize Unique Fragment Ions for Quantification:
-
If baseline chromatographic separation cannot be achieved, you can still achieve accurate quantification by using unique product ions for each isomer in your multiple reaction monitoring (MRM) method.
-
Issue 2: Inability to Distinguish Isomers by Mass Spectrometry
Symptom:
-
The mass spectra of the co-eluting peaks are very similar, making it difficult to confirm the identity of each component.
Troubleshooting Steps:
-
Perform High-Resolution Mass Spectrometry (HRMS):
-
HRMS instruments like Q-TOF or Orbitrap can provide accurate mass measurements that allow for the identification of unique fragment ions for each isomer.
-
-
Optimize Collision Energy:
-
Vary the collision energy in your MS/MS experiment. Different collision energies can produce different fragmentation patterns, which may reveal unique product ions for each isomer.
-
-
Reference Unique Fragment Ions:
Experimental Protocols
Sample Preparation
1. Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted for the extraction of benzodiazepines from urine.
-
Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., alprazolam-d5) and 0.5 mL of 0.1 M acetate (B1210297) buffer (pH 5.0). Incubate with β-glucuronidase at 60°C for 2 hours to hydrolyze conjugated metabolites.
-
Column Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Elution: Elute the analytes with 2 mL of an appropriate elution solvent (e.g., a mixture of ethyl acetate and ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
2. Liquid-Liquid Extraction (LLE) for Blood/Plasma Samples
This is a general LLE protocol for benzodiazepines in blood or plasma.
-
Pre-treatment: To 1 mL of blood or plasma, add 50 µL of an internal standard solution.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Method for Isomer Separation
The following is an example of an LC-MS/MS method that can be used as a starting point for separating this compound and its isomers.
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenyl-hexyl or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |
| Gradient | Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
MRM Transitions for Isomer Differentiation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 309.1 | 131.1 | Unique fragment |
| 309.1 | 281.1 | Common fragment | |
| Alprazolam | 309.1 | 165.0 | Unique fragment |
| 309.1 | 281.1 | Common fragment | |
| Alprazolam-d5 (Internal Standard) | 314.1 | 286.1 |
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data for Isomer Differentiation
| Compound | Retention Time (min) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | ~7.4[2] | 309.1 | 131.1 | 281.1 |
| Alprazolam | Varies | 309.1 | 165.0 | 281.1 |
| Alprazolam-d5 | Varies | 314.1 | 286.1 | 210.1 |
Note: Retention times are highly dependent on the specific chromatographic system and method. It is crucial to determine the retention times of certified reference standards on your own system.
Visualization of Experimental Workflow
References
Technical Support Center: Optimizing Chromatographic Separation of Alprazolam and 4'-chloro Deschloroalprazolam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of alprazolam and its structural isomer, 4'-chloro Deschloroalprazolam.
Introduction
Alprazolam is a widely prescribed benzodiazepine (B76468) for anxiety and panic disorders. This compound is a designer drug and a structural isomer of alprazolam, differing only in the position of a chlorine atom on the phenyl ring. This subtle structural difference presents a significant analytical challenge, as the two compounds exhibit very similar physicochemical properties, leading to co-elution in many standard chromatographic methods.[1][2] This can result in the misidentification and inaccurate quantification of alprazolam.[1][3] This guide offers strategies and methodologies to achieve optimal separation and accurate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound from alprazolam?
A1: The primary challenge lies in their structural similarity. As isomers, they share the same molecular weight and formula (C₁₇H₁₃ClN₄), leading to nearly identical mass-to-charge ratios in mass spectrometry and similar retention behavior in reversed-phase chromatography.[4][5] Achieving separation requires a highly selective chromatographic system that can exploit the minor differences in their polarity and spatial arrangement.
Q2: What are the potential consequences of poor separation between these two compounds?
A2: Inadequate separation can lead to the misidentification of this compound as alprazolam, or vice versa.[1] This is particularly problematic in forensic and clinical toxicology, where it can lead to incorrect reporting. In pharmaceutical quality control, failure to separate these isomers could result in the release of products that do not meet purity specifications.
Q3: Are there any published methods that have successfully differentiated these isomers?
A3: Yes, while complete baseline separation can be challenging, some methods have successfully differentiated the two. One approach involves using a specific liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system.[6] Another study reported differentiation based on their retention times relative to a deuterated internal standard (alprazolam-d5), even without complete chromatographic resolution.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of chromatographic methods for separating alprazolam and this compound.
Problem: Poor Resolution or Co-elution
Possible Causes & Solutions:
-
Sub-optimal Mobile Phase Composition:
-
Solution 1: Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Solution 2: Change Organic Modifier: If using acetonitrile, try methanol (B129727), or a combination of both. Methanol can offer different selectivity for closely related compounds.
-
Solution 3: Modify Mobile Phase pH: The pKa of alprazolam is around 2.4. Adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate (B84403) or formate) can alter the ionization state of the analytes and improve separation. Explore a pH range of 2.5 to 7.
-
-
Inappropriate Column Chemistry:
-
Solution 1: Phenyl-Hexyl Columns: Columns with phenyl-hexyl stationary phases can provide alternative selectivity through pi-pi interactions with the aromatic rings of the analytes.[7]
-
Solution 2: Cyano Columns: Cyano-propyl phases offer different dipole-dipole interactions and may resolve isomers that are difficult to separate on C18 columns.[8]
-
Solution 3: Smaller Particle Size/Superficially Porous Particles: Columns with smaller particle sizes (e.g., < 2 µm) or superficially porous particles (core-shell) provide higher efficiency, leading to narrower peaks and better resolution.
-
-
Inadequate Temperature Control:
-
Solution: Optimize Column Temperature: Vary the column temperature (e.g., from 25°C to 40°C). Higher temperatures can improve efficiency but may decrease retention. The optimal temperature will be a balance between these factors.
-
Problem: Peak Tailing or Asymmetry
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase:
-
Solution: Use a High-Purity, End-Capped Column: Residual silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing. Use a high-quality, end-capped column to minimize these interactions.
-
Solution: Add a Competitive Amine: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can block active sites on the stationary phase and improve peak shape.
-
-
Column Overload:
-
Solution: Reduce Sample Concentration: Injecting too much sample can lead to broad, tailing peaks. Dilute the sample and re-inject.
-
Problem: Inconsistent Retention Times
Possible Causes & Solutions:
-
Poorly Equilibrated Column:
-
Solution: Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important for gradient methods.
-
-
Fluctuations in Mobile Phase Composition:
-
Solution: Degas Mobile Phase: Dissolved gases in the mobile phase can cause pump-related issues and lead to retention time shifts. Degas the mobile phase before use.
-
Solution: Use a High-Quality HPLC System: Ensure the HPLC pump is delivering a consistent and precise flow rate.
-
Experimental Protocols
Protocol 1: High-Resolution LC-QTOF-MS Method
This method is adapted from a published analytical procedure for the identification of this compound.[6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Hold at 95% B for 2 min; Return to initial conditions at 15.5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | QTOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.
-
Further dilute with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a suitable concentration for analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Protocol 2: Isocratic HPLC-UV Method Development Starting Point
This protocol provides a starting point for developing a separation method using a more common HPLC-UV setup. Further optimization will likely be required.
Chromatographic Conditions:
| Parameter | Value |
| Column | Cyano Column (e.g., 100 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.01% Phosphoric acid in water:Acetonitrile:Methanol (60:30:10, v/v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Development Suggestions:
-
Adjust the ratio of the mobile phase components to optimize selectivity.
-
Evaluate different column chemistries (e.g., C18, Phenyl-Hexyl).
-
Optimize the column temperature and flow rate to achieve the best balance of resolution and analysis time.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Logical workflow for chromatographic method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. This compound | C17H13ClN4 | CID 142641556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-Chlorodeschloroalprazolam - Wikipedia [en.wikipedia.org]
- 6. cfsre.org [cfsre.org]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. academic.oup.com [academic.oup.com]
Identifying unique mass spectral fragment ions of 4'-chloro Deschloroalprazolam.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the identification of 4'-chloro Deschloroalprazolam, with a focus on its unique mass spectral characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its identification important?
A1: this compound is a designer benzodiazepine (B76468) that is an isomer of the prescription drug alprazolam.[1][2] Its structural similarity to alprazolam makes it challenging to distinguish using standard analytical methods, which can lead to misidentification in forensic and clinical settings.[3][4] Accurate identification is crucial for toxicology, forensic investigations, and understanding the prevalence of new psychoactive substances (NPS).
Q2: What is the primary challenge in differentiating this compound from alprazolam?
A2: As isomers, both compounds have the same molecular weight and similar physicochemical properties, which can result in co-elution in some chromatographic systems and very similar mass spectra.[4] Without specific analytical methods, this compound can be misidentified as alprazolam.[3][4]
Q3: How can mass spectrometry be used to uniquely identify this compound?
A3: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), can differentiate between the two isomers by identifying unique fragment ions generated from the precursor ion.[1][2]
Q4: What are the unique mass spectral fragment ions for this compound?
A4: The most significant unique fragment ion for this compound is observed at a mass-to-charge ratio (m/z) of 131.0604 Da. In contrast, alprazolam produces a unique fragment ion at m/z 165.0214 Da.[1][2]
Data Presentation
The following tables summarize the key mass spectral data for the identification of this compound.
Table 1: Key Mass Spectral Information for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₁₃ClN₄ | [1] |
| Molecular Weight | 308.8 g/mol | [1][5] |
| Monoisotopic Mass | 308.0829 g/mol | [5] |
| Precursor Ion [M+H]⁺ | 309.0902 m/z | [1][2] |
| Unique Fragment Ion | 131.0604 m/z | [1][2] |
Table 2: Major Fragment Ions of this compound (from LC-QTOF-MS/MS)
| Fragment Ion (m/z) | Putative Identification |
| 309.0902 | [M+H]⁺ |
| 281.0958 | [M+H - N₂]⁺ |
| 205.0588 | |
| 131.0604 | Unique Fragment |
| 102.0551 |
Note: This data is interpreted from the MS/MS spectrum provided in the CFSRE report on this compound and may not be exhaustive.[1]
Table 3: Typical Quantitative Performance for Designer Benzodiazepines by LC-MS/MS
| Parameter | Typical Range | Reference |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL | [6][7] |
| Limit of Quantitation (LOQ) | 1.0 - 5.0 ng/mL | [6][7] |
| Linearity | 1.0 - 200 ng/mL | [6][7] |
Note: These are typical values for designer benzodiazepines and may vary for this compound depending on the specific method and matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the analysis of benzodiazepines that can be adapted for this compound.
LC-MS/MS Method for Blood Samples
This protocol is a general guideline for the extraction and analysis of benzodiazepines from blood.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of blood, add an appropriate internal standard.
-
Add 1.75 mL of 4.5% ammonia (B1221849) solution and 10 mL of an appropriate organic solvent (e.g., 1-chlorobutane).
-
Mix thoroughly for 10 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
-
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.0.[1]
-
Mobile Phase B: Methanol (B129727)/acetonitrile (50:50).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.[1]
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Product ion scan or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 309.1
-
Product Ions: Monitor for the unique fragment at m/z 131.1 and other characteristic fragments.
-
Collision Energy: Optimize to maximize the abundance of the desired fragment ions (e.g., a collision energy spread of 35 ± 15 eV has been used).[1]
-
GC-MS Method
For GC-MS analysis, derivatization is often necessary for benzodiazepines to improve their thermal stability and chromatographic behavior.
-
Sample Preparation (Solid-Phase Extraction)
-
Urine samples may require enzymatic hydrolysis prior to extraction.
-
Fortify the sample with an internal standard.
-
Use a mixed-mode solid-phase extraction (SPE) cartridge.
-
Condition the cartridge with methanol and water.
-
Load the sample and wash with appropriate solvents to remove interferences.
-
Elute the analytes with a suitable solvent mixture.
-
Evaporate the eluent to dryness.
-
-
Derivatization
-
Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to produce tert-butyldimethylsilyl derivatives.[9]
-
-
GC-MS Conditions
-
Injector: Splitless injection is common for trace analysis.
-
Column: A low-bleed capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate the analytes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for target analysis.
-
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity in GC-MS
-
Symptom: The calibration curve for benzodiazepines is non-linear, particularly at lower concentrations.
-
Possible Causes:
-
Adsorption: Active sites in the GC inlet liner or on the column can adsorb polar benzodiazepines, especially at low concentrations.
-
Thermal Degradation: Benzodiazepines can degrade in the hot injector.
-
-
Solutions:
Issue 2: Peak Tailing in Chromatography
-
Symptom: Chromatographic peaks are asymmetrical with a "tail."
-
Possible Causes:
-
Active sites in the chromatographic system (injector, column, detector).
-
Column contamination or degradation.
-
Improper column installation.
-
-
Solutions:
-
Clean or replace the GC inlet liner.
-
Use a guard column to protect the analytical column from contaminants.
-
Ensure the column is installed correctly according to the manufacturer's instructions.
-
Issue 3: Matrix Effects in LC-MS/MS
-
Symptom: Inconsistent and inaccurate quantification, especially in biological samples.
-
Possible Causes:
-
Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of the target analyte.
-
-
Solutions:
-
Improve sample preparation to remove more interfering compounds. Solid-phase extraction is often more effective than liquid-liquid extraction for this purpose.
-
Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
-
Modify the chromatographic method to separate the analyte from the interfering matrix components.
-
Visualizations
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H13ClN4 | CID 142641556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing 4'-chloro Deschloroalprazolam Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the retention time and resolution of 4'-chloro Deschloroalprazolam in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the retention time and resolution of this compound in reverse-phase HPLC?
The retention time and resolution of this compound are primarily influenced by:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a critical factor.[1][2][3] A lower percentage of the organic modifier will generally increase retention time.[1][3]
-
Mobile Phase pH: For ionizable compounds like benzodiazepines, the pH of the mobile phase can significantly alter retention and selectivity.[4][5] It is advisable to work at a pH at least one to two units away from the analyte's pKa to ensure it is in a single ionization state.[4][5]
-
Stationary Phase Chemistry: The choice of the HPLC column, such as a C18 or C8, determines the level of hydrophobic interaction and, consequently, the retention.[1][6] C18 columns offer greater hydrophobicity and retention compared to C8 columns.[1]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[7][8] Higher temperatures typically lead to shorter retention times.[7]
-
Flow Rate: A slower flow rate can sometimes enhance separation, although it will increase the analysis time.[2][9]
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
Peak tailing can compromise the accuracy of your analysis.[4] Common causes and their respective solutions are outlined below:
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Use a base-deactivated or end-capped column. Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%). Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4).[4][10] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[11] If the problem persists, replace the guard column or the analytical column.[10][11] |
| Sample Overload | Reduce the concentration of the sample or decrease the injection volume.[11] |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase composition.[8] |
Q3: I am observing peak fronting for this compound. What could be the issue?
Peak fronting is less common than tailing but can still affect results. The primary causes include:
| Potential Cause | Recommended Solution |
| Sample Solvent Stronger than Mobile Phase | Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase. |
| Sample Overload | Decrease the amount of sample injected onto the column.[11] |
| Low Column Temperature | Increase the column temperature to improve analyte solubility and peak shape.[11] |
Q4: How can I resolve this compound from its structural isomer, alprazolam?
Resolving isomers like this compound and alprazolam can be challenging due to their similar physicochemical properties.[12] While some methods may not achieve baseline separation, differentiation is possible.[12] Here are some strategies:
-
Method Optimization: Fine-tuning the mobile phase composition, especially the organic solvent ratio and pH, can improve selectivity.
-
High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm) or longer column lengths can increase the number of theoretical plates and enhance resolution.[2][6]
-
Alternative Stationary Phases: Consider using a phenyl-hexyl or a cyano-bonded phase column to introduce different selectivity mechanisms, such as π-π interactions.[2]
-
Relative Retention Time: In cases where baseline resolution is not achieved, the isomers can be distinguished by their retention times relative to an internal standard.[12]
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and an Impurity
This guide provides a systematic approach to improving the separation between your target analyte and a closely eluting impurity.
Troubleshooting Workflow for Poor Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. waters.com [waters.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in the LC-MS/MS analysis of 4'-chloro Deschloroalprazolam.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 4'-chloro Deschloroalprazolam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a novel designer benzodiazepine (B76468).[1][2] As an isomer of alprazolam, it shares similar physicochemical properties, which can lead to misidentification in casework samples if a specific analytical method to differentiate the two is not used.[3][4] The primary challenge lies in chromatographically resolving it from alprazolam and minimizing matrix effects that can compromise accurate quantification.[3] While isomers, they can be distinguished by unique fragment ions in their mass spectra.[1][2]
Q2: What are matrix effects and how do they impact LC-MS/MS analysis?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the sample matrix.[5][6] This phenomenon can negatively affect the accuracy, precision, and sensitivity of the analytical method.[7][8] In the analysis of this compound from biological matrices like plasma, urine, or oral fluid, endogenous components such as phospholipids, proteins, and salts can cause significant matrix effects.[6]
Q3: What are the general strategies to minimize matrix effects in the analysis of benzodiazepines?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to remove interfering matrix components.[9][10] Mixed-mode SPE has been shown to be particularly effective in reducing matrix effects compared to reversed-phase SPE.[9]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is a key strategy.[9][11] This can be achieved by adjusting the mobile phase, gradient profile, or using a high-efficiency column.[9]
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for some benzodiazepines.[9][12]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of detection if the analyte concentration is low.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix interference, secondary interactions with the column. | Optimize the mobile phase, consider a different column chemistry, or improve sample cleanup. |
| Inconsistent Results/Poor Reproducibility | Variable matrix effects between samples. | Implement a more robust sample preparation method like SPE.[13] Use a stable isotope-labeled internal standard.[9] |
| Low Analyte Response (Ion Suppression) | Co-eluting matrix components suppressing the analyte's ionization. | Improve chromatographic separation to move the analyte peak away from the suppression region.[11][14] Enhance sample cleanup to remove interfering compounds. Consider switching to an APCI source if using ESI.[9][12] |
| High Analyte Response (Ion Enhancement) | Co-eluting matrix components enhancing the analyte's ionization. | Improve sample cleanup to remove the enhancing compounds. Dilute the sample extract. |
| Inability to Differentiate this compound from Alprazolam | Co-elution of the isomers. | While chromatographic resolution can be challenging, they can be differentiated by their retention times relative to an internal standard like alprazolam-d5.[3] Additionally, they have unique fragment ions that can be distinguished by mass spectrometry.[1][2] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on benzodiazepine analysis, which can serve as a reference for method development for this compound.
Table 1: Comparison of Sample Preparation Techniques for Benzodiazepines
| Technique | Average Recovery (%) | Matrix Effect Reduction | Reference |
| Mixed-Mode SPE (Oasis MCX) | 91 | Reduced absolute matrix effects from 25.3% to 17.7% compared to reversed-phase SPE. | |
| Liquid-Liquid Extraction (LLE) | 80 - 110 | Effective at separating analytes from matrix components. | [15] |
| Protein Precipitation (PPT) | Generally lower | Less effective at removing matrix components compared to SPE and LLE. | [9] |
| Salting-Out Assisted LLE (SALLE) | 82 - 90 | Improved extraction efficiency and recovery. | [15] |
Table 2: Method Performance Data for Benzodiazepine Analysis
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | |
| Calibration Curve Range | 0.5 - 500 ng/mL | |
| QC Sample Accuracy | Within 5% of nominal values |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Benzodiazepines in Urine
This protocol is a simplified method using a mixed-mode cation exchange sorbent.[16]
-
Sample Pre-treatment: Perform enzymatic hydrolysis directly in the wells of the SPE plate.
-
Sample Loading: Load the pre-treated sample onto the Oasis MCX µElution Plate. Conditioning and equilibration steps can be eliminated with certain water-wettable sorbents.
-
Washing:
-
Elution: Elute the analytes with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) or 50:50 ACN:MeOH containing 5% strong ammonia (B1221849) solution).[9][16]
-
Reconstitution: Dilute the eluate with a sample diluent (e.g., 2% ACN:1% formic acid in water) prior to LC-MS/MS analysis.[16]
Protocol 2: Liquid-Liquid Extraction (LLE) for Benzodiazepines in Serum
-
Sample Preparation: To 200 µL of serum, add the internal standard.
-
Extraction: Add 1 mL of ethyl acetate (B1210297) and vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[9]
Visualizations
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lctsbible.com [lctsbible.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. scribd.com [scribd.com]
- 15. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
Troubleshooting Poor Peak Shape in Gas Chromatography of 4'-chloro Deschloroalprazolam: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of 4'-chloro Deschloroalprazolam. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of peak tailing for this compound in GC analysis?
Peak tailing for this compound, a novel benzodiazepine (B76468), is often attributed to active sites within the GC system. As a polar and basic compound, it is prone to interactions with acidic silanol (B1196071) groups on the surface of the inlet liner and the GC column. This is a common issue for many benzodiazepines.[1] This can lead to secondary interactions that delay the elution of a portion of the analyte, resulting in an asymmetrical peak shape.
Q2: Can the injection technique affect the peak shape of this compound?
Yes, the injection technique is critical. Inconsistent injection volumes or a contaminated syringe can lead to poor reproducibility and distorted peak shapes. For thermally labile compounds like some benzodiazepines, the high temperatures in the GC injector can cause degradation, which may not be uniform across injections and can contribute to poor peak shape.
Q3: Is derivatization necessary for the GC analysis of this compound?
While some benzodiazepines benefit from derivatization to improve thermal stability and volatility, alprazolam and its analogs can often be analyzed without it.[2] However, if you are experiencing significant peak tailing or degradation, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be a valuable strategy to improve peak shape and sensitivity.[3]
Q4: My peak for this compound is broad. What are the likely causes?
Broad peaks can result from several factors, including:
-
Sub-optimal flow rate: An incorrect carrier gas flow rate can lead to band broadening.
-
Column overloading: Injecting too much sample can saturate the column, causing peak broadening and fronting.
-
Large injection volume: A large volume of solvent can cause the initial band to be too wide.
-
Dead volume: Poorly fitted connections in the system can create dead volumes where the sample can diffuse, leading to broader peaks.
Q5: I am observing split peaks for this compound. What could be the issue?
Split peaks can be caused by:
-
Improper column installation: A poorly cut column end or incorrect insertion depth into the inlet or detector can cause the sample to be introduced unevenly.
-
Contamination in the inlet liner: Residue in the liner can cause the sample to vaporize non-homogeneously.
-
Solvent mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can lead to peak splitting.
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor peak shape for this compound.
Problem: Peak Tailing
Detailed Steps:
-
Inspect the Inlet Liner: A contaminated or active inlet liner is a primary cause of peak tailing for polar compounds.
-
Action: Replace the inlet liner with a new, deactivated one. Glass wool in the liner can also be a source of activity and should be deactivated or removed if not necessary.
-
-
Column Maintenance: The front end of the GC column is susceptible to contamination from non-volatile sample residues.
-
Action: Trim 10-20 cm from the front of the column. This removes active sites and contamination that can cause peak tailing.
-
-
Optimize Inlet Temperature: While a high inlet temperature is needed for volatilization, excessive heat can cause degradation of thermally labile benzodiazepines.
-
Action: Experiment with lowering the inlet temperature in 10-20°C increments to find a balance between efficient volatilization and minimal degradation.
-
-
Consider Derivatization: If the above steps do not resolve the issue, derivatization can significantly improve peak shape.
-
Action: Use a silylating reagent such as BSTFA to convert the active hydrogen on the triazole ring to a less reactive trimethylsilyl (B98337) group.
-
Problem: Co-elution with Alprazolam
This compound is an isomer of alprazolam, and they can be challenging to separate chromatographically.[4][5]
Detailed Steps:
-
Modify Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Action: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) in the region where the isomers elute.
-
-
Change GC Column: A column with a different stationary phase polarity may provide the selectivity needed to separate the isomers.
-
Action: If using a standard non-polar column (e.g., DB-5ms), consider a mid-polarity column (e.g., DB-17ms or DB-35ms).
-
-
Utilize Mass Spectrometry: Even if chromatographically unresolved, the isomers can be distinguished by their mass spectra.[6][7]
-
Action: this compound and alprazolam will have the same molecular weight but may produce different fragment ions. Utilize selected ion monitoring (SIM) or extracted ion chromatograms (EICs) of unique fragment ions to differentiate and quantify each isomer.
-
Experimental Protocols
Suggested Starting GC Method for this compound
This method is based on established protocols for alprazolam and other benzodiazepines and should serve as a good starting point for method development.[8][9]
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| MSD Ion Source | 230 °C |
| MSD Quadrupole | 150 °C |
| Acquisition Mode | Scan (m/z 50-550) or SIM |
Sample Preparation: Silylation for Improved Peak Shape
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Data Presentation
The following table summarizes common peak shape problems, their likely causes, and recommended solutions.
| Peak Shape Problem | Likely Cause(s) | Recommended Solution(s) |
| Tailing | Active sites in the inlet or column, secondary interactions. | Replace inlet liner, trim the column, optimize inlet temperature, consider derivatization. |
| Fronting | Column overload, sample solvent/mobile phase mismatch. | Dilute the sample, reduce injection volume, change sample solvent. |
| Broadening | Sub-optimal flow rate, dead volume, column degradation. | Optimize carrier gas flow, check for leaks and proper connections, replace the column. |
| Splitting | Improper column installation, inlet contamination, solvent effects. | Re-install the column correctly, clean/replace the liner, use a more compatible solvent. |
References
- 1. Gas chromatographic analysis of alprazolam in plasma: replicability, stability and specificity [periodicos.capes.gov.br]
- 2. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of alprazolam and alpha-hydroxyalprazolam in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Monographs [cfsre.org]
- 7. cfsre.org [cfsre.org]
- 8. ijpsr.info [ijpsr.info]
- 9. forensicscijournal.com [forensicscijournal.com]
Technical Support Center: Addressing Cross-Reactivity of 4'-chloro Deschloroalprazolam in Benzodiazepine Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cross-reactivity of 4'-chloro deschloroalprazolam in benzodiazepine (B76468) immunoassays.
Troubleshooting Guide
Issue: Unexpected positive benzodiazepine screen with negative confirmatory results.
An initial positive result from a benzodiazepine immunoassay followed by a negative result from a specific confirmatory method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), may indicate the presence of a cross-reacting compound not included in the confirmation panel. The novel designer benzodiazepine, this compound, is a structural isomer of alprazolam and has been shown to interfere with benzodiazepine testing.
Caption: Troubleshooting workflow for an unexpected positive benzodiazepine immunoassay result.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for benzodiazepine immunoassays?
This compound is a novel designer benzodiazepine that is structurally very similar to alprazolam. Due to this structural similarity, antibodies used in benzodiazepine immunoassays can bind to this compound, leading to a positive screening result. This is a concern because a standard confirmatory test that only looks for common benzodiazepines will not detect this compound, potentially leading to a misinterpretation of results as a "false positive" screen.
Q2: Is there quantitative data on the cross-reactivity of this compound with common benzodiazepine immunoassays?
Direct quantitative data for this compound is limited. However, one study has reported its cross-reactivity in an ELISA-based immunoassay.
| Immunoassay Platform | Calibrator | This compound Cross-Reactivity (%) | Reference |
| ELISA | Not Specified | 41% | [1] |
Note: Cross-reactivity can vary significantly between different immunoassay kits and manufacturers. The data above should be considered as a reference point, and in-house validation is highly recommended.
Q3: Our screening immunoassay was positive for benzodiazepines, but our standard LC-MS/MS confirmation was negative. Could this compound be the cause?
This is a plausible scenario. If your initial screen is positive but your standard confirmatory panel for common benzodiazepines is negative, the presence of a designer benzodiazepine like this compound is a strong possibility. The immunoassay antibodies are likely cross-reacting with this compound, which is not included in your targeted confirmation method.
Q4: Do metabolites of this compound also cross-react with benzodiazepine immunoassays?
The metabolism of this compound is not well-documented in scientific literature. However, it is common for metabolites of benzodiazepines to also exhibit cross-reactivity in immunoassays. Therefore, it is important to consider that metabolites could also contribute to the overall immunoassay response.
Q5: How can we confirm the presence of this compound?
To confirm the presence of this compound, a specific and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required. This method must include this compound as a target analyte. If you do not have this capability in-house, consider sending the sample to a reference laboratory that offers testing for novel psychoactive substances.
Experimental Protocols
Protocol for Determining this compound Cross-Reactivity in a Benzodiazepine Immunoassay
This protocol outlines a general procedure for determining the cross-reactivity of this compound in your laboratory's specific benzodiazepine immunoassay.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Materials:
-
Certified reference material of this compound
-
Drug-free urine or blood matrix
-
Your laboratory's benzodiazepine immunoassay kit and analyzer
-
Calibrators and controls for the immunoassay
-
Appropriate solvents for this compound (e.g., methanol, DMSO)
-
Calibrated pipettes and laboratory glassware
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare Spiked Samples: Perform serial dilutions of the stock solution into the drug-free matrix to create a range of concentrations. The concentration range should encompass the expected detection limits of the immunoassay.
-
Immunoassay Analysis: Analyze the spiked samples using your benzodiazepine immunoassay according to the manufacturer's instructions. Run the standard calibrators and controls for the assay alongside the spiked samples.
-
Data Analysis:
-
Generate a dose-response curve by plotting the immunoassay response against the concentration of this compound.
-
Determine the concentration of this compound that produces a response equivalent to the assay's cutoff calibrator (e.g., 200 ng/mL of oxazepam).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of this compound giving Cutoff Response) x 100
-
Disclaimer: This information is intended for technical support purposes for research and forensic professionals. All laboratory procedures should be performed in accordance with established safety guidelines and regulations. All preliminary positive immunoassay results should be confirmed by a specific, validated secondary method.
References
Enhancing the sensitivity of detection for 4'-chloro Deschloroalprazolam metabolites.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on enhancing the detection sensitivity of 4'-chloro Deschloroalprazolam and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
A1: While specific metabolism studies on this compound are limited due to its novelty, the metabolism of analogous benzodiazepines primarily involves hydroxylation and subsequent glucuronidation.[1] Therefore, the expected major metabolites would be hydroxylated forms of this compound and their glucuronide conjugates.
Q2: What is the most sensitive analytical technique for detecting this compound and its metabolites at trace levels?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection of benzodiazepines and their metabolites in biological matrices.[2][3] This technique offers high sensitivity and specificity, which is crucial for distinguishing analytes from endogenous interferences.[2]
Q3: How can I differentiate this compound from its isomer, alprazolam, during analysis?
A3: Although this compound and alprazolam are isomers with the same molecular weight, they can be distinguished by mass spectrometry and chromatography.[4][5][6]
-
Mass Spectrometry: They may produce unique fragment ions upon collision-induced dissociation. For example, one report notes that a key fragment ion for alprazolam is m/z 165.0214, while for 4'-chloro-deschloroalprazolam it is m/z 131.0604.[7]
-
Chromatography: With an appropriate analytical column and gradient, it is possible to achieve chromatographic separation, resulting in different retention times.[1][6]
Q4: What are the key challenges in analyzing this compound and its metabolites?
A4: The primary challenges include:
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Low concentrations: Metabolites are often present at very low levels in biological samples.[8]
-
Matrix effects: Endogenous components in biological matrices like plasma and urine can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.[9]
-
Isomeric interference: As mentioned, the presence of the isomeric alprazolam can lead to misidentification if the analytical method is not specific enough.[1][6]
-
Metabolite identification: The exact structure and fragmentation of novel metabolites may be unknown, requiring further characterization.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its metabolites.
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the analyte's pKa to maximize extraction efficiency.- Evaluate different SPE sorbents (e.g., mixed-mode cation exchange) or LLE solvents. |
| Ion Suppression | - Dilute the sample extract to reduce the concentration of interfering matrix components.- Improve sample cleanup by incorporating additional washing steps in the SPE protocol.- Modify the chromatographic conditions to separate the analyte from the co-eluting matrix components. |
| Suboptimal MS Parameters | - Perform a full optimization of the mass spectrometer parameters, including precursor and product ion selection, collision energy, and ion source settings. |
| Analyte Instability | - Ensure proper sample storage conditions (e.g., -20°C or -80°C) to prevent degradation.- Investigate potential degradation during sample preparation (e.g., due to pH or temperature). |
Issue 2: Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column Contamination | - Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | - Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) to reduce peak tailing. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Dirty Ion Source | - Clean the ion source components according to the manufacturer's instructions. |
| Leaks in the LC System | - Check for and repair any leaks in the LC system. |
Experimental Protocols
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound and its metabolites from a urine matrix. Optimization may be required for other biological matrices.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standard solution (e.g., deuterated analog)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of a suitable buffer to adjust the pH. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove neutral and acidic interferences.
-
-
Elution: Elute the analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data
Due to the novelty of this compound, extensive quantitative data on its metabolites is not yet widely available in published literature. The following table provides a template for expected analytical parameters based on validated methods for similar benzodiazepines. Researchers should aim to achieve similar or better performance during method development and validation.
| Analyte | Matrix | Extraction Method | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Urine | SPE | 0.1 - 1.0 | >85 | <15 |
| Hydroxylated Metabolite 1 | Urine | SPE | 0.1 - 1.0 | >80 | <20 |
| Hydroxylated Metabolite 2 | Urine | SPE | 0.1 - 1.0 | >80 | <20 |
| This compound | Plasma | LLE | 0.05 - 0.5 | >90 | <10 |
| Hydroxylated Metabolite 1 | Plasma | LLE | 0.05 - 0.5 | >85 | <15 |
| Hydroxylated Metabolite 2 | Plasma | LLE | 0.05 - 0.5 | >85 | <15 |
LOQ: Limit of Quantitation
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound metabolites.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Monographs [cfsre.org]
- 6. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cfsre.org [cfsre.org]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
Preventing degradation of 4'-chloro Deschloroalprazolam during sample storage.
This technical support center provides guidance on preventing the degradation of 4'-chloro Deschloroalprazolam during sample storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound analytical reference standards?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or below. One supplier suggests that the solid is stable for at least five years under these conditions.[1] For solutions, short-term storage (days to weeks) at 2-8°C may be acceptable, but for long-term storage, freezing at -20°C to -80°C is advisable to minimize degradation.[2][3][4]
Q2: Which solvents are suitable for dissolving and storing this compound?
A2: this compound is soluble in organic solvents such as methanol (B129727), ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For stock solutions, using an organic solvent like methanol and storing at -20°C has been shown to be effective for other benzodiazepines for several months. When preparing working solutions in aqueous matrices, it is crucial to consider the pH and potential for hydrolysis.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: Yes, based on data for alprazolam, it is highly likely that this compound is photolabile.[5][6][8][9] Exposure to UV and even ambient light can lead to significant degradation. Therefore, it is critical to protect samples from light by using amber vials or by wrapping containers in aluminum foil and storing them in the dark.
Q5: What are the potential degradation products of this compound?
A5: While the exact degradation products of this compound are not extensively documented in the public domain, based on its structure and the degradation pathways of similar benzodiazepines like alprazolam, potential degradation could involve hydrolysis of the diazepine (B8756704) ring and photolytic reactions. A potential metabolite, α-hydroxy-4'-chloro Deschloroalprazolam, has also been identified.[10] For alprazolam, known degradation products include triazolaminoquinoleine and various benzophenone (B1666685) derivatives.[5][6][8][9][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound concentration in stored samples. | Improper storage temperature. | Store solid samples at -20°C or below. For solutions, store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[2][3][4] |
| Degradation due to pH. | For aqueous solutions, ensure the pH is neutral to slightly basic (pH 7-9). Avoid acidic conditions which can accelerate hydrolysis.[5][6] | |
| Photodegradation. | Protect samples from light at all times by using amber vials or light-blocking containers and storing them in the dark.[5][6] | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Review the storage conditions (temperature, light exposure, pH). Analyze for known benzodiazepine (B76468) degradation products. Consider performing forced degradation studies to identify potential degradants. |
| Contamination. | Use high-purity solvents and reagents. Ensure proper cleaning of all labware. | |
| Inconsistent results between replicate samples. | Non-homogenous sample. | Ensure complete dissolution and thorough mixing of the sample before aliquoting and analysis. |
| Inconsistent storage conditions. | Store all related samples under identical, controlled conditions. |
Quantitative Data Summary
The following table summarizes the stability of various benzodiazepines under different storage conditions, which can serve as a general guideline for this compound due to the lack of specific data for this compound.
| Benzodiazepine(s) | Matrix | Storage Temperature | Duration | Observed Degradation | Reference |
| Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | Room Temperature | 1 year | 70-100% | [3][4] |
| Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | 4°C | 1 year | 50-100% | [3][4] |
| Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | -20°C | 1 year | 10-20% | [3][4] |
| Clonazepam, Midazolam, Flunitrazepam, Oxazepam | Whole Blood | -80°C | 1 year | 5-12% (at low concentrations) | [3][4] |
| Diazepam | Whole Blood (with sodium fluoride) | -20°C | 12 weeks | Up to 15% decrease | [12] |
| Alprazolam | Tablets | N/A | N/A | Highly photolabile, degradation increases with decreasing pH. | [5][6] |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solvent under different short-term storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into multiple amber glass vials to minimize light exposure. Prepare separate sets of samples for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Storage: Store the sample sets at their respective temperatures.
-
Analysis: At each time point, retrieve one vial from each storage condition. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Evaluation: Compare the concentration at each time point to the initial (time 0) concentration to determine the percentage of degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for a defined period.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
-
Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating LC-MS/MS method to separate the parent compound from any degradation products.
-
Characterization: Characterize the structure of the major degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.
Visualizations
Caption: Workflow for Short-Term Stability Assessment.
Caption: Potential Degradation Pathways and Influencing Factors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. lookchem.com [lookchem.com]
- 6. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Interpretation of mass spectra for 4'-chloro Deschloroalprazolam fragmentation patterns.
This technical support center provides guidance on the interpretation of mass spectra for 4'-chloro Deschloroalprazolam, including troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it identified by mass spectrometry?
A1: this compound is a designer benzodiazepine, structurally isomeric with alprazolam.[1] In mass spectrometry, it is identified by its specific molecular ion and characteristic fragment ions. The presence of a chlorine atom results in a distinct isotopic pattern for the molecular ion and any chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M peak.[1][2]
Q2: What are the key diagnostic fragment ions for this compound in a mass spectrum?
A2: A key distinguishing fragment ion for this compound is observed at an m/z of 131.0604 Da. This fragment helps to differentiate it from its isomer, alprazolam, which produces a characteristic fragment at m/z 165.0214 Da.[1][2] Other common fragmentation pathways for chlorinated benzodiazepines involve the loss of the chlorine atom.[3]
Q3: What is the expected molecular weight and formula for this compound?
A3: The chemical formula for this compound is C₁₇H₁₃ClN₄, and its molecular weight is approximately 308.8 g/mol .[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Mass Spectrometry Troubleshooting
Problem: Poor or No Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Improper Sample Concentration | Ensure the sample is within the optimal concentration range for your instrument. Samples that are too dilute may not produce a detectable signal, while overly concentrated samples can lead to ion suppression.[6] |
| Inefficient Ionization | Optimize the ionization source parameters. For LC-MS, experiment with different ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to find the most efficient method for this compound.[7] Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance.[6] |
| Instrument Contamination | A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's protocol for cleaning the ion source and other relevant components. |
Problem: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Calibration | Perform a mass calibration using a suitable calibration standard that covers the mass range of interest. This should be done regularly to ensure mass accuracy.[6] |
| Instrument Drift | Environmental factors or electronic instability can cause mass drift. If calibration does not resolve the issue, allow the instrument to stabilize and re-calibrate. |
Problem: Isotopic Pattern Mismatch for Chlorine
| Possible Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | If the signal intensity is low, the M+2 peak may be difficult to distinguish from the baseline noise. Improve the signal intensity by optimizing sample concentration and instrument parameters. |
| Co-eluting Interferences | A co-eluting compound can interfere with the isotopic pattern. Review the chromatography to ensure the peak is pure. If necessary, adjust the chromatographic method to improve separation. |
Gas Chromatography (GC) Troubleshooting
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Halogenated compounds can interact with active sites in the injector, column, or detector, leading to peak tailing. Use deactivated liners and columns.[8] |
| Improper Column Installation | Incorrect column installation can cause peak splitting or tailing. Ensure the column is installed at the correct depth in both the injector and detector.[8] |
| Sample Degradation | Some benzodiazepines are thermally labile and can degrade at high injector temperatures. Optimize the injector temperature to minimize degradation.[7] |
Experimental Protocols
Below are generalized protocols for the analysis of benzodiazepines by GC-MS and LC-MS/MS. These should be optimized for your specific instrumentation and sample matrix.
GC-MS Analysis Protocol
-
Sample Preparation (for biological matrices):
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC analysis.
-
Derivatization (e.g., silylation) may be necessary for some benzodiazepines to improve thermal stability and chromatographic performance.[9]
-
-
GC-MS Parameters:
-
Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector Temperature: 250-280 °C (optimize to prevent degradation).
-
Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a final temperature of around 300 °C.
-
Ion Source Temperature: 230-250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
LC-MS/MS Analysis Protocol
-
Sample Preparation (for biological matrices):
-
A "dilute-and-shoot" approach may be feasible for cleaner matrices, or protein precipitation followed by centrifugation can be used.
-
For more complex matrices, solid-phase extraction is recommended.
-
-
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) formate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for benzodiazepines.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (the molecular ion, [M+H]⁺) to specific product ions.
-
Data Presentation
Table 1: Key Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₁₃ClN₄ | [4][5] |
| Molecular Weight | ~308.8 g/mol | [4][5] |
| [M+H]⁺ (monoisotopic) | 309.0902 | [2] |
| Key Fragment Ion (m/z) | 131.0604 | [1][2] |
Visualizations
Caption: Proposed fragmentation pathway for this compound.
Caption: General experimental workflow for MS analysis.
References
- 1. Monographs [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H13ClN4 | CID 142641556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers | MDPI [mdpi.com]
Validation & Comparative
Comparative analysis of 4'-chloro Deschloroalprazolam and alprazolam mass spectra.
A detailed examination of the mass spectra of alprazolam and its structural isomer, 4'-chloro deschloroalprazolam, reveals subtle yet critical differences that allow for their differentiation, a crucial capability in forensic and clinical settings. While both compounds exhibit similar fragmentation patterns, the presence and relative abundance of specific key ions serve as diagnostic markers for unambiguous identification.
This guide provides a comparative analysis of the mass spectra of alprazolam and this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in distinguishing between these two closely related benzodiazepines.
Data Presentation: Key Fragment Ions
The mass spectra of alprazolam and this compound are characterized by a series of common fragments resulting from the breakdown of the benzodiazepine (B76468) core structure. However, the position of the chlorine atom—on the diazepine (B8756704) ring in alprazolam and on the phenyl ring in this compound—leads to distinct fragmentation pathways and, consequently, unique mass spectral fingerprints.
A key differentiator is the presence of a significant fragment at m/z 165.0 in the mass spectrum of alprazolam, which is of much lower abundance or absent in the spectrum of this compound. Conversely, this compound produces a characteristic fragment ion at m/z 131.1, which is not a prominent feature in the alprazolam spectrum.[1]
Below is a summary of the major mass spectral fragments for both compounds.
| m/z | Alprazolam Relative Abundance (%) | This compound Relative Abundance (%) | Interpretation of Fragment |
| 308 | ~50 | ~50 | Molecular Ion [M]⁺ |
| 281 | 100 (Base Peak) | High | [M-HCN]⁺ |
| 279 | High | High | [M-C₂H₃N]⁺ |
| 205 | Moderate | Low | [C₁₀H₇N₂Cl]⁺ |
| 165 | Moderate to High | Low | [C₉H₆NCl]⁺ (Key differentiating ion for Alprazolam) |
| 131 | Low | High | [C₇H₄Cl]⁺ (Key differentiating ion for this compound) |
| 77 | Moderate | Moderate | [C₆H₅]⁺ (Phenyl group) |
Note: Relative abundances are approximate and can vary depending on the specific instrumentation and analytical conditions.
Experimental Protocols
Accurate differentiation between these isomers requires optimized analytical methods. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like benzodiazepines.
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., dissolved tablets, biological fluids) using an appropriate organic solvent such as ethyl acetate (B1210297) at a basic pH.
-
Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, derivatize the extracted analytes with a silylating agent (e.g., BSTFA with 1% TMCS).
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent like methanol (B129727) or ethyl acetate.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of complex matrices.
Sample Preparation:
-
Dilution: Dilute the sample in a suitable solvent mixture, such as methanol/water (1:1).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: Phenomenex Kinetex C18 (100 Å, 2.6 µm, 100 x 2.1 mm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 550°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alprazolam: 309.1 → 281.1 (quantifier), 309.1 → 205.1 (qualifier)
-
This compound: 309.1 → 279.1 (quantifier), 309.1 → 131.1 (qualifier)
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative analysis of alprazolam and this compound.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of 4'-chloro Deschloroalprazolam Detection in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. Among these, designer benzodiazepines such as 4'-chloro Deschloroalprazolam require robust and validated analytical methods for their accurate detection and quantification in biological matrices. This guide provides a comparative overview of analytical method validation for this compound in whole blood, offering insights into various extraction techniques and analytical platforms. The information presented is based on established methodologies for benzodiazepine (B76468) analysis and is intended to guide researchers in the development and validation of their own assays.
The Challenge of Isomeric Interference
A significant analytical hurdle in the detection of this compound is its structural similarity to the prescription benzodiazepine, alprazolam. Both are isomers, possessing the same molecular weight, which can lead to misidentification if the analytical method lacks sufficient specificity.[1] Therefore, chromatographic separation or the use of distinct mass spectral fragments is crucial for unambiguous identification.[2][3]
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for removing matrix interferences from whole blood and ensuring accurate and precise results. The following table compares three common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent. | A two-step process involving a salting-out liquid-liquid extraction followed by dispersive SPE for cleanup. |
| Typical Recovery | 60-90%[4] | 70-95% | 85-105%[5] |
| Precision (%RSD) | < 15% | < 10% | < 11%[5] |
| Matrix Effects | Can be significant, requiring careful solvent selection and optimization. | Generally cleaner extracts compared to LLE, leading to reduced matrix effects. | Effective in removing many matrix components, resulting in minor matrix effects (-22% to 18%)[5]. |
| Throughput | Can be labor-intensive and time-consuming. | Amenable to automation, allowing for higher throughput. | Fast and simple, enabling high throughput. |
| Solvent Consumption | High | Moderate | Low |
| Cost | Relatively low | Higher (cost of cartridges) | Low to moderate |
Comparison of Analytical Instrumentation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for the confirmation and quantification of benzodiazepines in biological samples.
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separates compounds based on their polarity and detects them based on their mass-to-charge ratio. | Separates volatile compounds based on their boiling points and detects them by mass spectrometry. |
| Sample Derivatization | Generally not required for benzodiazepines.[6] | Often necessary for polar and thermally labile benzodiazepines to improve volatility and chromatographic performance. |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) often in the sub-ng/mL range.[7] | Good sensitivity, but may be lower than LC-MS/MS for some compounds. |
| Specificity | High specificity due to the selection of precursor and product ions (Multiple Reaction Monitoring - MRM). | High specificity, especially with selected ion monitoring (SIM). |
| Throughput | Relatively fast analysis times. | Can have longer run times, especially if derivatization is required. |
| Versatility | Suitable for a wide range of benzodiazepines, including non-volatile and thermally labile compounds. | Less suitable for non-volatile or thermally labile compounds without derivatization. |
Representative Validation Data for an LC-MS/MS Method
The following table presents a summary of plausible quantitative validation data for an LC-MS/MS method for this compound in whole blood, based on typical performance characteristics observed for similar benzodiazepine assays.[5][7]
| Validation Parameter | Acceptance Criteria (FDA Guidelines)[5] | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Range | To be defined by the intended use | 1 - 200 ng/mL |
| Intra-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -8.5% to 10.2% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -11.0% to 9.5% |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 7.8% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| Recovery | Consistent, precise, and reproducible | 88% - 95% |
| Matrix Effect | Within acceptable limits (typically 80-120%) | 91% - 108% |
Experimental Protocols
Sample Preparation: QuEChERS Method
This protocol is adapted from a validated method for benzodiazepine analysis in whole blood.[5][8]
-
Sample Aliquoting: Pipette 1 mL of whole blood into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Fortification: For calibration standards and quality control samples, spike with the appropriate concentration of this compound and an internal standard (e.g., alprazolam-d5).
-
Extraction: Add 2 mL of acetonitrile (B52724) containing 0.4% formic acid to the tube.
-
Salting Out: Add 400 mg of magnesium sulfate (B86663) (MgSO₄) and 100 mg of sodium acetate (B1210297) (NaOAc).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential interferences, including alprazolam.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard should be optimized. For this compound (MW: 308.8), a potential precursor ion would be [M+H]⁺ at m/z 309.1. Product ions would need to be determined experimentally, but a unique fragment is necessary to differentiate it from alprazolam.[2][3]
Visualizing the Workflow
Caption: A flowchart of the analytical workflow.
Conclusion
The successful validation of an analytical method for this compound in whole blood is achievable with careful consideration of sample preparation and analytical techniques. The QuEChERS method coupled with LC-MS/MS offers a rapid, sensitive, and robust approach for the quantification of this novel designer benzodiazepine. The key to a successful validation lies in demonstrating the method's ability to differentiate this compound from its isomer, alprazolam, and in meeting the stringent performance criteria set forth by regulatory guidelines. This guide provides a framework for researchers to develop and validate reliable methods to address the evolving landscape of novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Monographs [cfsre.org]
- 3. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. unitedchem.com [unitedchem.com]
- 6. agilent.com [agilent.com]
- 7. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of GABA-A Receptor Affinity: 4'-chloro Deschloroalprazolam in Context with Other Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
This guide provides a comparative overview of the GABA-A receptor affinity of benzodiazepines, with a special focus on the novel psychoactive substance, 4'-chloro Deschloroalprazolam. Due to its recent emergence, direct experimental data on the receptor affinity of this compound is not yet available in peer-reviewed literature. Therefore, this comparison is based on its structural similarity to established benzodiazepines and provides a framework for understanding its potential pharmacological profile. The data presented for other benzodiazepines are derived from established experimental findings.
Introduction to this compound
This compound is a designer benzodiazepine (B76468) that has been identified in forensic casework.[1][2] It is a structural analogue of alprazolam, a widely prescribed anxiolytic. The key structural difference is the substitution of the chlorine atom from the diazepine (B8756704) ring to the 4' position of the pendant phenyl ring. As benzodiazepines exert their effects by modulating the GABA-A receptor, understanding the receptor affinity of this new compound is crucial for predicting its potency and potential physiological effects.
GABA-A Receptor Affinity of Benzodiazepines: A Comparative Table
The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several common and structurally related benzodiazepines at various GABA-A receptor subtypes.
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |
| This compound | α1β3γ2 | Data Not Available | - |
| α2β3γ2 | Data Not Available | - | |
| α3β3γ2 | Data Not Available | - | |
| α5β3γ2 | Data Not Available | - | |
| Alprazolam | α1β3γ2 | 1.7 | [3] |
| α2β3γ2 | 4.1 | [3] | |
| α3β3γ2 | 3.6 | [3] | |
| α5β3γ2 | 7.9 | [3] | |
| Diazepam | α1β3γ2 | 8.3 | [3] |
| α2β3γ2 | 10.3 | [3] | |
| α3β3γ2 | 10.1 | [3] | |
| α5β3γ2 | 26.1 | [3] | |
| Flunitrazepam | α1β3γ2 | 1.2 | [4] |
| α2β3γ2 | 1.5 | [4] | |
| α3β3γ2 | 1.8 | [4] | |
| α5β3γ2 | 2.5 | [4] | |
| Clonazepam | α1β3γ2 | 1.5 | [5] |
| α2β3γ2 | 1.9 | [5] | |
| α3β3γ2 | 2.2 | [5] | |
| α5β3γ2 | 4.3 | [5] |
Note: The lack of data for this compound highlights a significant gap in the current understanding of this emerging substance. Further research is required to experimentally determine its binding profile at GABA-A receptors.
Experimental Protocols: Determining GABA-A Receptor Affinity
The binding affinity of benzodiazepines to the GABA-A receptor is commonly determined using competitive radioligand binding assays.
Objective: To determine the affinity of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell lines (e.g., HEK-293 cells) recombinantly expressing specific GABA-A receptor subtypes.[4]
-
Radioligand: A high-affinity benzodiazepine site ligand labeled with a radioisotope, such as [3H]flumazenil or [3H]flunitrazepam.[4]
-
Test Compound: The unlabeled benzodiazepine to be tested (e.g., this compound).
-
Reference Compound: A well-characterized benzodiazepine with known affinity (e.g., diazepam or alprazolam) for comparison.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester or similar filtration device to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor source is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors. The membranes are then resuspended in the assay buffer.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of Benzodiazepines at the GABA-A Receptor
Caption: Benzodiazepine signaling at the GABA-A receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Hypothetical Comparative Affinity of this compound
Caption: Hypothesized comparative affinity of this compound.
Conclusion
While the precise GABA-A receptor affinity of this compound remains to be experimentally determined, its structural similarity to alprazolam suggests that it likely acts as a potent positive allosteric modulator of the GABA-A receptor. The provided comparative data for other benzodiazepines and the detailed experimental protocols offer a valuable resource for researchers investigating this and other novel psychoactive substances. Future studies employing techniques such as competitive radioligand binding assays are essential to fully characterize the pharmacological profile of this compound and to understand its potential impact on public health.
References
- 1. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alprazolam analogue this compound identified in seized capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Forensic Detection of 4'-chloro Deschloroalprazolam
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic laboratories. Among these, the designer benzodiazepine (B76468) 4'-chloro deschloroalprazolam has proven particularly problematic due to its isomeric relationship with the commonly prescribed sedative, alprazolam. This guide provides a comparative overview of the analytical methodologies for the detection and differentiation of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the forensic science community.
The structural similarity between this compound and alprazolam, including an identical molecular weight and comparable mass spectra, can lead to misidentification in forensic casework.[1][2][3][4] This underscores the critical need for robust and specific analytical methods to ensure accurate reporting. This guide outlines the key analytical techniques and presents data from published studies to aid laboratories in the validation and implementation of reliable detection methods.
Comparative Analysis of Detection Methodologies
Forensic laboratories employ a range of sophisticated analytical techniques to identify and quantify novel psychoactive substances. For this compound, the primary challenge lies in its differentiation from alprazolam. The following table summarizes key analytical parameters and findings from various studies.
| Analytical Technique | Key Distinguishing Feature(s) | Sample Matrix | Noteworthy Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | While mass spectra are similar to alprazolam, unique fragment ions can be used for differentiation.[5][6] | Seized materials, biological samples | Can be used for initial screening and identification, but requires careful interpretation of mass spectral data. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered a gold standard for confirmatory testing.[7] Can differentiate isomers based on retention time relative to an internal standard (alprazolam-d5) even without chromatographic resolution.[2][3] Specific precursor and product ion transitions can be monitored for unambiguous identification. | Blood, urine, liver homogenate, seized materials | The Houston Forensic Science Center (HFSC) developed a method to differentiate the isomers based on their retention times relative to alprazolam-d5 (B571041).[2][3] A qualitative method validation was performed for its detection in various biological matrices.[8] |
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy, enabling the determination of elemental composition and aiding in the identification of unique fragment ions. A key fragment for this compound is 131.0604 Da, compared to 165.0214 Da for alprazolam.[5][6] | Seized materials, biological samples | Offers a higher degree of confidence in identification compared to nominal mass spectrometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for the definitive identification of the 4'-chloro substitution pattern. | Seized materials (pure substance) | Primarily used for the structural elucidation of new designer drugs and reference material characterization.[1] |
| X-ray Crystallography | Determines the three-dimensional atomic structure of a crystalline solid, providing unambiguous structural confirmation. | Seized materials (crystalline solid) | The "gold standard" for absolute structure determination.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods in different laboratories. Below are summaries of experimental protocols described in the literature for the analysis of this compound.
Sample Preparation (General)
Biological samples such as blood and urine typically undergo a sample preparation step to remove interfering substances and concentrate the analyte of interest. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A widely used method for the extraction of benzodiazepines from biological matrices.[8]
-
Solid-Phase Extraction (SPE): Offers a more automated and often cleaner extraction compared to LLE.
For seized drug materials, samples are typically dissolved in an appropriate organic solvent, such as methanol, prior to analysis.[5]
LC-MS/MS Analysis for Differentiation of Isomers
The following is a generalized workflow based on the interference study conducted by the Houston Forensic Science Center:[2][3]
-
Chromatography: Utilize a C18 reversed-phase column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for specific multiple reaction monitoring (MRM) transitions for both this compound and alprazolam, as well as the internal standard (alprazolam-d5).
-
Data Analysis: While the two isomers may not be fully separated chromatographically, their retention times relative to the internal standard can be used for differentiation. In the HFSC study, the this compound peak eluted slightly before the alprazolam-d5 peak, whereas the alprazolam peak eluted after.[2]
High-Resolution Mass Spectrometry (HRMS) for Identification
-
Instrumentation: Employ a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.
-
Analysis: Acquire full scan mass spectra.
-
Identification: Identify the protonated molecule [M+H]+. The exact mass of this compound is 309.0902.[5] Crucially, look for the presence of the unique fragment ion at m/z 131.0604, which is characteristic of this compound and absent in the spectrum of alprazolam.[5][6]
Visualization of Analytical Workflow and Benzodiazepine Signaling
To further clarify the processes involved, the following diagrams illustrate the analytical workflow for distinguishing this compound from alprazolam and the general signaling pathway of benzodiazepines.
Figure 1: General analytical workflow for the identification of this compound.
Figure 2: Simplified signaling pathway of benzodiazepines at the GABAA receptor.
Conclusion
The emergence of this compound highlights the ongoing need for vigilance and methodological adaptation in forensic toxicology and chemistry. While its structural similarity to alprazolam presents a significant analytical hurdle, the use of advanced analytical techniques, particularly mass spectrometry-based methods, can provide the necessary specificity for accurate identification. By carefully considering retention time behavior relative to internal standards and identifying unique fragment ions, forensic laboratories can confidently distinguish between these two compounds. The information and protocols outlined in this guide serve as a valuable resource for laboratories seeking to develop and validate their methods for the detection of this and other novel designer benzodiazepines.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference of the novel designer benzodiazepine 4ʹ-chloro deschloroalprazolam with alprazolam analysis in toxicology and seized drug DUID casework: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. cfsre.org [cfsre.org]
- 6. Monographs [cfsre.org]
- 7. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Qualitative Method Validation of the Novel Designer Benzodiazepine Dru" by Genevieve Neuwirth [scholarscompass.vcu.edu]
Comparative potency of 4'-chloro Deschloroalprazolam and designer benzodiazepines.
A Comparative Analysis of the Potency of 4'-chloro Deschloroalprazolam and Other Designer Benzodiazepines for the Research Community
This guide offers a comparative overview of the pharmacological potency of emerging designer benzodiazepines (DBZDs), with a specific focus on the novel compound this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on receptor affinity and functional potency, outlines detailed experimental methodologies for assessing these parameters, and contextualizes the findings within the broader landscape of novel psychoactive substances.
GABA-A Receptor Signaling Pathway
Designer benzodiazepines, like their pharmaceutical counterparts, exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This receptor is a ligand-gated ion channel critical for mediating fast inhibitory neurotransmission in the central nervous system.[2] Upon binding of the endogenous neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability.[2] Benzodiazepines bind to a distinct allosteric site on the receptor, enhancing the effect of GABA and thereby increasing the frequency of channel opening.[2] This enhanced inhibitory signaling produces the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant effects associated with these compounds.
Caption: Signaling pathway of GABA-A receptor modulation by designer benzodiazepines.
Comparative Potency Data
The potency of benzodiazepines is typically quantified by their binding affinity (Ki) for the GABA-A receptor and their functional potency (EC50) in cellular assays. A lower Ki value indicates a higher binding affinity. Due to the recent emergence of this compound, experimental pharmacological data remains unavailable in peer-reviewed literature. Its primary characterization to date has been in the context of forensic and analytical chemistry, where it is noted as an isomer of alprazolam that can interfere with standard toxicological screenings.[3][4]
The following table summarizes predicted binding affinities for several designer benzodiazepines based on a quantitative structure-activity relationship (QSAR) model, which provides a theoretical estimation of potency.[5] For comparison, experimentally determined Ki values for some well-known benzodiazepines are also included, though it is critical to note that these values may vary based on the specific receptor subunit composition and experimental conditions used.
| Compound | Type | Predicted pKi (QSAR Model)[5] | Experimental Ki (nM) | Notes |
| This compound | Designer Benzodiazepine | Not Available | Not Available | No published pharmacological data available. Noted for its structural similarity to alprazolam.[6] |
| Flualprazolam | Designer Benzodiazepine | 9.17 | Not specified | Predicted to have a very high binding affinity.[5] Frequently detected in forensic cases.[7] |
| Flubromazolam (B1261935) | Designer Benzodiazepine | 8.88 | Not specified | Considered one of the most potent designer benzodiazepines based on user reports and predicted affinity.[5][8] |
| Clonazolam | Designer Benzodiazepine | 8.78 | Not specified | A hybrid structure of clonazepam and alprazolam, reported to be highly potent.[8] |
| Diclazepam | Designer Benzodiazepine | 8.39 | Not specified | A derivative of diazepam.[9] |
| Etizolam | Designer Thienodiazepine | 8.41 | Not specified | Medically used in some countries but considered a designer drug elsewhere. Frequently detected in toxicology reports.[7] |
| Pyrazolam | Designer Benzodiazepine | 7.79 | Not specified | Reported by users to be predominantly anxiolytic with less sedation compared to other DBZDs.[8] |
| Alprazolam | Pharmaceutical | Not Applicable | 1-25 | A widely prescribed high-potency triazolobenzodiazepine. Ki values vary with receptor subtype. |
| Diazepam | Pharmaceutical | Not Applicable | 2-80 | A benchmark 1,4-benzodiazepine. Ki values are dependent on the specific GABA-A receptor subunit combination being tested. |
Disclaimer: Predicted pKi values are theoretical and await experimental validation. Experimental Ki values are sourced from various studies and may not be directly comparable due to differing methodologies.
Experimental Protocols
Accurate determination of benzodiazepine potency relies on standardized in vitro assays. Below is a representative methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound at the benzodiazepine site of the GABA-A receptor.
GABA-A Receptor Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the central benzodiazepine binding site on the GABA-A receptor complex.
2. Materials:
-
Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (Flumazenil), a high-affinity ligand for the benzodiazepine site.
-
Tissue Source: Rat or bovine cerebral cortex, or cell lines (e.g., HEK293) transfected with specific GABA-A receptor subunits (e.g., α1β2γ2).
-
Test Compounds: this compound and other designer benzodiazepines of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam or Clonazepam).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter mats (e.g., GF/B or GF/C), cell harvester, liquid scintillation counter, and scintillation fluid.
3. Membrane Preparation:
-
Dissect the cerebral cortex from rats on ice and place it in ice-cold assay buffer.
-
Homogenize the tissue using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending it in fresh, ice-cold buffer and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C until use.
4. Binding Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of the 96-well plate, add:
-
Total Binding Wells: 50 µL of assay buffer, 50 µL of [³H]Flunitrazepam (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding Wells: 50 µL of the non-specific binding control (e.g., 10 µM Diazepam), 50 µL of [³H]Flunitrazepam, and 100 µL of the membrane preparation.
-
Test Compound Wells: 50 µL of the test compound dilution, 50 µL of [³H]Flunitrazepam, and 100 µL of the membrane preparation.
-
-
Incubate the plates at 0-4°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in Prism or a similar program) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[10]
Caption: Experimental workflow for a GABA-A receptor competitive binding assay.
Conclusion
The landscape of designer benzodiazepines is rapidly evolving, presenting significant challenges for both public health and forensic science. While compounds like flualprazolam and flubromazolam are recognized for their high potency, a critical information gap exists for newer entities such as this compound. Currently, there is no publicly available experimental data on its binding affinity or functional potency at the GABA-A receptor. The scientific community's understanding is limited to its chemical structure and analytical properties.[4][6]
The provided data and protocols serve as a foundational guide for researchers aiming to characterize these novel compounds. It is imperative that experimental studies are conducted on this compound and other emerging benzodiazepines to accurately assess their pharmacological profiles and potential for harm. Such data is essential for developing effective detection methods, understanding clinical toxicities, and informing regulatory policies.
References
- 1. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
- 7. Designer benzodiazepines’ pharmacological effects and potencies: How to find the information [ouci.dntb.gov.ua]
- 8. Designer benzodiazepines' pharmacological effects and potencies: How to find the information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory study on the quantification of 4'-chloro Deschloroalprazolam.
An Inter-Laboratory Comparison on the Quantification of 4'-chloro Deschloroalprazolam: A Guide for Forensic and Research Laboratories
The emergence of novel psychoactive substances (NPS), such as the designer benzodiazepine (B76468) this compound, presents a significant challenge to forensic and toxicology laboratories. As an isomer of alprazolam, it can interfere with standard analytical methods, leading to potential misidentification[1][2]. This guide outlines a proposed inter-laboratory study to establish standardized methodologies for the accurate quantification of this compound, ensuring consistency and reliability of results across different facilities.
Challenges in Identification
This compound and alprazolam share similar physicochemical properties, resulting in mass spectral data that are nearly identical, which can lead to misidentification[3][4]. However, differentiation is achievable. While chromatographic resolution of the isomers can be challenging, some methods have successfully used their retention times relative to an internal standard, such as alprazolam-d5, for differentiation[1]. Additionally, high-resolution mass spectrometry can distinguish between the two by identifying unique fragment ions[2].
Proposed Inter-Laboratory Study Workflow
To address the need for standardized quantification, a collaborative study is proposed. The workflow for this study is designed to assess the reproducibility and accuracy of analytical methods across different laboratories.
Caption: Workflow for the proposed inter-laboratory study on this compound quantification.
Comparative Analytical Methods
While no formal inter-laboratory study for this compound has been published, data from validated methods for other novel benzodiazepines can serve as a benchmark for expected performance. The primary analytical techniques employed are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)[3][4][5].
Quantitative Performance of LC-MS/MS Methods for Designer Benzodiazepines
The following table summarizes typical validation parameters for the quantification of novel benzodiazepines in blood samples, which can be considered target performance metrics for this compound analysis.
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.5 ng/mL | [6][7] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | [6][7] |
| Linear Range | 1 - 200 ng/mL | [6][7] |
| Intra-day Imprecision (CV) | < 15% | [5][6] |
| Inter-day Imprecision (CV) | < 20% | [5][6] |
| Bias (Accuracy) | ± 15% | [5][6] |
| Recovery | 35 - 90% | [6][7] |
| Matrix Effects | Variable, but consistent | [6][7] |
Experimental Protocols
The following are detailed methodologies that can be adopted by participating laboratories.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting : Pipette 0.5 mL of whole blood (or other specified matrix) into a clean extraction tube.
-
Internal Standard : Add an appropriate internal standard, such as alprazolam-d5[1][8].
-
Buffering : Add a suitable buffer to adjust the pH.
-
Extraction : Add an appropriate organic solvent, vortex, and centrifuge.
-
Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable mobile phase for analysis.
LC-MS/MS Analysis
-
Chromatographic Column : A C18 column is commonly used for separation[6][7].
-
Mobile Phase : A gradient of ammonium (B1175870) formate (B1220265) buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical[2].
-
Ionization Mode : Electrospray ionization in positive mode (ESI+) is generally employed[6][7].
-
Mass Spectrometry : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used. At least two transitions should be monitored for both the analyte and the internal standard to ensure specificity.
GC-MS Analysis
While less common for routine quantification of benzodiazepines due to potential thermal degradation, GC-MS can be used for identification[3][4].
-
Derivatization : Silylation may be necessary to improve the chromatographic properties of the analyte.
-
Column : A non-polar capillary column is typically used.
-
Ionization : Electron ionization (EI) at 70 eV is standard.
-
Mass Analysis : Full scan mode for identification or selected ion monitoring (SIM) for quantification can be used.
Conclusion
A collaborative inter-laboratory study is crucial for establishing robust and reproducible methods for the quantification of this compound. By adopting standardized protocols and comparing results, forensic and research laboratories can enhance the reliability of their findings, contributing to a better understanding of the prevalence and impact of this novel psychoactive substance. The data and protocols presented in this guide provide a foundation for such a study, promoting consistency and accuracy in the analytical community.
References
- 1. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. The alprazolam analogue this compound identified in seized capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
Evaluating the Specificity of Immunoassays for 4'-chloro Deschloroalprazolam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), such as the designer benzodiazepine (B76468) 4'-chloro Deschloroalprazolam, presents a significant challenge to toxicological screening. As an isomer of alprazolam, this compound can interfere with conventional analytical methods, potentially leading to misidentification.[1][2][3] This guide provides a comparative overview of the specificity of common immunoassay platforms for the detection of this compound, supported by available experimental data and detailed methodologies for specificity evaluation.
Limited Specificity Data for this compound
Direct, peer-reviewed data on the cross-reactivity of commercial immunoassays with this compound is currently scarce. However, a preliminary report from a conference proceeding indicated a 41% cross-reactivity with an ELISA-based benzodiazepine immunoassay.[4] This finding underscores the potential for this compound to be detected by some existing screening assays, though the efficiency of detection is likely to be variable and assay-dependent. The structural similarity to alprazolam suggests that cross-reactivity is a significant consideration for laboratories conducting benzodiazepine screening.[5][6]
Comparison of Immunoassay Performance for Designer Benzodiazepines
While specific data for this compound is limited, studies on other designer benzodiazepines provide valuable insights into the potential performance of various immunoassay platforms. The following tables summarize the cross-reactivity of several common immunoassays with a range of novel benzodiazepines. This data can help researchers infer the potential for detection of this compound and other structurally related compounds.
Table 1: Cross-Reactivity of Various Immunoassays with Designer Benzodiazepines
| Immunoassay Platform | Designer Benzodiazepine | Reported Cross-Reactivity (%) | Reference |
| ELISA | This compound | 41 | |
| CEDIA | Diclazepam | High | |
| Bentazepam | Limited | [7] | |
| EMIT® II PLUS | Diclazepam | High | [7] |
| Bentazepam | Limited | [7] | |
| KIMS | Various Designer Benzodiazepines | Generally high cross-reactivity | [8] |
| HEIA | Various Designer Benzodiazepines | Variable cross-reactivity | [8] |
Note: "High" and "Limited" are used where specific quantitative data was not provided in the source.
Alternative Analytical Methods
Given the potential for variable and often uncharacterized cross-reactivity of immunoassays with novel designer benzodiazepines, more specific analytical methods are crucial for confirmation and accurate identification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for unequivocal identification and quantification of this compound and to differentiate it from alprazolam.[1][2][3]
Experimental Protocols
Accurate evaluation of immunoassay specificity is critical. The following are generalized protocols for key experiments used to determine the cross-reactivity of an immunoassay with a specific compound like this compound.
Competitive Immunoassay Principle
Most benzodiazepine immunoassays are based on a competitive binding principle. In the assay, the drug present in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme activity is proportional to the concentration of the drug in the sample.
Caption: Competitive binding in an enzyme immunoassay.
Cross-Reactivity Determination Workflow
To determine the percent cross-reactivity, a standard curve is first generated using a reference compound (e.g., oxazepam or nordiazepam). Then, various concentrations of the test compound (this compound) are analyzed to find the concentration that produces a response equivalent to a specific point on the standard curve (e.g., the 50% inhibition concentration, IC50).
Caption: Workflow for determining immunoassay cross-reactivity.
Detailed Experimental Method for ELISA
The following is a generalized procedure for determining benzodiazepine concentrations using a competitive ELISA, which can be adapted for cross-reactivity studies.
-
Coating: Microplate wells are coated with a benzodiazepine-protein conjugate.
-
Sample and Antibody Incubation: Urine samples, calibrators, or controls are added to the wells, followed by the addition of a primary antibody specific for benzodiazepines. The plate is incubated, allowing for competitive binding of the free drug in the sample and the coated drug-protein conjugate to the primary antibody.
-
Washing: The wells are washed to remove unbound antibodies and other sample components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody binds to the primary antibody that is attached to the well surface.
-
Substrate Addition: After another washing step, a substrate solution is added. The enzyme on the secondary antibody catalyzes a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the benzodiazepine in the sample.[9][10][11][12][13]
Table 2: Example Materials for Benzodiazepine ELISA
| Reagent/Material | Description |
| Microtiter Plate | 96-well plate pre-coated with a benzodiazepine-protein conjugate. |
| Primary Antibody | Monoclonal or polyclonal antibody raised against a specific benzodiazepine (e.g., oxazepam).[12] |
| Enzyme Conjugate | Secondary antibody conjugated to an enzyme like HRP. |
| Substrate | TMB (3,3’,5,5’-Tetramethylbenzidine) is a common chromogenic substrate.[9] |
| Wash Buffer | Typically a buffered saline solution with a mild detergent (e.g., PBS-T). |
| Stop Solution | An acidic solution (e.g., sulfuric acid) to stop the enzyme-substrate reaction. |
| Calibrators and Controls | Solutions of known benzodiazepine concentrations to generate a standard curve and validate the assay. |
Conclusion
The available data, although limited, suggests that this compound can cross-react with some benzodiazepine immunoassays. This highlights the critical need for comprehensive validation of screening assays for novel psychoactive substances. Laboratories should be aware of the potential for both false-positive and false-negative results when screening for benzodiazepines in populations where the use of designer drugs is suspected. Confirmatory analysis using mass spectrometry-based methods remains the gold standard for the definitive identification of this compound and other novel benzodiazepines. Further research is imperative to fully characterize the specificity of a wider range of commercially available immunoassays for this and other emerging designer drugs.
References
- 1. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interference of the novel designer benzodiazepine 4ʹ-chloro deschloroalprazolam with alprazolam analysis in toxicology and seized drug DUID casework: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. cfsre.org [cfsre.org]
- 6. The alprazolam analogue this compound identified in seized capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detectability of designer benzodiazepines in CEDIA, EMIT II Plus, HEIA, and KIMS II immunochemical screening assays. | Semantic Scholar [semanticscholar.org]
- 9. neogen.com [neogen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enzyme linked immunosorbent assay for detecting benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Toxicological Profile: 4'-chloro Deschloroalprazolam vs. Flualprazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of two designer benzodiazepines: 4'-chloro Deschloroalprazolam and flualprazolam. Due to the novelty of this compound, publicly available toxicological data is limited. This document summarizes existing data for flualprazolam and contextualizes the potential profile of this compound based on its structure, while clearly indicating areas where data is absent.
Comparative Toxicological Data
The following table summarizes the available quantitative data for the two compounds. A significant data gap exists for this compound, for which specific toxicological studies have not been published.
| Toxicological Parameter | This compound | Flualprazolam | Units | Experimental Model / Source |
| Pharmacodynamics | ||||
| GABAA Receptor Binding Affinity | Data Not Available | Predicted log 1/c = 10.13 | log 1/c | Quantitative Structure-Activity Relationship (QSAR) Model[1][2] |
| Pharmacokinetics | ||||
| In Vitro Metabolism | Data Not Available | Metabolized by CYP3A4 and UGT1A4 isozymes into seven metabolites.[3] | - | Human Liver S9 Fraction / HepaRG Cells[3] |
| Toxicology (Human Data) | ||||
| Post-mortem Blood Concentration | Data Not Available | 2.0 - 620 | ng/mL | Forensic Case Reports[4][5] |
| DUID* Blood Concentration | Data Not Available | 4.0 - 69 | ng/mL | Forensic Case Reports[4][5] |
| Acute Toxicity | ||||
| LD50 (Lethal Dose, 50%) | Data Not Available | Data Not Available | - | - |
| In Vitro Cytotoxicity (IC50) | Data Not Available | Data Not Available | - | - |
*DUID: Driving Under the Influence of Drugs
Discussion of Toxicological Profiles
Flualprazolam
Flualprazolam is a triazolobenzodiazepine that has been available on the new psychoactive substances (NPS) market for several years.[6][7] Its pharmacology, while not extensively studied in controlled clinical trials, is characterized by potent activity at the GABA-A receptor.
-
Mechanism of Action : Like other benzodiazepines, flualprazolam is a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[6][8] This action leads to central nervous system (CNS) depression.[6]
-
Potency : In vitro data and QSAR modeling suggest that flualprazolam has a very high binding affinity for the GABA-A receptor, greater than that of the widely prescribed benzodiazepine (B76468) diazepam.[1][6] This high affinity is a potential indicator of increased potency.[1]
-
Toxicological Observations : Forensic casework provides the bulk of human toxicological data. Flualprazolam has been frequently identified in post-mortem and DUID cases.[6][8] Blood concentrations in post-mortem cases have been reported to range from 2.0 to 620 ng/mL.[5] Fatalities involving flualprazolam often occur when it is used in combination with other CNS depressants, such as opioids and alcohol, where it can potentiate respiratory depression.[4][5][9] User reports describe effects including strong sedation, memory loss, disinhibition, and loss of consciousness.[3][10]
-
Metabolism : In vitro studies have identified that flualprazolam is metabolized by various cytochrome P450 and UGT isozymes, with CYP3A4 and UGT1A4 playing significant roles.[3] Its primary metabolites are recommended as screening targets in urine.[3]
This compound
This compound is a novel designer benzodiazepine first identified in seized drug materials in late 2021.[11][12][13] It is a structural isomer of the pharmaceutical benzodiazepine alprazolam, differing in the position of a chlorine atom on the phenyl ring.[13][14]
-
Mechanism of Action : As a benzodiazepine derivative, it is presumed to act as a positive allosteric modulator at the GABA-A receptor, producing sedative and anxiolytic effects.[12][15] However, no experimental data on its binding affinity or functional activity has been published.
-
Toxicological Profile : There is currently no published data regarding the specific toxicological profile, potency, metabolism, or acute toxicity of this compound. Its primary significance in the scientific literature to date has been analytical. Forensic laboratories have focused on developing methods to distinguish it from its isomer, alprazolam, as their structural similarity can lead to misidentification in routine toxicological screening.[13][14][16]
-
Data Gaps : Crucial toxicological parameters such as its LD50, receptor binding affinity (Ki), and potential for producing toxic metabolites are unknown. Without this data, a direct comparison to flualprazolam or other benzodiazepines is speculative and based solely on structural analogy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the toxicological and pharmacological profiles of benzodiazepines.
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine a compound's affinity for the benzodiazepine binding site on the GABA-A receptor.
-
Objective : To calculate the inhibition constant (Ki) of a test compound (e.g., flualprazolam) by measuring its ability to displace a known radioligand from the GABA-A receptor.
-
Materials :
-
Tissue Preparation: Rat or mouse whole brain tissue (or cell lines expressing recombinant human GABA-A receptors).
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Test Compound: this compound or flualprazolam, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure :
-
Membrane Preparation : Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors. Wash the pellet by resuspension and re-centrifugation multiple times. Finally, resuspend the membrane pellet in fresh assay buffer to a specific protein concentration (determined by a protein assay like the Bradford method).
-
Assay Incubation : In test tubes, combine the membrane preparation, a fixed concentration of [³H]Flunitrazepam, and varying concentrations of the test compound.
-
Controls : Prepare tubes for "total binding" (containing membranes and radioligand only) and "non-specific binding" (containing membranes, radioligand, and a high concentration of unlabeled diazepam).
-
Incubation : Incubate all tubes at a controlled temperature (e.g., 0-4°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification : Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate "specific binding" by subtracting the CPM from the non-specific binding tubes from the CPM of the total binding tubes.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of a compound on cell viability.
-
Objective : To determine the IC50 value of a compound, representing the concentration that reduces the viability of a cell culture by 50%.
-
Materials :
-
Cell Line: A relevant cell line, such as human neuroblastoma cells (e.g., SH-SY5Y).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound or flualprazolam, prepared in serial dilutions.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: DMSO or acidified isopropanol.
-
96-well microplates and a microplate reader.
-
-
Procedure :
-
Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Exposure : Remove the old medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as a negative control.
-
Incubation : Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the MTT-containing medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Measurement : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis :
-
Normalize the absorbance values of the compound-treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the toxicology of these compounds.
References
- 1. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicokinetics and Analytical Toxicology of Flualprazolam: Metabolic Fate, Isozyme Mapping, Human Plasma Concentration and Main Urinary Excretion Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Flualprazolam - Wikipedia [en.wikipedia.org]
- 8. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecddrepository.org [ecddrepository.org]
- 10. academic.oup.com [academic.oup.com]
- 11. cfsre.org [cfsre.org]
- 12. 4'-Chlorodeschloroalprazolam - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monographs [cfsre.org]
- 16. The alprazolam analogue this compound identified in seized capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Functional Activity: A Comparative Analysis of 4'-chloro Deschloroalprazolam and Diazepam
A notable gap in publicly available scientific literature exists regarding the specific in vitro functional activity of 4'-chloro Deschloroalprazolam. As a novel designer benzodiazepine (B76468), it has been identified and characterized primarily in forensic and analytical contexts.[1][2][3][4][5] Consequently, a direct quantitative comparison of its in vitro functional parameters with the well-established benzodiazepine, diazepam, is not currently possible. This guide, therefore, provides a detailed overview of the known in vitro functional activity of diazepam and outlines the presumed, yet unverified, functional characteristics of this compound based on its classification as a benzodiazepine. Further empirical studies are required to definitively characterize the pharmacological profile of this compound.
Introduction
Diazepam, a classical benzodiazepine, has been extensively studied since its introduction in the 1960s. Its mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor is well-documented.[6] this compound is a more recent addition to the landscape of novel psychoactive substances (NPS).[1][2] Structurally, it is an analogue of alprazolam.[1][2] While its pharmacological activity is presumed to be similar to other benzodiazepines, specific in vitro data on its receptor binding affinity, potency, and efficacy are not available in peer-reviewed literature.
Comparative Overview
The following table summarizes the available information for both compounds. The significant data deficit for this compound is clearly indicated.
| Parameter | This compound | Diazepam |
| Chemical Class | Benzodiazepine | Benzodiazepine |
| Mechanism of Action | Presumed Positive Allosteric Modulator of GABA-A Receptors | Positive Allosteric Modulator of GABA-A Receptors |
| Receptor Binding Affinity (Ki) | Data not available | Subtype-dependent, typically in the nanomolar range |
| Potency (EC50) | Data not available | Varies with GABA-A receptor subtype and assay conditions |
| Efficacy | Data not available | Acts as a full or partial agonist at the benzodiazepine site |
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines like diazepam exert their effects by binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall inhibitory effect on the central nervous system. It is highly probable that this compound shares this fundamental mechanism of action.
Experimental Protocols
The following are standard in vitro assays used to characterize the functional activity of benzodiazepines like diazepam. These methodologies would be appropriate for the future investigation of this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the benzodiazepine binding site on the GABA-A receptor.
-
Methodology:
-
Preparation of Membranes: Membranes are prepared from brain tissue (e.g., rat cortex) or cells expressing specific GABA-A receptor subtypes.
-
Incubation: The membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (diazepam or this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Electrophysiology Assay (Two-Electrode Voltage Clamp)
-
Objective: To measure the potentiation of GABA-induced chloride currents by the test compound, determining its potency (EC50) and efficacy.
-
Methodology:
-
Expression System: Xenopus oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits.
-
Recording: After 2-4 days of expression, the oocytes are voltage-clamped at a holding potential of -60 to -80 mV.
-
Drug Application: A low concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline current. The test compound is then co-applied with GABA at various concentrations.
-
Measurement: The potentiation of the GABA-induced current by the test compound is measured.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 and the maximum potentiation (efficacy).
-
Conclusion
Diazepam is a well-characterized benzodiazepine with a clear in vitro functional profile as a positive allosteric modulator of GABA-A receptors. In stark contrast, this compound remains largely uncharacterized in the scientific literature beyond its chemical identification. While it is presumed to act on GABA-A receptors in a manner similar to other benzodiazepines, the absence of empirical data on its binding affinity, potency, and efficacy precludes any definitive comparison with diazepam. The scientific and research communities require dedicated in vitro pharmacological studies to elucidate the functional activity of this compound and to understand its potential physiological and toxicological effects.
References
- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. 4'-Chlorodeschloroalprazolam - Wikipedia [en.wikipedia.org]
- 4. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GC-MS vs. LC-MS/MS for the Analysis of 4'-chloro Deschloroalprazolam
The emergence of novel psychoactive substances, such as the designer benzodiazepine (B76468) 4'-chloro Deschloroalprazolam, presents a significant challenge to forensic and clinical laboratories. As an isomer of the widely prescribed medication alprazolam, accurate identification and quantification are crucial to avoid misidentification and ensure appropriate toxicological assessment.[1] This guide provides a head-to-head comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
Executive Summary
Both GC-MS and LC-MS/MS are capable of identifying and quantifying this compound. However, they offer distinct advantages and disadvantages. LC-MS/MS generally provides higher sensitivity, requires less sample preparation, and offers shorter analysis times, making it a suitable and expedient choice for the analysis of benzodiazepines.[2][3] Conversely, GC-MS remains a robust and reliable "gold standard" in many forensic settings, with established protocols and libraries. The primary challenge in the analysis of this compound lies in its differentiation from its isomer, alprazolam, a feat achievable by both techniques through careful method optimization.[1][4][5]
Performance Comparison: GC-MS vs. LC-MS/MS
While specific quantitative data for a direct comparison of this compound is limited, we can infer performance from studies on similar benzodiazepines. The following table summarizes key performance parameters.
| Parameter | GC-MS | LC-MS/MS |
| Sensitivity (LOD/LOQ) | Generally in the low ng/mL range. For some benzodiazepines, LOD/LOQ values were found to be between 6.13–26.30 ng/mL.[3] A GC-MS/MS method for 10 benzodiazepines in blood achieved LODs between 0.02-0.53 ng/mL.[6] | Often superior to GC-MS, with lower limits of detection and quantification. For some benzodiazepines, LOD/LOQ values ranged from 1.96 to 2.15 ng/mL.[3] |
| Specificity/Interference | High, but can be challenged by isomeric compounds like alprazolam. Differentiation may require specific chromatographic conditions or derivatization.[1][5] The mass spectral data for this compound are very similar to that of alprazolam, which could lead to misidentification.[5] | Excellent, especially with tandem mass spectrometry (MS/MS), which allows for the selection of specific precursor and product ions, enhancing specificity. Differentiation from isomers is achievable through unique fragment ions and chromatographic separation.[4] |
| Sample Preparation | Often requires more extensive sample preparation, including derivatization for certain benzodiazepines to improve volatility and thermal stability.[7] | Typically requires simpler and faster sample preparation, such as "dilute-and-shoot" or solid-phase extraction (SPE).[2][3] |
| Analysis Time | Generally longer run times compared to modern LC-MS/MS methods. | Shorter run times, often under 4 minutes for a panel of benzodiazepines.[8] |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to LC-MS/MS. | Can be prone to matrix effects, where components of the sample matrix interfere with the ionization of the target analyte. This can be mitigated by using deuterated internal standards.[2][3] |
| Accuracy & Precision | Both techniques demonstrate high accuracy and precision. For a range of benzodiazepines, average accuracies were between 99.7% and 107.3% with coefficients of variation (%CV) under 9%.[2] | Comparable to GC-MS in terms of accuracy and precision. A study on designer benzodiazepines showed accuracy and precision ranging from 96-114% and <10% respectively.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Experimental Protocol
This protocol is based on general procedures for benzodiazepine analysis and specific information for this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of biological sample (e.g., blood, urine), add an internal standard (e.g., alprazolam-d5).
-
Add 1 mL of carbonate buffer (pH 9.5).
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl acetate).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
-
-
Instrumentation (Agilent 5975 Series GC/MSD System or similar): [4]
-
GC Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. Key ions for this compound should be monitored. While the mass spectra are similar to alprazolam, unique fragment ions can be used for differentiation.[4][5]
-
LC-MS/MS Experimental Protocol
This protocol is based on established methods for designer benzodiazepines.
-
Sample Preparation (Solid-Phase Extraction): [8]
-
To 0.5 mL of urine, add an internal standard.
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 10% methanol).
-
Elute the analyte with an appropriate solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
-
Instrumentation (Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or similar): [4]
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For this compound, a unique fragment ion such as 131.0604 Da can be used for differentiation from alprazolam.[4]
-
Visualizing the Workflow and Logic
To better illustrate the analytical processes, the following diagrams are provided.
References
- 1. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. kurabiotech.com [kurabiotech.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Benchmarking 4'-chloro Deschloroalprazolam: A Comparative Guide for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4'-chloro Deschloroalprazolam analytical standards with established benzodiazepine (B76468) reference materials, specifically alprazolam and diazepam. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these standards in analytical testing.
Comparative Analysis of Analytical Standards
The selection of a suitable analytical standard is critical for the accuracy and reliability of quantitative and qualitative analyses. This section provides a comparative summary of key quality attributes for this compound, alprazolam, and diazepam analytical standards based on commercially available information. It is important to note that direct, side-by-side comparative studies with detailed experimental data for this compound are limited in publicly available literature. The data presented is compiled from manufacturer specifications and available research.
| Parameter | This compound | Alprazolam | Diazepam |
| Purity | ≥98%[1] | Typically ≥98%, with Certified Reference Material (CRM) grades offering higher, metrologically traceable purity. | Typically ≥98%, with CRM grades available. |
| Molecular Formula | C₁₇H₁₃ClN₄[2] | C₁₇H₁₃ClN₄ | C₁₆H₁₃ClN₂O |
| Formula Weight | 308.8 g/mol [2] | 308.8 g/mol | 284.7 g/mol |
| Storage Stability | Stated as ≥ 5 years at -20°C[1] | Varies by manufacturer and formulation; typically stable for years when stored properly. | Varies by manufacturer and formulation; generally stable for extended periods under appropriate storage conditions. |
| Isomeric Considerations | Isomer of alprazolam, which can lead to co-elution in some chromatographic systems.[3][4] | Isomer of this compound. | Not an isomer of the other two compounds. |
Experimental Protocols
Accurate and reproducible analytical methods are paramount in drug analysis. The following are generalized protocols for the analysis of benzodiazepines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be adapted for the specific analysis of this compound and its comparison with other benzodiazepines.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the separation and identification of thermally stable and volatile compounds. For many benzodiazepines, derivatization is often employed to improve chromatographic performance and reduce thermal degradation.
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of this compound, alprazolam, and diazepam in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Derivatization (Optional but Recommended): To a dried aliquot of the standard or sample extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Heat the mixture at 70°C for 30 minutes.
2. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a highly sensitive and specific method for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of this compound, alprazolam, and diazepam in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters: Optimized for each compound, typically involving monitoring of the protonated molecular ion ([M+H]⁺) and at least two product ions. As an example, for this compound, unique fragment ions can be used to distinguish it from alprazolam (e.g., m/z 131.0604 for this compound vs. m/z 165.0214 for alprazolam).[5]
Signaling Pathway and Experimental Workflow
Benzodiazepine Signaling Pathway
Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][7] The following diagram illustrates this signaling pathway.
Caption: Benzodiazepine action on the GABA-A receptor.
Analytical Workflow for Standard Comparison
The following workflow outlines a systematic approach to benchmarking this compound against other benzodiazepine standards.
Caption: Workflow for comparing analytical standards.
References
A Comparative Analysis of Triazolobenzodiazepine Binding at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding modes of various triazolobenzodiazepines at the GABA-A receptor, supported by experimental data. The information is intended to assist researchers and professionals in the field of neuroscience and drug development in understanding the nuanced interactions between this important class of psychoactive compounds and their target receptor.
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[1] Triazolobenzodiazepines, a subclass of benzodiazepines characterized by a fused triazole ring, act as positive allosteric modulators of the GABA-A receptor.[2][3] They bind to a site distinct from the endogenous ligand GABA, enhancing the receptor's response to GABA and leading to an increased influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[2][4] This modulation underlies their therapeutic effects, including anxiolytic, sedative, hypnotic, and anticonvulsant properties.[5]
The GABA-A receptor is a pentameric complex typically composed of two α, two β, and one γ subunit.[5][6] The binding site for benzodiazepines is located at the interface between the α and γ subunits.[5][7] The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex significantly influences the binding affinity and functional effects of different benzodiazepines.[1][6]
Comparative Binding Affinities
Recent studies have revealed that not all benzodiazepines share a common binding mode. Different chemical scaffolds can lead to distinct interactions within the binding pocket at the α+/γ2– interface.[6][8] This has significant implications for drug design and the development of subtype-selective ligands.
Below is a summary of the binding affinities (Ki, nM) of several triazolobenzodiazepines and related compounds for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference(s) |
| Triazolam | Potent | Potent | Potent | Potent | |
| XLi-JY-DMH | Lower than Triazolam (13-fold) | Lower than Triazolam | Lower than Triazolam | Lower than Triazolam (4-fold) | |
| SH-TRI-108 | Markedly lower than Triazolam (475-fold) | Markedly lower than Triazolam | Markedly lower than Triazolam | Markedly lower than Triazolam (136-fold) | |
| Compound 2-S (Triazolam-like) | Lower Affinity | Higher Affinity | Lower Affinity | Higher Affinity | [6] |
| Compound 2-R (Triazolam-like) | No displacement of [3H]flunitrazepam | No displacement of [3H]flunitrazepam | No displacement of [3H]flunitrazepam | No displacement of [3H]flunitrazepam | [6] |
Note: "Potent" indicates high affinity, though specific Ki values were not provided in the summary table of the cited text. The table illustrates the relative affinities and selectivities of these compounds.
As the data indicates, modifications to the triazolobenzodiazepine scaffold can significantly alter binding affinity and subtype selectivity. For instance, the S-isomer of a triazolam-like compound (2-S) shows preferential binding to α2 and α5 subtypes, while its R-isomer (2-R) is inactive.[6] This stereoselectivity highlights the precise structural requirements for effective binding.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a test compound for a specific receptor.
-
Membrane Preparation: Human embryonic kidney (HEK) 293 cells are transfected with the desired combination of GABA-A receptor subunit cDNAs (e.g., α1, β3, and γ2). The cells are cultured and then harvested. The cell membranes containing the expressed receptors are isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) that is known to bind to the benzodiazepine (B76468) site.[6]
-
Competition: A range of concentrations of the unlabeled test compound (the triazolobenzodiazepine of interest) is added to the incubation mixture to compete with the radioligand for binding to the receptor.[6]
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, which represents the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is employed to measure the functional effects of a compound on the ion channel activity of the GABA-A receptor.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits. The oocytes are then incubated to allow for the expression of the receptor channels on their surface membrane.[6]
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
GABA Application: A low concentration of GABA (typically the EC3, the concentration that elicits 3% of the maximal response) is applied to the oocyte to activate the GABA-A receptors and generate a baseline chloride current.[6]
-
Compound Application: The test triazolobenzodiazepine is co-applied with GABA. An enhancement of the chloride current in the presence of the test compound indicates positive allosteric modulation.[6]
-
Data Analysis: The potentiation of the GABA-induced current by different concentrations of the test compound is measured to determine its efficacy and potency as a modulator.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
GABA-A Receptor Signaling Pathway and Triazolobenzodiazepine Modulation
Caption: Modulation of GABA-A receptor by triazolobenzodiazepines.
Distinct Binding Modes
Computational docking studies and experimental validation have suggested the existence of at least two distinct binding modes (BM I and BM II) for benzodiazepines.[6] The orientation of the ligand within the binding pocket differs between these modes. For certain chemotypes, such as some triazolam derivatives, the stereochemistry of the molecule dictates which binding mode is possible.[6] For example, an R-isomer might be sterically hindered in BM II due to a clash with a key amino acid residue (e.g., γ2Tyr58), leading to a significant loss of binding affinity, while the corresponding S-isomer can bind effectively.[6] In contrast, other scaffolds, like imidazobenzodiazepines, may be able to bind in a mode (BM I) that accommodates both R and S isomers with only minor differences in affinity.[6] This concept of distinct binding modes provides a framework for understanding the observed differences in subtype selectivity and stereospecificity among various benzodiazepine derivatives and is a critical consideration for the rational design of novel GABA-A receptor modulators.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Alprazolam - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of Benzodiazepine Allosteric Regulation of GABAA Receptor Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4'-chloro Deschloroalprazolam: A Guide for Laboratory Professionals
The proper disposal of 4'-chloro Deschloroalprazolam, a novel benzodiazepine, is a critical aspect of laboratory safety and regulatory compliance. Due to its structural similarity to alprazolam, a Schedule IV controlled substance in the United States, it is prudent to handle its disposal with a high degree of caution, treating it as a controlled substance analogue.[1][2][3] This guide provides essential information on the safe and compliant disposal of this compound for researchers, scientists, and drug development professionals.
Hazardous Waste Classification and Handling
While this compound is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it should be managed as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste.[1] A formal waste characterization, based on its Safety Data Sheet (SDS) and a comparison with similar compounds, is a crucial first step.
Key Handling Principles:
-
Segregation: Always segregate this compound waste from other chemical waste streams to prevent unintended reactions. Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.[4][5]
-
Containment: Use only compatible, leak-proof containers with secure, screw-on caps (B75204) for waste accumulation.[4][6] All containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[7]
-
Storage: Designate a specific Satellite Accumulation Area (SAA) for storing the waste. This area should have secondary containment to capture any potential leaks or spills.[4][6]
Disposal Procedures
The primary goal for the disposal of controlled substance analogues is to render them "non-retrievable," meaning they cannot be easily re-isolated or repurposed.[1][8]
Recommended Disposal Methods:
-
Engage a DEA-Registered Reverse Distributor: This is often the most straightforward and compliant method for research institutions. A reverse distributor is authorized to handle and dispose of controlled substances.[1][8]
-
Incineration: High-temperature incineration is the DEA's preferred method for achieving the "non-retrievable" standard.[8][9] This must be carried out by a licensed hazardous waste management facility.
-
On-Site Chemical Deactivation: For small quantities, chemical deactivation can be performed on-site to render the compound non-retrievable before collection by a waste management service. This process must be thoroughly documented and witnessed.[1]
The following table summarizes key quantitative parameters for on-site chemical deactivation:
| Parameter | Guideline | Rationale |
| Deactivating Agent | Activated Charcoal Slurry (e.g., 10% w/v in water) | Adsorbs and neutralizes the active pharmaceutical ingredient. |
| Ratio of Agent to Waste | Minimum 10:1 (Agent:Compound by weight) | Ensures complete deactivation of the compound. |
| Contact Time | Minimum 24 hours | Allows for sufficient time for the deactivation process to complete. |
| Witness Requirement | Minimum of two authorized personnel | Ensures compliance with controlled substance handling procedures.[1] |
| Documentation | DEA Form 41 (for controlled substances) or internal waste disposal form | Provides a legal record of the destruction process.[1][8] |
Experimental Protocol: On-Site Chemical Deactivation
This protocol outlines a general procedure for the on-site deactivation of small quantities of this compound. Note: Always consult your institution's specific safety protocols and a qualified chemist before proceeding.
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the procedure in a certified chemical fume hood.
-
Prepare a 10% (w/v) activated charcoal slurry in water.
-
-
Deactivation:
-
Carefully transfer the this compound waste into a suitable, labeled container.
-
Slowly add the activated charcoal slurry to the waste container, ensuring a minimum 10:1 ratio of charcoal to the compound by weight.
-
Seal the container and gently agitate to ensure thorough mixing.
-
Allow the mixture to stand in a secure, designated area for at least 24 hours.
-
-
Final Disposal:
-
After the deactivation period, the resulting mixture is typically considered non-hazardous chemical waste.[1] However, for best practice, it should still be disposed of via your institution's hazardous waste management program for incineration.[1]
-
Package the sealed container of the treated waste according to your institution's guidelines for chemical waste pickup.
-
Complete all necessary documentation, including the signatures of both witnesses.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cfsre.org [cfsre.org]
- 3. Monographs [cfsre.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. actenviro.com [actenviro.com]
Essential Safety and Logistical Information for Handling 4'-chloro Deschloroalprazolam
Disclaimer: A specific Safety Data Sheet (SDS) for 4'-chloro Deschloroalprazolam is not publicly available. This substance is classified as a novel benzodiazepine (B76468) and a designer drug. Therefore, it must be handled with the utmost caution, assuming it is a potent and hazardous compound. The following guidance is based on general principles for handling potent novel psychoactive substances in a laboratory setting and should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
I. Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on the specific laboratory procedure and the quantity of the substance being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 or higher-level respirator within a chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemotherapy-rated nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and dermal protection is essential.[1] |
| Solution Preparation | - Work within a certified chemical fume hood.- Lab coat.- Chemical splash goggles.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for safely handling this compound from receipt to disposal.
-
Pre-Handling Preparation:
-
Consult with your institution's EHS department to review handling and disposal protocols.
-
Ensure all necessary PPE is available and personnel are trained in its proper use.
-
Prepare a designated and clearly labeled workspace, preferably within a chemical fume hood.
-
Have a spill kit readily accessible.
-
-
Receiving and Unpacking:
-
Unpack the compound in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate PPE, including gloves and a lab coat.
-
Inspect the container for any damage or leaks. If compromised, consult with EHS immediately.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a containment glove box to minimize aerosol generation.
-
Use dedicated spatulas and weighing containers.
-
Clean all equipment thoroughly after use.
-
-
Solution Preparation and Use:
-
Prepare solutions within a chemical fume hood.
-
Handle solutions with care to avoid splashes and spills.
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
-
Post-Handling Decontamination:
-
Wipe down the work area with an appropriate deactivating solution (if known) or a suitable solvent, followed by a detergent solution.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
III. Disposal Plan
Due to its classification as a novel psychoactive substance with unknown hazards, this compound and all associated waste must be treated as hazardous waste.[2][3]
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, lab coats, sleeves), weighing papers, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless approved by EHS.[2]
-
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
-
Final Disposal:
IV. Experimental Workflow Diagram
Caption: Operational workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
